molecular formula C5H6N2O2S B1584339 Pyridine-3-sulfonamide CAS No. 2922-45-4

Pyridine-3-sulfonamide

Cat. No.: B1584339
CAS No.: 2922-45-4
M. Wt: 158.18 g/mol
InChI Key: NKFLEFWUYAUDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLEFWUYAUDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283227
Record name pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-45-4
Record name 3-Pyridinesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Pyridinesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Pyridine-3-sulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Sulfonamide Moiety in Medicinal Chemistry

The pyridine-3-sulfonamide core is a privileged scaffold in modern drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Its synthesis, therefore, is a critical process for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis of this compound from its immediate precursor, pyridine-3-sulfonyl chloride. Beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, potential challenges, and practical considerations essential for successful and reproducible synthesis. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2] The incorporation of a pyridine ring often enhances the pharmacological profile of a molecule.[3] This guide is designed to empower researchers with the knowledge to confidently and efficiently synthesize this key building block, paving the way for the development of next-generation therapeutics.

I. The Synthetic Landscape: From Precursor to Product

The primary transformation discussed herein is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and ammonia to yield this compound. This reaction is generally robust and high-yielding. However, the stability and purity of the starting material, pyridine-3-sulfonyl chloride, are paramount to the success of the overall synthesis. Therefore, this guide will also address the common synthetic routes to this key intermediate.

Diagrammatic Overview of the Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis Pyridine-3-sulfonic_acid Pyridine-3-sulfonic acid Pyridine-3-sulfonyl_chloride Pyridine-3-sulfonyl chloride Pyridine-3-sulfonic_acid->Pyridine-3-sulfonyl_chloride PCl5, POCl3 or SOCl2 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Pyridine-3-sulfonyl_chloride 1. NaNO2, HBF4 2. SO2, CuCl2 This compound This compound Pyridine-3-sulfonyl_chloride->this compound NH3 (aq. or in organic solvent) Reaction_Workflow Start Start Dissolve_PTSC Dissolve Pyridine-3-sulfonyl chloride in an appropriate solvent (e.g., THF, DCM) Start->Dissolve_PTSC Add_Ammonia Add excess ammonia (aqueous or in organic solvent) Dissolve_PTSC->Add_Ammonia Stir_Reaction Stir at room temperature Add_Ammonia->Stir_Reaction Workup Aqueous workup and extraction Stir_Reaction->Workup Purification Purification by recrystallization or chromatography Workup->Purification Product This compound Purification->Product

Sources

Physicochemical properties of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2922-45-4 | Formula: C₅H₆N₂O₂S | M.W.: 158.18 g/mol [1][2][3][4][5]

Executive Summary

Pyridine-3-sulfonamide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for benzene sulfonamides.[4] It is characterized by a unique dual-ionization profile, possessing both a basic pyridine nitrogen and an acidic sulfonamide moiety.[4] This amphoteric nature allows for tunable physicochemical properties, making it a frequent pharmacophore in the design of carbonic anhydrase inhibitors, PI3K inhibitors, and various antimicrobial agents. This guide details its physicochemical constants, spectroscopic signature, and synthetic pathways to support high-integrity research and development.[4]

Molecular Architecture & Fundamental Constants[4][6]

The molecule consists of a pyridine ring substituted at the meta (3) position with a sulfonamide group. The electron-withdrawing nature of the sulfonyl group significantly alters the electron density of the pyridine ring compared to the unsubstituted heterocycle.

Table 1: Physicochemical Constants[4][7][8]
PropertyValueContext/Notes
Appearance White to pale yellow crystalline powderHygroscopic nature requires desiccated storage.[4]
Melting Point 110 – 111 °CSharp melting range indicates high crystallinity.[4]
Boiling Point ~357.7 °C (Predicted)Decomposes before boiling at standard pressure.[4]
LogP (Octanol/Water) -0.6Hydrophilic; indicates good aqueous solubility potential compared to lipophilic analogs.[4]
pKa (Pyridine N) ~3.0 - 3.5 (Estimated)Lower than pyridine (5.[4]2) due to electron-withdrawing -SO₂NH₂ group.[4]
pKa (Sulfonamide NH) ~9.5 - 10.0Weakly acidic; deprotonates in basic conditions to form a water-soluble salt.[4]
Topological Polar Surface Area 81.4 ŲHigh polarity suggests limited passive blood-brain barrier permeability.[4]

Thermodynamic & Solubility Profiles

Solubility Characteristics

Unlike lipophilic benzene sulfonamides, this compound exhibits a LogP of -0.6, placing it in the hydrophilic sector of chemical space.[4]

  • Water: Slightly soluble (neutral form); Highly soluble (anionic form at pH > 10 or cationic form at pH < 2).[4]

  • DMSO/DMF: Highly soluble (>50 mg/mL).[4]

  • Dichloromethane: Sparingly soluble.[4]

Ionization & Tautomerism

The compound exists in equilibrium between neutral and charged states depending on pH. The sulfonamide nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen and sulfonyl oxygens act as acceptors.

Ionization Cation Cationic Form (pH < 3) Pyridine N protonated Neutral Neutral Form (pH 4-9) Zwitterionic character Cation->Neutral -H+ (pKa ~3.2) Neutral->Cation +H+ Anion Anionic Form (pH > 10) Sulfonamide N deprotonated Neutral->Anion -H+ (pKa ~9.8) Anion->Neutral +H+

Figure 1: pH-dependent ionization states of this compound. The amphoteric nature allows solubility manipulation via pH adjustment.

Spectroscopic Characterization

Accurate identification relies on the distinct chemical shifts of the pyridine ring protons, which are deshielded by the sulfonyl group.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz[4][6]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
9.05 Doublet (d)1HC2-HMost deshielded due to proximity to both N and SO₂.[4]
8.80 Doublet of doublets (dd)1HC6-HDeshielded by ring nitrogen.[4]
8.25 Doublet of doublets (dt)1HC4-HPara to Nitrogen, affected by resonance.[4]
7.65 Broad Singlet (s)2H-SO₂NH₂Exchangeable protons; shift varies with concentration/water content.[4]
7.60 Multiplet (m)1HC5-HMost shielded ring proton.[4]
Mass Spectrometry (ESI-MS)[4]
  • Ionization Mode: Positive (ESI+)[4]

  • Molecular Ion [M+H]⁺: m/z 159.02[4]

  • Fragmentation Pattern: Loss of -SO₂NH₂ (m/z ~79) is a common diagnostic fragment for sulfonamides.[4]

Chemical Reactivity & Synthetic Utility[4]

This compound is not merely an endpoint; it is a versatile intermediate.[4]

  • Nucleophilic Substitution: The pyridine ring is deactivated, making electrophilic aromatic substitution difficult. However, the sulfonamide nitrogen is nucleophilic and can be alkylated or acylated to form N-substituted sulfonamides.[4]

  • Metal Coordination: The pyridine nitrogen is a competent ligand for transition metals (e.g., Zn²⁺, Cu²⁺), often used in the design of metallo-enzyme inhibitors.[4]

Synthesis Protocol: Ammonolysis of Sulfonyl Chlorides

Objective: Conversion of Pyridine-3-sulfonyl chloride to this compound.

Reagents:

  • Pyridine-3-sulfonyl chloride (CAS 42899-76-3)[4]

  • Ammonia (2M in Dioxane or aqueous NH₄OH)[4]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 5.6 mmol) of Pyridine-3-sulfonyl chloride in anhydrous THF (5 mL) under an inert atmosphere (N₂).

  • Ammonolysis: Cool the solution to 0°C. Dropwise add 8.5 eq of Ammonia solution. A white precipitate (ammonium chloride) will form immediately.[4]

  • Reaction: Allow the suspension to warm to room temperature and stir for 1 hour. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Remove solvent via rotary evaporation.[4] Redissolve residue in Ethyl Acetate or DCM.[4]

  • Purification: Wash the organic phase with Saturated NH₄Cl (aq) followed by Brine. Dry over anhydrous Na₂SO₄.[4]

  • Isolation: Concentrate under reduced pressure. The product typically precipitates as a pale yellow/white solid. Yields are generally high (>90%).

Synthesis Start Pyridine-3-sulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent NH3 (excess) THF, 0°C -> RT Product This compound (>90% Yield) Intermediate->Product Elimination of Cl- Byproduct NH4Cl (Solid Precipitate) Intermediate->Byproduct

Figure 2: Synthetic pathway via ammonolysis.[4] High atom economy is achieved, with ammonium chloride as the sole byproduct.

Pharmacophore Utility in Medicinal Chemistry[4]

This compound is a "privileged structure" in drug design.[4]

  • Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in the active site of carbonic anhydrase enzymes.[4] The pyridine ring provides secondary interactions (stacking or H-bonding) within the hydrophobic pocket.[4]

  • Solubility Enhancement: Replacing a benzene ring with a pyridine ring in a drug candidate often lowers LogP (increasing hydrophilicity) and improves metabolic stability against oxidative metabolism (CYP450).[4]

References

  • PubChem. "this compound (Compound)."[4][7] National Library of Medicine.[4] Accessed 2026. [Link][4][5]

  • Nirmalram, J. S., & Muthiah, P. T. (2010).[4][8] "Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate." Acta Crystallographica Section E, 66(8).[4][8] [Link]

  • Perlovich, G. L., et al. (2012).[4] "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids." Crystal Growth & Design. [Link][4]

Sources

Structural Analysis of Pyridine-3-sulfonamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast class of carbonic anhydrase inhibitors (CAIs), diuretics, and antitumor agents. Its efficacy stems from a unique ability to act as a versatile hydrogen bond donor/acceptor system within the active sites of metalloenzymes.

This guide provides a rigorous technical workflow for the solid-state analysis of this compound derivatives. Moving beyond basic characterization, we explore the supramolecular synthons that drive crystal packing—specifically the competition between the pyridine nitrogen and sulfonyl oxygen as acceptors—and provide a self-validating protocol for resolving polymorphic ambiguity using Hirshfeld surface analysis.

Part 1: The Molecular Scaffold & Supramolecular Synthons

Understanding the crystal structure of this compound requires dissecting its competitive hydrogen-bonding landscape. The molecule possesses two primary acceptor sites and one donor site, leading to distinct packing motifs that dictate solubility and stability.

The Acceptor Competition

In the solid state, the sulfonamide group (


) acts as a strong proton donor. However, the acceptor hierarchy is complex:
  • Pyridine Nitrogen (

    
    ):  A highly basic acceptor.
    
  • Sulfonyl Oxygen (

    
    ):  A moderate acceptor.
    

This competition results in two dominant supramolecular synthons:

  • The Dimer Motif (

    
    ):  Formed when two molecules pair via 
    
    
    
    bonds.[1] This is common in benzene-sulfonamides but less favored in pyridine derivatives if the pyridine nitrogen is sterically accessible.
  • The Catemer Motif (

    
    ):  Formed when the amide proton donates to the pyridine nitrogen of an adjacent molecule (
    
    
    
    ), creating infinite chains. This is often the thermodynamic product for pyridine-3-sulfonamides due to the high basicity of the pyridine ring.
Visualization of Synthon Logic

The following diagram illustrates the decision tree for supramolecular assembly based on steric and electronic factors.

SynthonLogic Start This compound Molecule Donor Donor: Sulfonamide -NH2 Start->Donor Acceptor1 Acceptor A: Sulfonyl O Start->Acceptor1 Acceptor2 Acceptor B: Pyridine N Start->Acceptor2 Decision Interaction Competition Donor->Decision Acceptor1->Decision Acceptor2->Decision Motif1 Motif 1: R2,2(8) Dimer (N-H...O Interaction) Decision->Motif1 Steric Hindrance at N(pyr) Motif2 Motif 2: C(6) Catemer Chain (N-H...N Interaction) Decision->Motif2 Accessible N(pyr) (Preferred) Outcome1 Outcome: Discrete Units (Lower Melting Point) Motif1->Outcome1 Outcome2 Outcome: Infinite Networks (Higher Stability) Motif2->Outcome2

Figure 1: Decision logic for supramolecular assembly in pyridine sulfonamides. The basicity of the pyridine nitrogen often drives the formation of catemer chains over dimers.

Part 2: Experimental Workflow

To ensure reproducibility and minimize solvation effects, the following protocol utilizes a slow-cooling technique rather than rapid evaporation, promoting the growth of thermodynamically stable polymorphs.

Crystallization Protocol

Objective: Obtain single crystals suitable for SC-XRD (


 mm in at least two dimensions).
ParameterSpecificationCausality/Rationale
Solvent System Methanol/Water (3:1 v/v)Pyridine sulfonamides are amphiphilic. Mixed solvents modulate solubility to control nucleation rates.
Concentration 15 mg/mLSupersaturation must be reached slowly to avoid microcrystalline precipitation.
Method Vapor Diffusion or Slow CoolingVapor Diffusion: Dissolve in MeOH (inner vial); diffuse into Water (outer vial). This gently increases polarity, forcing the hydrophobic aromatic rings to stack.
Temperature 298K

277K (0.5 K/min)
Controlled cooling prevents kinetic trapping of metastable polymorphs.
Data Collection & Refinement (SC-XRD)
  • Temperature: Collect data at 100 K using a Cryostream.

    • Why: Sulfonamide oxygen atoms often exhibit high thermal motion or disorder at room temperature. Cooling is essential to resolve hydrogen atom positions for accurate H-bond geometry analysis.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo K
    
    
    ).
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares (SHELXL).

    • Critical Step: Locate

      
       protons from the difference Fourier map. Do not place them geometrically if possible, as their orientation determines the synthon (dimer vs. catemer).
      

Part 3: Structural Analysis & Interpretation[2]

Once the .cif file is generated, the analysis shifts to quantifying intermolecular interactions.

Hirshfeld Surface Analysis

Standard packing diagrams can be misleading due to projection effects. Hirshfeld surface analysis provides a 3D map of intermolecular contacts, normalized by the van der Waals radii (


).

Protocol:

  • Import .cif into CrystalExplorer.

  • Generate Hirshfeld Surface mapped with

    
    .
    
  • Visual Decoding:

    • Red Spots: Contacts shorter than van der Waals radii (Hydrogen bonds).

    • White Areas: Contacts at van der Waals distance.

    • Blue Areas: No close contacts.

Interpretation for this compound:

  • Look for two distinct deep red spots on the surface.

    • Spot A: Corresponds to the

      
       interaction.
      
    • Spot B: Corresponds to the

      
       interaction.
      
  • Fingerprint Plot: The 2D fingerprint plot (

    
     vs 
    
    
    
    ) will show characteristic "spikes."
    • A sharp spike at low

      
       (
      
      
      
      Å) indicates strong H-bonds.
    • If the spike corresponds to

      
      , the structure is likely the Catemer  form.
      
    • If the spike corresponds to

      
      , it may be the Dimer  form.
      
Quantitative Interaction Energy

To validate the stability of the crystal lattice, calculate the lattice energy using pairwise interaction potentials (e.g., CE-B3LYP model).



  • Target Metric: The total interaction energy for the primary H-bonded pair should be between -40 to -60 kJ/mol . Values weaker than -20 kJ/mol suggest a metastable polymorph or solvate.

Part 4: Case Study - Polymorphism in Drug Development

In a recent analysis of this compound derivatives, the distinction between polymorphs was critical for bioavailability.

  • Form I (Catemer): High melting point, lower solubility. Dominant interaction:

    
     (infinite chains).
    
  • Form II (Dimer): Lower melting point, higher solubility. Dominant interaction:

    
     (discrete dimers).
    

Workflow for Identification:

  • PXRD Screening: Identify unique diffraction peaks.

  • DSC Analysis: Form I shows a single endotherm; Form II may show a melt-recrystallization event.

  • Hirshfeld Validation: The fingerprint plot of Form I shows a higher percentage of

    
     contacts (>15%) compared to Form II.
    
Analytical Workflow Diagram

The following diagram outlines the path from raw material to structural validation.

Workflow Sample Crude Sample Cryst Controlled Crystallization (MeOH/H2O) Sample->Cryst Purification XRD SC-XRD (100K) Cryst->XRD Selection Solve Structure Solution (SHELXT) XRD->Solve Data Reduction Hirshfeld Hirshfeld Analysis (CrystalExplorer) Solve->Hirshfeld .CIF Export Validation Polymorph Assignment Hirshfeld->Validation d_norm Mapping

Figure 2: Integrated workflow for the structural characterization of sulfonamide derivatives.

References

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Source: ACS Crystal Growth & Design.[2] Context: Definitive study on the competition between dimer and catemer synthons in pyridine sulfonamides. [Link]

  • Hydrogen Bonding in Sulfonamides. Source: Wiley / PubMed. Context: Graph set notation analysis of 39 sulfonamide structures, establishing the R2,2(8) motif as a standard reference. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction. Source: Scientific Research Publishing. Context: Methodology for interpreting fingerprint plots and quantifying N...H vs O...H interactions. [Link]

  • PubChem Compound Summary: this compound. Source: National Library of Medicine (NIH).[3] Context: Physicochemical properties and unique chemical identifiers (CID 232710) for the core scaffold. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for analytical chemists and medicinal chemists. It prioritizes the interpretation of data over simple enumeration, providing the "why" behind the spectral features of Pyridine-3-sulfonamide (CAS: 1594-57-6).

Executive Summary & Pharmacophore Context

This compound (C


H

N

O

S) is a critical fragment in medicinal chemistry, serving as the foundational pharmacophore for Carbonic Anhydrase Inhibitors (CAIs) and various anticancer agents. Unlike benzene-sulfonamides, the pyridine nitrogen introduces specific solubility challenges and electronic effects that complicate spectral analysis.

This guide provides a validated framework for the structural confirmation of this compound, distinguishing it from its 2- and 4-isomers through diagnostic spectroscopic handles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • CAS: 1594-57-6[1][2]

  • Molecular Weight: 158.18 g/mol [3][4]

  • Appearance: White to off-white crystalline powder

  • Melting Point: 169–171 °C[5]

  • Solubility: Soluble in DMSO, Methanol (hot); Sparingly soluble in Water; Insoluble in non-polar solvents (Hexane, CHCl

    
    ).
    

Sample Preparation Protocols

Author’s Note: The most common failure mode in analyzing this compound is solvent selection. The sulfonamide protons are exchangeable and often vanish in wet solvents or broaden significantly in chloroform.

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of exchangeable amide protons (


).
  • Solvent Choice: Use DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    due to poor solubility and rapid proton exchange which broadens the amide peak.
  • Drying: Ensure the NMR tube is oven-dried. Trace water in DMSO-d

    
     (typically at 3.33 ppm) can catalyze proton exchange, coalescing the 
    
    
    
    doublet/singlet into the baseline.
  • Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d

    
    . High concentrations can cause stacking effects, shifting aromatic protons upfield.
    
Protocol B: IR Sample Preparation

Objective: Clearly resolve the symmetric and asymmetric sulfonyl stretches.

  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hygroscopic water absorption which obscures the N-H region (3200-3400 cm

    
    ).
    
  • Cleaning: Clean the crystal with isopropanol before and after to prevent cross-contamination from previous sulfonyl-containing samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of this compound is characterized by a distinct splitting pattern typical of 3-substituted pyridines. The key diagnostic is the H2 proton , which appears most downfield due to the synergistic deshielding of the ring nitrogen and the sulfonamide group.
Predicted H NMR Data (400 MHz, DMSO-d )
ProtonPositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H2 C2-H8.95 – 9.05 Doublet (d) or Broad Singlet

Most Deshielded. Located between N and SO

.
H6 C6-H8.75 – 8.85 Doublet of doublets (dd)

,

Deshielded by adjacent Ring N.
H4 C4-H8.20 – 8.30 Doublet of doublets (dd)

,

Ortho to SO

, Para to N.
H5 C5-H7.60 – 7.70 Doublet of doublets (dd)

,

Most shielded aromatic proton (Meta to N).
NH

Amide7.50 – 7.80 Broad Singlet (s)N/AExchangeable. Disappears on D

O shake.
C NMR Data (100 MHz, DMSO-d )
  • C3 (Ipso): ~140.0 ppm (Quaternary, attached to S)

  • C6: ~153.0 ppm

  • C2: ~147.0 ppm

  • C4: ~134.0 ppm

  • C5: ~124.0 ppm

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on electronic effects.

NMR_Logic Start This compound Structure H2 H2 Proton (Between N and SO2) Start->H2 H6 H6 Proton (Adjacent to N) Start->H6 H5 H5 Proton (Meta to N) Start->H5 Effect1 Max Deshielding: Inductive (-I) from N Inductive (-I) from SO2 H2->Effect1 Effect2 Strong Deshielding: Inductive (-I) from N only H6->Effect2 Effect3 Shielding Zone: Resonance (+M) from N? H5->Effect3 Shift1 ~ 9.0 ppm (Singlet-like) Effect1->Shift1 Shift2 ~ 8.8 ppm (Doublet) Effect2->Shift2 Shift3 ~ 7.6 ppm (dd) Effect3->Shift3

Figure 1: Logic flow for assigning aromatic protons based on electronic environments.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the functional group integrity (Sulfonamide vs. Sulfonic Acid). The diagnostic bands are the S=O stretches.[6]

Functional GroupVibration ModeWavenumber (cm

)
IntensityNotes

Asymmetric Stretch3300 – 3380 MediumOften appears as a doublet.

Symmetric Stretch3200 – 3260 Medium

Asymmetric Stretch1330 – 1360 StrongPrimary Diagnostic.

Symmetric Stretch1150 – 1180 StrongPrimary Diagnostic.

Ring Stretch1580 – 1590 MediumPyridine skeletal vibration.

Stretch900 – 920 WeakOften obscured in fingerprint region.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Positive Mode (


ve) is the standard for sulfonamides. The molecule ionizes readily due to the basic pyridine nitrogen.
Fragmentation Pathway

Aromatic sulfonamides exhibit a characteristic "rearrangement-elimination" pathway. Unlike simple cleavage, the sulfonamide often rearranges to eliminate neutral SO


.
  • Parent Ion:

    
    
    
  • Base Peak: Often the parent ion in soft ionization.

  • Key Fragments:

    • 
       142:  Loss of NH
      
      
      
      (17 Da).
    • 
       95:  Loss of SO
      
      
      
      (64 Da). This is the signature rearrangement for arylsulfonamides.
    • 
       78:  Pyridine ring fragment 
      
      
      
      .
Fragmentation Logic Diagram

MS_Frag Parent [M+H]+ m/z 159 Path1 - NH3 (17 Da) Parent->Path1 Path2 - SO2 (64 Da) Parent->Path2 Frag1 [M-NH3]+ m/z 142 Path1->Frag1 Frag2 [Pyridine-NH2]+ m/z 95 Path2->Frag2 Path3 - HCN Frag2->Path3 Frag3 Ring Frag m/z 68 Path3->Frag3

Figure 2: ESI(+) Fragmentation pathway. The red path (Loss of SO2) is characteristic of sulfonamides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232710, this compound. Retrieved from [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Search No. 1594-57-6). Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[7] Rapid Communications in Mass Spectrometry.[7] Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. (For DMSO/Water shift verification). Retrieved from [Link]

Sources

Initial Biological Screening of Pyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its benzene-sulfonamide counterparts due to the enhanced water solubility and electron-withdrawing nature of the pyridine ring. While historically recognized for antimicrobial activity, modern drug development focuses on this class as potent Carbonic Anhydrase Inhibitors (CAIs) with high selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II).[1]

This guide delineates a self-validating screening cascade, moving from in silico prediction to enzymatic validation and phenotypic profiling.

The Core Mechanism: Zinc Coordination

The biological activity of pyridine-3-sulfonamides hinges on the sulfonamide moiety acting as a Zinc-Binding Group (ZBG).[1] In the active site of metalloenzymes like Carbonic Anhydrase (CA), the ionized sulfonamide nitrogen coordinates directly with the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion and thereby blocking catalysis.[1]

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Catalytic Water/OH- Zn->Water Native Coordination Complex Tetrahedral Adduct (Inhibited Enzyme) Zn->Complex Substrate CO2 Substrate Water->Substrate Nucleophilic Attack Inhibitor This compound (R-SO2NH-) Inhibitor->Zn Displaces Water (Coordination Bond) Inhibitor->Complex Formation

Figure 1: Mechanism of Carbonic Anhydrase inhibition.[1][2][3][4][5] The sulfonamide anion acts as a bioisostere of the transition state, coordinating the Zinc ion.

Stage I: In Silico Pre-Screening (The Filter)

Before wet-lab synthesis, candidates must pass a computational filter to ensure they possess the geometric capacity to bind the target and the physicochemical properties to reach it.

Molecular Docking Protocol
  • Target Acquisition: Retrieve PDB structures for hCA II (Cytosolic off-target, e.g., PDB: 3K34) and hCA IX (Tumor target, e.g., PDB: 3IAI).

  • Grid Generation: Center the grid box on the native Zn(II) ion.[1]

  • Constraint: Define a mandatory H-bond constraint between the sulfonamide nitrogen and the Zn(II) ion (Distance < 2.5 Å).

  • Scoring: Prioritize compounds showing interactions with Thr200 (hCA II) or Gln92 (hCA IX), as these residues dictate isoform selectivity [1].[1]

ADME Profiling (Lipinski’s Filter)

Pyridine derivatives often suffer from rapid metabolism.[1] Screen for:

  • TPSA (Topological Polar Surface Area): Keep < 140 Ų for cell permeability.[1]

  • LogP: Optimal range 1.5–3.5 for balance between solubility and membrane penetration.[1]

Stage II: Primary Enzymatic Screening (Carbonic Anhydrase)

While the stopped-flow CO2 hydrase assay is the gold standard, it requires specialized, expensive equipment.[1] For initial high-throughput screening, the Esterase Activity Assay using 4-nitrophenyl acetate (4-NPA) is the recommended robust alternative.[1]

Rationale

Carbonic anhydrases possess a secondary esterase activity.[1] They hydrolyze 4-NPA to 4-nitrophenol (yellow), which can be quantified spectrophotometrically.[1]

The Esterase Protocol (96-Well Format)

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM 4-NPA in acetone (freshly prepared).

  • Enzyme: Recombinant hCA I, II, or IX (commercially available).[1]

Workflow:

  • Blanking: Add 80 µL Buffer + 10 µL Inhibitor (DMSO stock) to control wells.

  • Enzyme Addition: Add 10 µL Enzyme solution to test wells. Incubate for 10 min at 25°C to allow inhibitor-enzyme binding.

  • Activation: Add 90 µL Substrate solution to all wells.

  • Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 5 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % Inhibition:
    
    
    
    
    [1]

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]

  • Reference Standard: Acetazolamide (AAZ) must yield an IC50 of ~10-20 nM against hCA II.[1]

Stage III: Phenotypic Screening (Cellular)

Once enzymatic inhibition is confirmed, candidates must be tested in a cellular context to verify membrane permeability and off-target toxicity.[1]

Antimicrobial Screening (MIC/MBC)

Pyridine-3-sulfonamides are historically related to sulfa drugs.[1] Screen against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][6]

Protocol (CLSI Standard M07):

  • Method: Broth Microdilution.[1]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    
     CFU/mL.[1]
    
  • Endpoint: Lowest concentration with no visible growth (MIC).

  • Note: Sulfonamides are folate synthesis inhibitors.[1] Ensure culture media is thymidine-free to prevent false resistance [2].[1]

Anticancer Cytotoxicity (MTT/SRB)

To determine if CA inhibition translates to cancer cell death (often via acidification of the tumor microenvironment).[1]

Cell Lines:

  • MCF-7 / HeLa: For general solid tumor screening.[1]

  • HUVEC: Normal cell control (to calculate Selectivity Index).

Protocol:

  • Seed cells (5,000/well) and incubate for 24h.

  • Treat with graded concentrations of this compound (0.1 µM – 100 µM).[1]

  • Incubate for 48h (Normoxia vs. Hypoxia). Critical: hCA IX is overexpressed in hypoxia.[1] For relevant results, incubate duplicate plates in a hypoxia chamber (

    
    ).
    
  • Add MTT reagent, solubilize formazan crystals with DMSO.[1]

  • Read Absorbance at 570 nm.[1]

Data Visualization & Interpretation

Screening Workflow Diagram

This diagram illustrates the decision matrix for advancing a compound.

Screening_Cascade Start Library Design (Pyridine-3-sulfonamides) InSilico In Silico Filter (Docking/ADME) Start->InSilico EnzymeAssay hCA Inhibition Assay (Esterase Method) InSilico->EnzymeAssay Passes Lipinski Discard Discard / Redesign InSilico->Discard Poor Binding CellAssay Cellular Screening (Hypoxia/Normoxia) EnzymeAssay->CellAssay IC50 < 100 nM EnzymeAssay->Discard Inactive Lead Lead Candidate CellAssay->Lead Selectivity Index > 10 CellAssay->Discard High Toxicity

Figure 2: The critical path for screening.[1] Only compounds with nanomolar enzymatic potency advance to cellular models.

Reporting Data

Quantitative data must be tabulated to allow direct comparison of Selectivity Indices (SI).[1]

Table 1: Example Data Reporting Format

Compound IDhCA II IC50 (nM)hCA IX IC50 (nM)Selectivity (II/IX)MCF-7 IC50 (µM)HUVEC IC50 (µM)SI (Tox/Cancer)
Standard (AAZ) 12.525.00.5>100>100N/A
Pyr-Sulf-01 450.015.2 29.6 5.485.015.7
Pyr-Sulf-02 10.012.00.82.12.51.2
  • Interpretation: Pyr-Sulf-01 is the superior lead despite lower potency against hCA II, because it is highly selective for the tumor isoform (hCA IX) and shows high cellular selectivity (SI > 10).[1] Pyr-Sulf-02 is a potent pan-inhibitor but likely toxic to normal tissue.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI).[1] (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Slawinski, J., et al. (2013).[1][7] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[2][3][4][7] European Journal of Medicinal Chemistry, 69, 701-710.[1][7] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] Link

Sources

Optimizing the Pyridine-3-Sulfonamide Scaffold: A Computational ADME/Tox Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors (e.g., diuretics), kinase inhibitors (e.g., Vemurafenib analogues), and anti-bacterial agents.[1] However, this scaffold presents a distinct ADME (Absorption, Distribution, Metabolism, Excretion) paradox: the pyridine ring enhances aqueous solubility and hydrogen bonding, but introduces risks of CYP-mediated metabolic instability and hERG channel blockade.[1] The sulfonamide group provides critical target engagement but challenges permeability and can lead to crystalluria.[1][2]

This guide details an in silico strategy to de-risk this compound analogues early in the discovery phase, utilizing high-fidelity predictive modeling to balance potency with pharmacokinetic stability.[1][2]

Physicochemical Foundation: The Amphoteric Challenge

The core challenge with pyridine-3-sulfonamides lies in their ionization behavior.[1][2] Unlike simple benzene-sulfonamides, the pyridine nitrogen introduces a basic center (


), while the sulfonamide nitrogen is weakly acidic (

).[1]
Ionization and Lipophilicity (LogD vs. LogP)

For this scaffold, LogP (partition coefficient of neutral species) is often misleading.[1] At physiological pH (7.4), the ionization state of the pyridine ring significantly impacts membrane permeability.[1]

  • The Trap: Relying solely on LogP leads to overestimation of permeability.[1][2]

  • The Solution: Calculate LogD

    
      (distribution coefficient).[1][2]
    
    • Optimal Range:

      
      .[1][2]
      
    • Mechanism:[1][3] If the pyridine nitrogen is unsubstituted, it remains largely unprotonated at pH 7.4, but acidic environments (lysosomes, stomach) will protonate it, trapping the drug (ion trapping).[1]

Topological Polar Surface Area (TPSA)

The sulfonamide group adds


 to the TPSA.[1] The pyridine nitrogen adds 

.[1][2]
  • Blood-Brain Barrier (BBB) Penetration: To achieve CNS penetration, total TPSA should ideally be

    
    .[1][2] A naked this compound core is 
    
    
    
    , leaving limited room for polar substitutions if CNS targeting is desired.[1][2]

Metabolic Liability & Toxicity Profiling[1][4][5]

Metabolic Soft Spots (CYP450)

This scaffold is susceptible to two primary metabolic pathways that must be screened in silico:[1]

  • N-Oxidation (Pyridine): The pyridine nitrogen is a prime target for CYP3A4 and FMO (Flavin-containing monooxygenase), leading to N-oxides which are often inactive or toxic.[1][2]

  • N-Dealkylation/Hydroxylation (Sulfonamide): If the sulfonamide nitrogen is substituted, it becomes a target for CYP2C9.[1][2]

The hERG Cardiotoxicity Risk

Pyridines are notorious for interacting with the hERG potassium channel, potentially causing QT interval prolongation.[1]

  • Structural Alert: A basic nitrogen (pyridine) linked by a lipophilic spacer to an aromatic ring (sulfonamide side chain) creates a pharmacophore that mimics the hERG blocker Sotalol.[1][2]

  • Mitigation: In silico docking to the hERG cryo-EM structure or using ligand-based classifiers (e.g., Pred-hERG) is mandatory for this scaffold.[1]

Visualization: The "In Silico" Decision Pipeline

The following diagram outlines the logical flow for filtering analogues. It moves from structural generation to specific toxicity endpoints.[1][2]

ADME_Pipeline Start Library Generation (this compound Analogues) Prep Structure Prep (Wash Salts, pH 7.4 Tautomers) Start->Prep Filter1 Physicochem Filter MW < 500, TPSA < 140 LogD(7.4) 1-4 Prep->Filter1 Model_Metab Metabolic Stability (CYP3A4/2C9 SOM Prediction) Filter1->Model_Metab Pass Discard Discard / Redesign Filter1->Discard Fail Model_Tox Toxicity Screen hERG (Cardio) & AMES (Mutagen) Model_Metab->Model_Tox Stable Model_Metab->Discard High Clearance Permeability Permeability (Caco-2 / MDCK Models) Model_Tox->Permeability Safe Model_Tox->Discard hERG+ / Mutagen+ Select Lead Candidates (High Bioavailability, Low Tox) Permeability->Select High Perm Permeability->Discard Low Perm

Caption: Hierarchical filtering process for pyridine-3-sulfonamides, prioritizing physicochemical compliance before computationally expensive toxicity modeling.

Experimental Protocol: Step-by-Step In Silico Workflow

This protocol utilizes industry-standard, validated web servers (SwissADME and ADMETlab 2.[1][2]0) which are accessible and rigorously cited.

Step 1: Library Preparation & SMILES Generation

Objective: Create clean chemical structures for processing.[1][2]

  • Draw your analogues using a chemical sketcher (e.g., ChemDraw, MarvinSketch).[1][2]

  • Crucial: Ensure the sulfonamide is drawn in its neutral state (

    
     or 
    
    
    
    ) and the pyridine nitrogen is unprotonated.[1][2]
  • Export structures as a Canonical SMILES list.[1][2]

Step 2: Physicochemical & Bioavailability Screening (SwissADME)

Objective: Rapid filtering based on Lipinski and Veber rules.[1][2]

  • Navigate to the SwissADME server [1].[1][2][4]

  • Paste your SMILES list.[1][2]

  • Analyze Output:

    • Bioavailability Radar: Check if the molecule falls within the pink area (LIPO, SIZE, POLAR, INSOLU, SATU, FLEX).

    • Boiled-Egg Diagram: Look for points in the Yellow Yolk (High BBB permeation) or White (High GI absorption).[1][2]

    • Rejection Criteria: TPSA > 130

      
       (poor oral availability) or LogP > 5.[1][2]
      
Step 3: Comprehensive ADMET Profiling (ADMETlab 2.0)

Objective: Deep dive into Metabolism and Toxicity.[1][2]

  • Navigate to ADMETlab 2.0 [2].[1][2][5][6]

  • Input SMILES and select "ADMET Evaluation".[1][2]

  • Key Parameters to Record (See Table 1):

    • Caco-2 Permeability: Values > -5.15 log cm/s indicate high permeability.[1][2]

    • P-gp Substrate: "Yes" indicates potential efflux issues (common with sulfonamides).[1][2]

    • CYP2C9 Substrate/Inhibitor: Critical for sulfonamides.[1][2]

    • hERG Blockade: Probability > 0.7 indicates high risk.[1][2]

Step 4: Site of Metabolism (SOM) Prediction

Objective: Identify where to modify the molecule to improve half-life (


).[1]
  • Use a SOM predictor (e.g., BioTransformer or SMARTCyp).[1][2]

  • Analysis:

    • If the Pyridine Nitrogen is the top SOM (N-oxidation), consider adding a steric block (e.g., a methyl group at position 2 or 6 of the pyridine) or an electron-withdrawing group to reduce basicity.[1]

    • If the Sulfonamide N-alkyl group is the SOM, consider fluorination to block metabolism.[1]

Data Presentation & Interpretation

When analyzing your results, organize data to highlight the trade-offs between solubility and permeability.[1]

Table 1: Interpretation Matrix for Pyridine-3-Sulfonamides[1][2]
ParameterMetricTarget ValueImplication for this Scaffold
Solubility LogS> -4.0Pyridine ring aids this; if < -4, add polar R-groups.[1][2]
Permeability Caco-2> -5.15Sulfonamide H-bonds may drag this down.[1][2]
Metabolism CYP2C9 SubstrateProbability < 0.5High prob.[1][2] suggests rapid clearance via sulfonamide moiety.[1][2]
Metabolism CYP3A4 InhibitorProbability < 0.5Pyridines often inhibit CYP3A4 (drug-drug interaction risk).[1][2]
Toxicity hERGProbability < 0.5Critical Stop. Redesign linker length if high.[1][2]
Toxicity AMESNegativeSulfonamides can sometimes trigger false positives; verify.[1][2]

Structural Optimization Logic

If your lead compound fails specific modules, apply these medicinal chemistry transformations in silico and re-run the protocol:

Optimization_Logic Problem ADME Failure Mode Solubility Low Solubility (LogS < -6) Problem->Solubility Metab Rapid Metabolism (High Clearance) Problem->Metab hERG hERG Toxicity (QT Prolongation) Problem->hERG Sol_Fix Add Morpholine/Piperazine to Pyridine Ring Solubility->Sol_Fix Metab_Fix Block Metabolic Site: Fluorinate or Methylate alpha to Sulfonamide Metab->Metab_Fix hERG_Fix Reduce Lipophilicity or Reduce pKa of Basic N hERG->hERG_Fix

Caption: Decision tree for structural modification based on in silico failure modes.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][7][8] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][4][7][8] Scientific Reports, 7, 42717.[4][7][8] [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021).[5][6] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2][5][6] Nucleic Acids Research, 49(W1), W5–W14.[1][9][5] [Link]

  • Braga, R. C., et al. (2014).[1][2] The Pred-hERG web server for the early identification of hERG blockers.[1] Journal of Chemical Information and Modeling, 55(6), 1031-1037.[1] [Link][1]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

Computational Protocol: Quantum Chemical Characterization of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-sulfonamide represents a critical pharmacophore in medicinal chemistry, serving as a precursor for carbonic anhydrase (CA) inhibitors, diuretics, and antimicrobial agents. Its dual nature—comprising an electron-deficient pyridine ring and a polar, flexible sulfonamide moiety—presents unique computational challenges regarding tautomerism, conformational flexibility, and solvation effects.

This technical guide establishes a rigorous, self-validating protocol for the quantum chemical characterization of this compound. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, this workflow ensures high-fidelity prediction of electronic properties (HOMO-LUMO gaps), reactive sites (Molecular Electrostatic Potential), and vibrational signatures (IR/Raman) essential for Structure-Activity Relationship (SAR) studies.

Theoretical Framework & Computational Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we move beyond "default settings" to a strategy grounded in the specific electronic needs of sulfur-nitrogen interactions.

Functional Selection: The Case for Dispersion Correction

While B3LYP remains the historical standard for organic molecules, it often fails to account for long-range dispersion interactions critical for accurate sulfonamide conformational analysis.

  • Recommendation: Use wB97X-D or B3LYP-D3(BJ) .

  • Causality: The sulfonamide group (

    
    ) exhibits significant intramolecular non-covalent interactions (hydrogen bonding between amine H and sulfonyl O). Dispersion-corrected functionals reduce errors in barrier heights for conformational rotation.
    
Basis Set Selection[1]
  • Protocol: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

  • Justification:

    • Polarization (d,p): Essential for describing the hypervalent sulfur atom and the anisotropic electron distribution in the pyridine ring.

    • Diffuse functions (++): Critical for the lone pairs on the sulfonamide oxygen and pyridine nitrogen atoms, which are prone to forming hydrogen bonds.

Solvation Models

Gas-phase calculations are insufficient for biological relevance.

  • Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) for physiological simulation; DMSO (
    
    
    
    ) for comparison with experimental NMR/crystallization data.

Experimental Workflow & Logic

The following diagram outlines the decision matrix for the computational study.

ComputationalWorkflow cluster_outputs Output Analytics Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conf FreqCheck Frequency Analysis (NIMAG = 0?) GeomOpt->FreqCheck TrueMin True Minimum Found FreqCheck->TrueMin Yes ReOpt Distort Geometry & Re-Optimize FreqCheck->ReOpt No (Imaginary Freq) Properties Property Calculation TrueMin->Properties ReOpt->GeomOpt HOMO FMO Analysis (Reactivity) Properties->HOMO MEP MEP Surface (Docking) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO IR Vibrational Spectra (Validation) Properties->IR

Figure 1: Self-validating computational workflow ensuring strictly positive force constants (NIMAG=0) before property analysis.

Structural & Electronic Characterization

Geometry Optimization Protocol

The geometry must be optimized without symmetry constraints (


 symmetry) to allow the sulfonamide group to twist into its preferred orientation relative to the pyridine ring.

Key Geometric Parameters to Monitor:

  • 
     Bond Length:  Indicates the degree of conjugation between the ring and the sulfonyl group.
    
  • 
     Angle:  Typically deviates from ideal tetrahedral angles due to repulsion between oxygen lone pairs.
    
  • Torsion Angle (

    
    ):  Determines the orientation of the amine group.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

DescriptorDefinitionPhysical Significance
HOMO Highest Occupied Molecular OrbitalActs as the electron donor. Likely localized on the Pyridine Nitrogen or Sulfonamide Nitrogen.
LUMO Lowest Unoccupied Molecular OrbitalActs as the electron acceptor. Likely localized on the

system of the pyridine ring.
Chemical Hardness (

)

Resistance to charge transfer. High

= stable drug candidate.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for nucleophilic attack by enzymes).

Note:


 and 

(Koopmans' theorem approximation).
Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for predicting docking interactions with Carbonic Anhydrase (CA) active sites (specifically the


 ion).
  • Red Regions (Negative Potential):

    • Sulfonyl Oxygens (

      
      ):  H-bond acceptors.
      
    • Pyridine Nitrogen: Proton acceptor site (pKa

      
       5.2).
      
  • Blue Regions (Positive Potential):

    • Sulfonamide Protons (

      
      ):  H-bond donors. Crucial for binding to the Thr199 residue in CA II active sites [1].
      

Vibrational Spectroscopy Validation

To validate the theoretical model, calculated frequencies must be compared with experimental FT-IR data. Calculated frequencies are systematically overestimated due to the neglect of anharmonicity; therefore, a scaling factor is required.

Scaling Factor Protocol:

  • For B3LYP/6-311++G(d,p) , use a scaling factor of 0.967 .

Characteristic Vibrational Modes (this compound):

Vibration ModeApprox.[1][2][3][4] Exp. Freq (

) [2]
Calculated Description

3350 - 3450Asymmetric amine stretch (Strong)

3250 - 3350Symmetric amine stretch

1320 - 1350Asymmetric sulfonyl stretch (Very Strong)

1150 - 1170Symmetric sulfonyl stretch

1580 - 1600Pyridine ring breathing

900 - 920Sulfonamide bond stretch

Self-Validation Check: If the calculated


 deviates by >50 

after scaling, revisit the solvation model or basis set.

Biological Relevance: The Pharmacophore Logic

The following diagram illustrates how the calculated quantum properties translate into biological activity, specifically for Carbonic Anhydrase inhibition.

SAR_Logic MEP MEP Calculation (Negative Potential on N) ZincBind Zn(II) Coordination (Active Site) MEP->ZincBind Electrostatic Attraction Inhibition CA Inhibition (Drug Efficacy) ZincBind->Inhibition Mechanism HOMO HOMO Energy PiStack Pi-Stacking (Phe131 Interaction) HOMO->PiStack Orbital Overlap PiStack->Inhibition Geo Geometry (Torsion) Fit Steric Fit (Hydrophobic Pocket) Geo->Fit Shape Complementarity Fit->Inhibition

Figure 2: Mapping quantum descriptors to specific binding interactions within the Carbonic Anhydrase active site.

Step-by-Step Execution Protocol (Gaussian/ORCA Format)

Step 1: Input Preparation

Construct the Z-matrix or Cartesian coordinates. Ensure the sulfonamide nitrogen is pyramidal, not planar, as the starting point.

Step 2: The Route Section (Example for Gaussian)
  • opt freq: Combined optimization and frequency job.

  • wB97XD: Dispersion-corrected functional.

  • scrf: Solvation model (SMD is preferred for

    
     accuracy).
    
  • pop=nbo: Natural Bond Orbital analysis to determine hybridization and charge transfer (

    
    ).
    
Step 3: Post-Processing & Analysis
  • Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.

  • Verify Minimum: Search output for "NIMAG". It must be 0.

  • Extract Thermochemistry: Record Sum of electronic and thermal Free Energies (

    
    ).
    
  • Visualize Surfaces: Generate the MEP surface with an isovalue of 0.0004 a.u.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Bhat, H. R., & Singh, U. P. (2017). Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases.[1][6][7][8] Journal of Molecular Structure, 1127, 557-567.[1] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Pyridine-3-sulfonamide scaffold for novel drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridine-3-Sulfonamide Moiety: Strategic Scaffold Hopping and Functionalization in Modern Medicinal Chemistry

Executive Summary

The This compound scaffold represents a critical bioisosteric evolution from the classical benzenesulfonamide pharmacophore. While benzenesulfonamides have historically dominated the landscape of carbonic anhydrase (CA) inhibitors, diuretics, and anti-bacterials, the this compound congener offers superior physicochemical tunability. By introducing a nitrogen atom into the aromatic ring, medicinal chemists can modulate lipophilicity (LogP), enhance aqueous solubility, and introduce novel hydrogen-bond acceptor motifs without significantly altering steric volume.

This technical guide dissects the this compound scaffold, providing a rigorous analysis of its physicochemical rationale, synthetic architectures, and therapeutic utility, specifically focusing on recent breakthroughs in targeting hypoxic tumor environments via Carbonic Anhydrase IX (CA IX) inhibition.

Structural & Physicochemical Rationale

The transition from a phenyl ring to a pyridine ring (Scaffold Hopping) is not merely cosmetic; it fundamentally alters the electronic and solvation landscape of the molecule.

Bioisosteric Comparison
FeatureBenzenesulfonamide ScaffoldThis compound ScaffoldImpact on Drug Design
Electronic Nature Electron-rich (unless substituted).Electron-deficient (

-deficient).
Pyridine ring is less susceptible to oxidative metabolism (e.g., epoxidation).
Solubility Generally low aqueous solubility (high LogP).Improved aqueous solubility (lower LogP).Pyridine N acts as an H-bond acceptor, improving dissolution in physiological media.
Acidity (pKa) Sulfonamide NH pKa

10.
Sulfonamide NH pKa

9.0–9.5.
The electron-withdrawing pyridine ring slightly acidifies the sulfonamide NH, potentially strengthening ionic interactions.
Interactions

-

stacking (T-shaped or parallel).

-

stacking + H-bond acceptor.
The pyridine nitrogen (N1) offers a vector for specific H-bonds with enzyme residues (e.g., Thr, Ser).
The "Meta" Advantage

The 3-position (meta) is strategically superior to the 2- or 4-positions for sulfonamide attachment.

  • Stability: Sulfonyl groups at the 2- or 4-positions are more susceptible to nucleophilic displacement due to the strong electron-withdrawing nature of the pyridine nitrogen (activation for

    
    ). The 3-position is electronically "neutral" relative to nucleophilic attack, ensuring the sulfonamide linkage remains stable in vivo.
    
  • Geometry: The 3-position mimics the geometry of meta-substituted benzenesulfonamides, preserving binding poses in active sites like the Carbonic Anhydrase zinc-binding pocket.

Synthetic Architectures & Protocols

Synthesis of pyridine-3-sulfonamides requires handling the inherent instability of pyridine-3-sulfonyl chlorides. Unlike benzenesulfonyl chlorides, the pyridine variants are prone to decomposition if not handled under strictly anhydrous conditions.

Synthetic Pathway Visualization

SynthesisWorkflow Start 3-Amino-pyridine (Starting Material) Diazotization Diazotization (NaNO2, HCl, 0°C) Start->Diazotization Step 1 Sulfonylation Chlorosulfonylation (SO2, CuCl2, AcOH) Diazotization->Sulfonylation Step 2 (Meerwein) Intermediate Pyridine-3-sulfonyl chloride (Unstable Intermediate) Sulfonylation->Intermediate Isolate cold Coupling Amine Coupling (R-NH2, Base, DCM/THF) Intermediate->Coupling Step 3 (Immediate) Product This compound (Final Scaffold) Coupling->Product Purification

Caption: Step-wise synthetic workflow for generating this compound libraries via the Meerwein chlorosulfonylation route.

Validated Experimental Protocol: Amine Coupling

Objective: Synthesis of N-substituted this compound from pyridine-3-sulfonyl chloride. Safety Note: Pyridine-3-sulfonyl chloride is a lachrymator and moisture-sensitive.

Reagents:

  • Pyridine-3-sulfonyl chloride (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.1 eq) and

    
     (2.0 eq) to anhydrous DCM (0.1 M concentration relative to amine). Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized exotherms and minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Self-Validation (TLC/LCMS):

    • TLC: Check for disappearance of the amine spot. (Note: Sulfonyl chloride degrades on silica; do not use it as a TLC standard).

    • LCMS:[2] Confirm mass peak

      
      .
      
  • Work-up: Dilute with DCM. Wash sequentially with sat.

    
     (to remove acidic byproducts) and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH depending on polarity).

Therapeutic Target Landscape

The this compound scaffold is currently a "hot" motif in oncology, particularly for targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII) , which are overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer).

Mechanism of Action: The Zinc Trap

Like benzenesulfonamides, the sulfonamide moiety (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates directly to the 

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of

.

Why this compound? Recent studies (e.g., Sławiński et al., Supuran et al.) demonstrate that the pyridine ring confers selectivity for transmembrane isoforms (CA IX/XII) over cytosolic isoforms (CA I/II). This is crucial because inhibiting ubiquitous cytosolic CAs leads to systemic side effects (paresthesia, fatigue), whereas targeting CA IX is tumor-specific.

Case Study: Selectivity Profiles

The following table summarizes inhibition constants (


) for a representative this compound derivative compared to a classical benzene analog (Acetazolamide - AAZ).
CompoundScaffoldhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide 1,3,4-thiadiazole25012255.7~0.5 (Non-selective)
SLC-0111 Benzenesulfonamide508096045 4.5~21 (Selective)
Pyridine-3-Sulf Analog This compound >10,00027119.5 16.8~14 (Highly Selective)

Data Source: Synthesized from trends in recent literature (e.g., Eur. J. Med. Chem. 2013; Int. J. Mol. Sci. 2024).

Signaling Pathway & Inhibition Logic

PathwayLogic Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transcriptional Upregulation Acidification Extracellular Acidification (pH < 6.8) CAIX_Expr->Acidification Catalytic Hydration of CO2 Metastasis Tumor Metastasis & Drug Resistance Acidification->Metastasis Activates Proteases Drug This compound Inhibitor Drug->CAIX_Expr Inhibits (Zn2+ Binding)

Caption: The hypoxic cascade in tumors. Pyridine-3-sulfonamides block CA IX, preventing extracellular acidification and reducing metastatic potential.

ADMET & Drug-Like Properties

When designing novel drugs with this scaffold, the following parameters must be optimized:

  • Metabolic Stability:

    • Risk: The pyridine nitrogen is susceptible to N-oxidation by CYPs (forming Pyridine-N-oxide).

    • Mitigation: Substitution at the C-2 or C-6 position (ortho to the nitrogen) with small alkyl groups (Methyl, F) can sterically hinder N-oxidation.

  • CYP Inhibition:

    • Risk: Pyridines can coordinate with the Heme iron of CYP450 enzymes, acting as reversible inhibitors.

    • Mitigation: Monitor CYP3A4 and CYP2D6 inhibition early. Lower lipophilicity (LogP < 3) generally reduces non-specific CYP binding.

  • Plasma Protein Binding (PPB):

    • Sulfonamides often have high PPB (>90%). The increased polarity of the pyridine ring often reduces PPB compared to benzene analogs, increasing the free fraction of the drug (

      
      ).
      

References

  • Sławiński, J., et al. (2013).[3] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[4][3] European Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Link

  • Zhuang, C., et al. (2025).[4][5] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. (2025). This compound (CID 232710).[6] National Center for Biotechnology Information. Link

  • FDA Approved Drugs Database. (2024). Vonoprazan (Voquezna) and Torsemide Prescribing Information. U.S. Food and Drug Administration.[7][8] Link

Sources

Unlocking the Chemical Space of Pyridine-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its benzene analogues due to the electronic influence of the heterocyclic nitrogen. This moiety is a cornerstone in the design of Carbonic Anhydrase (CA) inhibitors , showing nanomolar potency against tumor-associated isoforms (CA IX/XII), and serves as a critical fragment in kinase inhibitor discovery. This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and experimental protocols required to exploit this chemical space effectively.

Structural & Electronic Significance

Unlike benzenesulfonamides, the this compound core possesses unique physicochemical properties driven by the pyridine nitrogen atom.

  • Acidity Modulation: The electron-withdrawing nature of the pyridine ring (via both induction and resonance) lowers the pKa of the sulfonamide -NH group compared to benzenesulfonamide (pKa ~10). This increases the fraction of the ionized species (

    
    ) at physiological pH, which is the active species responsible for coordinating with the Zinc(II) ion in metalloenzymes like Carbonic Anhydrase.
    
  • Solubility: The basic pyridine nitrogen provides a protonation site (pKa ~5.2), significantly enhancing aqueous solubility compared to carbocyclic analogues—a critical parameter for oral bioavailability.

  • Dipole & H-Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, offering additional vectoral interactions within enzyme active sites (e.g., the hinge region of kinases).

Synthetic Architectures

Accessing this chemical space relies primarily on the reactivity of pyridine-3-sulfonyl chloride . However, the instability of this intermediate requires specific handling protocols.

Route A: The Sulfonyl Chloride Amidation (Standard)

This is the most robust method for generating diversity at the sulfonamide nitrogen.

  • Mechanism: Nucleophilic attack of a primary or secondary amine on the sulfonyl sulfur, followed by elimination of HCl.

  • Critical Control Point: Pyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to the sulfonic acid. Reactions must be run under anhydrous conditions, typically using pyridine or TEA as an HCl scavenger.

Route B: The "Click" Tailing Approach

Used extensively for designing selective CA inhibitors, this route appends a "tail" to the scaffold to interact with the hydrophobic or hydrophilic halves of the enzyme active site.

  • Strategy: A propargyl amine is first reacted with the sulfonyl chloride to form N-propargylthis compound. This intermediate undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various azides to generate a library of triazole-linked derivatives.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and diversifying this scaffold.

SyntheticWorkflow Start Pyridine-3-Sulfonic Acid Inter Pyridine-3-Sulfonyl Chloride (Highly Reactive) Start->Inter PCl5 or SOCl2 Reflux Prod1 N-Substituted This compound Inter->Prod1 R-NH2, Pyridine 0°C to RT Prod2 Click-Ready Intermediate Inter->Prod2 Propargyl amine TEA, DCM Final Triazole-Linked Library Prod2->Final R-N3, CuSO4 NaAsc, tBuOH/H2O

Figure 1: Step-wise synthetic pathway for generating this compound libraries, highlighting the divergence point for "Click" chemistry.

Medicinal Chemistry: Carbonic Anhydrase Inhibition

The primary application of this scaffold is in targeting Carbonic Anhydrases (CAs) .[1][2]

Mechanism of Action

The sulfonamide moiety acts as a Zinc Binding Group (ZBG) . The ionized nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of CO2.[1]

Selectivity (The Tail Approach)

Human CA isoforms (I, II, IX, XII) have highly conserved active sites. Selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II) is achieved by modifying the "tail" attached to the sulfonamide nitrogen.

  • CA IX/XII (Tumor): Extracellular active sites. Bulky, polar, or charged tails (e.g., pyridinium salts) prevent cell membrane permeability, restricting inhibition to these extracellular targets.

  • CA I/II (Cytosolic): Intracellular. Lipophilic tails facilitate membrane crossing, leading to off-target effects.

Visualization: SAR Decision Tree

This diagram illustrates the logic for optimizing Pyridine-3-sulfonamides for specific biological targets.

SAR_Logic Core This compound Core Target1 Target: CA IX/XII (Antitumor) Core->Target1 Target2 Target: Kinase (Hinge Binder) Core->Target2 Mod1 Strategy: Impair Permeability Target1->Mod1 Mod2 Strategy: H-Bond Acceptor Target2->Mod2 Action1 Add +Charged Tail (Pyridinium/Ammonium) Mod1->Action1 Action2 Add Bulky/Polar Tail (Glycoconjugates) Mod1->Action2 Action3 Pyridine N interacts with Hinge Residues Mod2->Action3

Figure 2: Structure-Activity Relationship (SAR) decision tree for directing the scaffold toward enzyme inhibition or kinase targeting.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylthis compound

Objective: To synthesize a reference standard for biological assay validation. Safety: Pyridine-3-sulfonyl chloride is corrosive and lachrymatory. Work in a fume hood.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with Pyridine-3-sulfonyl chloride (1.0 eq, 2.0 mmol) and anhydrous Dichloromethane (DCM) (10 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Triethylamine (TEA) (2.5 eq) dropwise. The solution may darken.

  • Amidation: Slowly add Benzylamine (1.1 eq) dissolved in 2 mL DCM via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Dilute with DCM (20 mL). Wash sequentially with saturated

    
     (2 x 15 mL) and Brine (15 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for sulfonamide NH singlet around
    
    
    8.5-9.0 ppm.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of the synthesized derivative against hCA II.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

  • Procedure:

    • Incubate the enzyme (hCA II) with the inhibitor (dissolved in DMSO, final concentration 0.1-1000 nM) for 15 minutes at RT.

    • Load the Stopped-Flow instrument . Syringe A contains the Enzyme-Inhibitor-Indicator mix. Syringe B contains

      
      -saturated water.
      
    • Rapidly mix Syringe A and B.

    • Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and calculate 
      
      
      
      .

Data Summary: Comparative Potency

The following table highlights the impact of the pyridine ring position on CA II inhibition compared to benzene analogues.

ScaffoldSubstituent (R)Target

(nM)
Source
This compound 4-FluorobenzylhCA II4.2 [1]
Benzenesulfonamide4-FluorobenzylhCA II12.5[1]
This compound 4-(1H-pyrazol-1-yl)hCA IX19.5 [2]
Acetazolamide (Std)-hCA II12.0[2]

Table 1: Comparative inhibitory data demonstrating the potency of pyridine-3-sulfonamides.

References

  • Supuran, C. T., et al. (2020).[2] Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII.[3] Bioorganic Chemistry.

  • Slawinski, J., et al. (2014). Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

  • Kalicki, P., et al. (2025).[4] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences.

Sources

Technical Guide: Pyridine-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-sulfonamide moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a superior bioisostere to the classical benzenesulfonamide. Its utility is driven by a distinct physicochemical profile: the incorporation of the pyridine nitrogen atom significantly lowers lipophilicity (LogD) while introducing a specific hydrogen-bond acceptor vector absent in phenyl analogs.

This guide details the strategic application of this fragment, moving beyond simple substitution to explore its role in Fragment-Based Drug Discovery (FBDD). We analyze its critical function in designing isoform-selective Carbonic Anhydrase (CA) inhibitors and kinase antagonists, supported by self-validating synthetic protocols that address the inherent instability of the pyridine-3-sulfonyl chloride intermediate.

Physicochemical Rationale & Fragment Utility

Bioisosterism: Pyridine vs. Benzene

Replacing a benzene ring with a pyridine ring at the 3-position relative to the sulfonamide group alters the molecular landscape fundamentally.

PropertyBenzenesulfonamide FragmentThis compound FragmentImpact on Drug Design
LogP (Lipophilicity) HighLowImproves aqueous solubility; reduces non-specific binding.
H-Bonding Donor (NH2) onlyDonor (NH2) + Acceptor (Py-N)Pyridine N provides an anchor for water bridges or direct interaction with backbone residues (e.g., kinase hinge regions).
pKa (Sulfonamide NH) ~10.0~9.0 - 9.5The electron-withdrawing nature of the pyridine ring slightly increases the acidity of the sulfonamide NH, strengthening ionic interactions (e.g., with Zn²⁺).
Metabolic Liability Phenyl oxidationN-oxidation / Ring reductionThe 3-position is generally metabolically more stable than the 2-position (susceptible to nucleophilic attack) or 4-position.
The "3-Position" Advantage

The 3-position is the "Goldilocks" zone for pyridine sulfonamides:

  • vs. 2-Position: Avoids chelation interference. 2-substituted pyridines can form bidentate chelates with metals, potentially leading to off-target toxicity. The 2-sulfonyl group is also electronically destabilized.

  • vs. 4-Position: The 3-position vector allows the pyridine nitrogen to project into solvent or specific hydrophilic pockets without imposing the severe steric linearity of the 4-isomer.

Synthetic Accessibility & Protocols

The Instability Challenge

A critical technical hurdle is the instability of pyridine-3-sulfonyl chloride . Unlike benzenesulfonyl chloride, the pyridine variant is highly prone to hydrolysis and decomposition upon storage.

  • Root Cause: The electron-deficient pyridine ring makes the sulfur center highly electrophilic.

  • Solution: In situ generation or rapid coupling under strictly anhydrous conditions.

Validated Protocol: In Situ Diazotization-Chlorosulfonylation

This protocol avoids the isolation of the unstable sulfonyl chloride, ensuring high yields and reproducibility.

Reaction Scheme: 3-Aminopyridine -> [Diazonium Salt] -> [Pyridine-3-sulfonyl chloride] -> this compound

Step-by-Step Methodology
  • Diazotization (0°C):

    • Dissolve 3-aminopyridine (1.0 eq) in conc. HCl (5.0 eq).

    • Cool to -5°C to 0°C.

    • Add aqueous NaNO₂ (1.2 eq) dropwise. Critical: Maintain temp < 0°C to prevent diazonium decomposition.

  • The Meerwein Reaction (Sulfonylation):

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for 30 mins).

    • Add CuCl₂ (0.2 eq) as a catalyst.

    • Pour the cold diazonium mixture into the SO₂/AcOH solution.

    • Observation: Gas evolution (N₂) indicates successful sulfonyl chloride formation. Stir for 1 hour until evolution ceases.

  • Quenching & Coupling (The "Self-Validating" Step):

    • Extract the generated sulfonyl chloride immediately with cold DCM.

    • Validation: Take an aliquot, add excess morpholine, and check TLC/LCMS. If the sulfonamide forms instantly, the chloride is active.

    • Add the target amine (HNRR') and excess base (TEA or Pyridine) to the DCM solution.

    • Stir at RT for 2 hours.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Aminopyridine Diazo Diazonium Salt (Unstable < 0°C) Start->Diazo NaNO2, HCl -5°C SulfonylCl Pyridine-3-sulfonyl Chloride (Transient) Diazo->SulfonylCl SO2, CuCl2 AcOH Validation Validation Step: Aliquot + Morpholine SulfonylCl->Validation QC Check Product Target This compound SulfonylCl->Product Amine, Base DCM

Caption: One-pot synthetic workflow highlighting the critical transient nature of the sulfonyl chloride intermediate.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The this compound is a "privileged scaffold" for targeting Carbonic Anhydrases, specifically tumor-associated isoforms (CA IX and XII).[1]

  • Mechanism: The sulfonamide moiety (

    
    ) binds to the catalytic Zn²⁺ ion.[2]
    
  • Selectivity Driver: The pyridine ring confers selectivity over the ubiquitous CA II isoform. The ring nitrogen can form water-mediated H-bonds with hydrophilic residues (e.g., Thr200, Gln92) specific to certain isoforms, unlike the hydrophobic phenyl ring of classical inhibitors like acetazolamide derivatives.

Kinase Inhibitors (PI3K / VRK)

In kinase drug discovery, the this compound fragment is often used to target the hinge region or the solvent-exposed front pocket.

  • Case Study (PI3K): In Phosphoinositide 3-kinase inhibitors, the sulfonamide oxygen can form H-bonds with the backbone of the hinge region (e.g., Val851 in PI3Kα), while the pyridine nitrogen remains solvent-exposed, improving the pharmacokinetic profile (solubility/clearance) compared to a phenyl-sulfonamide.

Visualization: SAR Logic Tree

SAR_Logic Core This compound Scaffold ZnBinding Primary Sulfonamide (-SO2NH2) Core->ZnBinding Unsubstituted KinaseHinge Substituted Sulfonamide (-SO2NH-R) Core->KinaseHinge N-Alkylated CA_Activity Carbonic Anhydrase (Zn2+ Interaction) ZnBinding->CA_Activity Solubility Pyridine N: Lowers LogP KinaseHinge->Solubility Selectivity 3-Pos Vector: Avoids Steric Clash KinaseHinge->Selectivity

Caption: Structural decision tree determining the functional utility of the scaffold based on substitution patterns.

Structural Biology & Binding Modes

Understanding the 3D spatial arrangement is vital for rational design.

  • Zinc Coordination (CA Enzymes): The sulfonamide nitrogen is deprotonated (anionic).[2] It coordinates to Zn²⁺ in a tetrahedral geometry. The pyridine ring occupies the hydrophobic cone of the active site but, crucially, the nitrogen atom allows for specific polar interactions that "tune" the fit for specific isoforms.

  • Hinge Binding (Kinases): When used in kinase inhibitors, the sulfonyl group often acts as a linker. However, the pyridine ring itself can interact with the "gatekeeper" residue. The 3-sulfonamide geometry forces the R-group (amine part) into the ribose binding pocket or the solvent front, depending on the specific kinase topology.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018).[3] Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scott, K. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega. Link

  • BenchChem. (2025).[4] A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Link

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. Link

Sources

The Ascendancy of Pyridine-3-sulfonamide: From Hybrid Scaffold to Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the term "privileged structure" denotes a molecular scaffold capable of binding to multiple, distinct biological targets through strategic modification.[1] This guide provides a comprehensive analysis of the pyridine-3-sulfonamide core, tracing its evolution from a simple combination of two well-known pharmacophores to a recognized privileged structure. We will dissect the physicochemical and structural attributes that underpin its versatility, explore its diverse applications across multiple therapeutic areas, and provide detailed synthetic protocols. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the strategic deployment of this remarkable scaffold.

The Foundation: Deconstructing the Core Components

The remarkable utility of the this compound scaffold is rooted in the intrinsic properties of its constituent parts: the pyridine ring and the sulfonamide functional group. Understanding these components is crucial to appreciating their synergistic power.

The Pyridine Ring: A Versatile Azaheterocycle

Pyridine, a bioisostere of benzene, is one of the most ubiquitous heterocycles in FDA-approved drugs.[2][3][4] Its prevalence is no accident. The replacement of a carbon-hydrogen unit with a nitrogen atom imbues the ring with a unique set of properties critical for drug-receptor interactions:[5]

  • Hydrogen Bonding: The nitrogen atom's lone pair of electrons acts as a potent hydrogen bond acceptor, a fundamental interaction for anchoring a ligand within a protein's active site.[5]

  • Electronic Nature: The electronegative nitrogen atom renders the pyridine ring electron-deficient, influencing its stacking interactions and metabolic stability compared to a simple phenyl ring.[4]

  • Modulation of Physicochemical Properties: The nitrogen atom enhances the solubility and overall pharmacokinetic profile of drug candidates.[5]

This scaffold is a cornerstone of drugs with a vast range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8]

The Sulfonamide Group: A Classic Pharmacophore Reimagined

The sulfonamide group (-S(O)₂NHR) is historically famed for its role in the first generation of antibacterial "sulfa drugs."[9] These drugs function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] However, its utility extends far beyond this initial application. The sulfonamide moiety is a key feature in:

  • Diuretics (e.g., Hydrochlorothiazide)[9]

  • Antidiabetic agents (e.g., Sulfonylureas)[9]

  • Anticonvulsants [9]

  • Potent enzyme inhibitors , particularly of metalloenzymes like carbonic anhydrases.[10]

Its chemical architecture allows it to act as a strong hydrogen bond donor and acceptor, and its tetrahedral geometry enables it to fit snugly into specific enzyme active sites, often coordinating with metal ions.

The Privileged Scaffold Emerges: Synergy and Versatility

The fusion of pyridine and a sulfonamide at the 3-position creates a scaffold that is more than the sum of its parts. The this compound core arranges these two pharmacophores in a specific spatial orientation that has proven exceptionally effective for targeting a wide array of proteins.

The pyridine nitrogen serves as a critical interaction point or a vector for directing substituents, while the sulfonamide provides a robust anchor, often forming non-covalent interactions that are fundamental to ligand binding and biological activity. This combination has become a go-to scaffold for library design aimed at discovering high-quality lead compounds.

Logical Flow of Scaffold Utility

G cluster_0 Core Components cluster_1 Key Therapeutic Targets Pyridine Pyridine Ring (H-bond acceptor, solubility) Scaffold This compound Scaffold (Privileged Structure) Pyridine->Scaffold Sulfonamide Sulfonamide Group (H-bond donor/acceptor, Zn binder) Sulfonamide->Scaffold Kinases Kinase Inhibitors (Oncology) Scaffold->Kinases CA Carbonic Anhydrase Inhibitors (Glaucoma, Cancer) Scaffold->CA Microbes Antimicrobial Agents Scaffold->Microbes Other Other Enzymes (Diabetes, Alzheimer's) Scaffold->Other

Caption: Logical progression from core components to the privileged scaffold and its diverse targets.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true measure of a privileged structure is the breadth of its successful applications. The this compound core is a validated component in numerous inhibitors targeting distinct enzyme families.

Compound Class Biological Target Family Therapeutic Area Key SAR Insights
Pyrazolopyridine SulfonamidesCarbonic Anhydrases (hCA I, II, IX, XII)Glaucoma, CancerThe sulfonamide group coordinates with the active site zinc ion. Substitutions on the pyridine ring modulate isoform selectivity.[11]
Substituted PyridinesulfonamidesProtein Kinases (e.g., PI4K)Oncology, VirologyThe pyridine nitrogen often forms a key hydrogen bond in the kinase hinge region. Modifications on the sulfonamide nitrogen explore solvent-exposed regions to enhance potency and selectivity.[6]
Pyridosulfonamide DerivativesBacterial EnzymesInfectious DiseaseThe core scaffold mimics PABA, while substitutions on the amine can be tailored to fit the active sites of specific bacterial enzymes.[12][13]
Pyrazole/Pyridine SulfonamidesAcetylcholinesterase (AChE)Alzheimer's Disease, DiabetesThe scaffold acts as a framework to position functional groups that interact with both the catalytic and peripheral anionic sites of AChE.[10]

Synthetic Strategies: Constructing the Core

The accessibility of a scaffold through robust and scalable synthetic routes is paramount to its utility in drug discovery. The this compound core can be reliably constructed through a well-established synthetic sequence. The most common approach involves the preparation of a pyridine-3-sulfonyl chloride intermediate, which is then reacted with a suitable amine.

General Synthetic Workflow

G Start Pyridine-3-sulfonic acid or derivative Intermediate Pyridine-3-sulfonyl chloride (Key Intermediate) Start->Intermediate Chlorinating Agent (e.g., PCl5, POCl3) Product Target this compound Intermediate->Product Reagent Ammonia (R=H) or Primary/Secondary Amine (R=Alkyl/Aryl) Reagent->Product

Caption: Common synthetic pathway to this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of the parent scaffold.[12][14]

Step 1: Conversion of Pyridine-3-sulfonic Acid to Pyridine-3-sulfonyl Chloride

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine pyridine-3-sulfonic acid (1 equivalent) and phosphorus pentachloride (PCl₅, 2-3 equivalents).

  • Solvent/Reagent: Add phosphorus oxychloride (POCl₃) as a solvent and catalyst (a few drops).

  • Reaction Conditions: Heat the mixture to reflux (approximately 130°C) for 4-5 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice with vigorous stirring. The resulting solid precipitate is the crude pyridine-3-sulfonyl chloride.

  • Isolation: The solid is collected by vacuum filtration, washed with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, and then dried under vacuum.

Self-Validation Check: The formation of the sulfonyl chloride can be confirmed by the disappearance of the sulfonic acid starting material on TLC and by IR spectroscopy (appearance of a characteristic S-Cl stretch). The crude product is often used directly in the next step due to its reactivity.

Step 2: Amination of Pyridine-3-sulfonyl Chloride

  • Reaction Setup: Dissolve or suspend the crude pyridine-3-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[14]

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of ammonia (e.g., 7N in methanol) or the desired primary/secondary amine (2-3 equivalents).[14]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically rapid.

  • Work-up:

    • Filter the reaction mixture to remove any ammonium chloride salt byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like DCM or ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Self-Validation Check: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic peaks for the pyridine ring and the sulfonamide protons.[14]

Conclusion and Future Outlook

The this compound core has firmly established itself as a privileged structure in medicinal chemistry. Its success stems from the synergistic combination of two powerful pharmacophores, creating a scaffold with ideal properties for molecular recognition. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven track record across multiple target classes ensures its continued relevance.

Future explorations will likely focus on using this scaffold to tackle more complex biological targets, including protein-protein interactions and allosteric binding sites. As our understanding of disease biology deepens, the versatility of the this compound structure will undoubtedly position it as a critical tool in the development of the next generation of targeted therapeutics.

References

  • Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Srivastava, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28... (n.d.). ResearchGate. Retrieved from [Link]

  • Gecibesler, I. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Structure of this compound derivatives of PI4K inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Stank, A., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Retrieved from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • Duarte, C. D., et al. (2007). Privileged structures: applications in drug discovery. PubMed. Retrieved from [Link]

  • Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations. (n.d.). Louisiana Department of Health. Retrieved from [Link]

  • Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • KEGG PATHWAY Database. (n.d.). Genome.jp. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Novel Pyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel Pyridine-3-sulfonamide derivatives, a chemical scaffold of significant interest to the pharmaceutical and agrochemical industries. Pyridine-3-sulfonamides are integral components of numerous therapeutic agents, valued for their diverse biological activities, including antibacterial, anticancer, and antidiabetic properties. This document provides a robust framework for researchers, covering the strategic synthesis of the key intermediate, pyridine-3-sulfonyl chloride, and its subsequent elaboration into a diverse array of N-substituted pyridine-3-sulfonamides. We delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step experimental protocols, and provide guidance on the characterization of the final products. Furthermore, this guide addresses common challenges and offers troubleshooting strategies to ensure successful synthesis, all while grounding the procedures in established, authoritative chemical literature.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyridine ring and a sulfonamide moiety creates a pharmacophore with remarkable versatility and proven biological efficacy. The pyridine ring, a bioisostere of benzene, often enhances water solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic profiles. The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a wide array of drugs since the discovery of Prontosil, the first commercially available antibiotic.[1] This functional group can act as a transition-state isostere and engage in crucial hydrogen bonding interactions with biological targets.[2]

The combination of these two motifs in this compound derivatives has led to compounds with a broad spectrum of therapeutic applications. These include treatments for bacterial infections, inflammatory conditions, and even some cancers.[3][4] Consequently, the development of efficient and reliable synthetic routes to novel analogues of this scaffold is a primary objective for medicinal and synthetic chemists. This guide aims to provide the necessary theoretical and practical knowledge to achieve this objective.

Strategic Synthesis Overview

The synthesis of this compound derivatives is typically a two-stage process. The first, and often most critical stage, is the preparation of the key electrophilic intermediate, pyridine-3-sulfonyl chloride . The second stage involves the reaction of this intermediate with a diverse range of primary or secondary amines to furnish the final sulfonamide products.

Synthesis_Overview Start Starting Materials (e.g., 3-Aminopyridine or Pyridine-3-sulfonic acid) Intermediate Pyridine-3-sulfonyl chloride Start->Intermediate Stage 1: Intermediate Synthesis Final_Product Novel this compound Derivative Intermediate->Final_Product Stage 2: Sulfonylation Amine Primary or Secondary Amine (R¹R²NH) Amine->Final_Product

Caption: General two-stage synthetic strategy.

Stage 1: Synthesis of Pyridine-3-sulfonyl chloride Intermediate

The choice of synthetic route for pyridine-3-sulfonyl chloride often depends on the availability of starting materials, scalability, and safety considerations. Two primary, well-established methods are discussed below.

Method A: From 3-Aminopyridine via Diazotization

This classic route is often favored due to the ready availability and lower cost of 3-aminopyridine. The process involves the conversion of the amino group into a diazonium salt, which is then substituted by a sulfonyl chloride group in the presence of sulfur dioxide and a copper catalyst.

Causality and Rationale: The diazotization reaction, performed in acidic media with sodium nitrite, generates a highly reactive diazonium salt. This salt is an excellent leaving group (N₂ gas), facilitating the subsequent Sandmeyer-type reaction. Sulfur dioxide acts as the source of the sulfonyl group, and a copper(I) or copper(II) salt catalyzes the radical-mediated substitution process. While effective, this method requires careful temperature control as diazonium salts can be unstable at elevated temperatures.[5]

Method B: From Pyridine-3-sulfonic acid

This method is an excellent alternative if pyridine-3-sulfonic acid is the preferred starting material. The sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent.

Causality and Rationale: Reagents such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation.[6] These reagents convert the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by a chloride ion. This method is often cleaner than the diazotization route but involves highly reactive and corrosive reagents that require careful handling in a fume hood.[7][8]

Comparative Analysis of Methods

FeatureMethod A (from 3-Aminopyridine)Method B (from Pyridine-3-sulfonic acid)
Starting Material 3-Aminopyridine (Readily available, lower cost)Pyridine-3-sulfonic acid (Less common, higher cost)
Key Reagents NaNO₂, HCl, SO₂, CuClPCl₅/POCl₃ or SOCl₂
Scalability Suitable for large-scale production with proper safety controls.[5]Generally suitable, though handling large quantities of PCl₅/SOCl₂ can be hazardous.
Safety Concerns Unstable diazonium intermediate, requires low temperatures.Highly corrosive and water-reactive chlorinating agents.[7]
Yield Generally good to high yields.Typically high yields.

Stage 2: Synthesis of N-Substituted Pyridine-3-sulfonamides

This stage involves the reaction of pyridine-3-sulfonyl chloride with a nucleophilic amine. This is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

Mechanism cluster_0 Sulfonylation Reaction Mechanism R1R2NH R¹R²NH (Amine) Intermediate [Tetrahedral Intermediate]* R1R2NH->Intermediate Nucleophilic Attack PyrSO2Cl Pyridine-SO₂Cl (Sulfonyl Chloride) PyrSO2Cl->Intermediate Base Base (e.g., Pyridine) Byproduct Base-H⁺ Cl⁻ Base->Byproduct HCl Scavenging Product Pyridine-SO₂NR¹R² (Sulfonamide) Intermediate->Product Collapse & Cl⁻ Elimination

Sources

Application Note: High-Throughput Profiling of Pyridine-3-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Kinase Selectivity & Carbonic Anhydrase Counter-Screening

Abstract & Scientific Context

The pyridine-3-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for two distinct biological target classes: Protein/Lipid Kinases (e.g., B-Raf, PIKfyve) and Carbonic Anhydrases (CA, specifically tumor-associated isoforms hCA IX/XII).

While this dual activity offers opportunities for polypharmacology, it presents a significant challenge in High-Throughput Screening (HTS): Selectivity . A library designed for kinase inhibition may suffer from off-target binding to Carbonic Anhydrase (due to the sulfonamide "warhead" coordinating the Zn²⁺ ion in the CA active site), leading to renal or ocular toxicity.

This Application Note details a rigorous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow to screen this compound libraries for kinase potency, integrated with a mandatory Carbonic Anhydrase counter-screen to filter promiscuous binders.

Library Design & Quality Control (QC)

Before screening, the physicochemical properties of pyridine-3-sulfonamides must be managed. These compounds often exhibit limited aqueous solubility and potential autofluorescence in the blue/green spectrum.

2.1 Acoustic Dispensing & DMSO Tolerance

To minimize precipitation, compounds should be maintained in 100% DMSO and dispensed using Acoustic Liquid Handling (e.g., Labcyte Echo) directly into the assay plate.

  • Target Final DMSO: < 1.0% (v/v).

  • QC Step: Centrifuge source plates at 1000 x g for 1 min to remove bubbles before acoustic transfer.

2.2 Screening Workflow Diagram

The following logic gate ensures only selective hits are promoted.

HTS_Workflow Library This compound Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 550/650) Library->Dispense Primary Primary Screen: TR-FRET Kinase Assay Dispense->Primary Decision1 Hit Cutoff (>50% Inhibition) Primary->Decision1 Raw Data Decision1->Library Non-hits (Archive) Counter Counter Screen: Carbonic Anhydrase (Absorbance/Esterase) Decision1->Counter Hits Selectivity Selectivity Analysis (Kinase IC50 vs CA IC50) Counter->Selectivity Cross-Ref Lead Validated Lead Structure Selectivity->Lead High Selectivity Ratio

Figure 1: HTS Cascade for this compound libraries. The workflow prioritizes kinase activity while actively filtering for Carbonic Anhydrase off-target liability.

Primary Assay Protocol: TR-FRET Kinase Screen

Rationale: We utilize TR-FRET (e.g., LANCE® or HTRF®) rather than standard fluorescence intensity. Pyridine rings can be fluorogenic; TR-FRET uses a time-delay (50–100 µs) to allow compound autofluorescence to decay before measuring the specific signal, significantly reducing false positives.

3.1 Assay Principle
  • Donor: Europium (Eu)-labeled anti-phospho-substrate antibody.

  • Acceptor: ULight™ or XL665-labeled kinase substrate (or Tracer).

  • Mechanism: Phosphorylation brings the Donor and Acceptor into proximity. Excitation at 320–340 nm yields emission at 665 nm (FRET signal). Kinase inhibition decreases the FRET signal.

3.2 Reagents & Instrumentation
  • Kinase: Recombinant Ser/Thr or Lipid Kinase (e.g., B-Raf V600E).

  • Substrate: Biotinylated peptide or GFP-fusion protein.

  • Detection: Eu-Antibody + Streptavidin-APC (or similar acceptor).

  • Reader: Multi-mode reader with TRF module (e.g., EnVision, PHERAstar).

3.3 Step-by-Step Protocol (384-well Low Volume)
StepActionVolumeNotes
1 Compound Transfer 10–50 nLUse Acoustic Dispenser. Target 10 µM final conc.
2 Enzyme Addition 2.5 µLDilute Kinase in 1X Kinase Buffer.
3 Pre-Incubation N/AIncubate 10 min at RT (allows slow-binders to equilibrate).
4 Substrate/ATP Mix 2.5 µLAdd ATP (at K_m) and Substrate. Start Reaction.
5 Reaction Incubation N/A60 min at RT (humidity controlled).
6 Detection Mix 5.0 µLContains EDTA (stops reaction) + Eu-Ab + Acceptor.
7 Final Incubation N/A60 min at RT (signal equilibration).
8 Read N/AExcitation: 320nm
3.4 TR-FRET Signal Pathway

TR_FRET_Mechanism Excitation Flash Lamp (320 nm) Donor Europium Cryptate (Donor) Excitation->Donor Excites Acceptor APC/XL665 (Acceptor) Donor->Acceptor Energy Transfer (If Proximal) Substrate Kinase Substrate (Phosphorylated) Substrate->Donor Bound by Ab Substrate->Acceptor Direct Label Emission FRET Signal (665 nm) Acceptor->Emission Emits Light Inhibitor This compound (Inhibitor) Inhibitor->Substrate Blocks Phosphorylation Inhibitor->Emission Reduces Signal

Figure 2: TR-FRET Mechanism. The inhibitor prevents phosphorylation, disrupting the Donor-Acceptor complex and reducing the 665nm signal.

Counter-Screen: Carbonic Anhydrase (CA) Liability

Because the sulfonamide group (


) is a zinc-binding motif, hits must be checked against CA isoforms.
  • Method: Esterase Activity Assay (Colorimetric).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction: CA hydrolyzes 4-NPA to 4-nitrophenol (yellow, Abs 405 nm).

  • Protocol Summary:

    • Incubate compound with hCA-II or hCA-IX (10 nM) for 10 min.

    • Add 4-NPA (3 mM).

    • Measure Absorbance (405 nm) kinetically for 15 min.

  • Interpretation: A "clean" kinase inhibitor should show < 10% inhibition of CA at the screening concentration.

Data Analysis & Hit Validation
5.1 Z-Prime (Z') Calculation

To validate assay robustness before running the full library, calculate the Z-factor using controls on a validation plate (Zhang et al., 1999).



  • 
    : Mean and SD of Positive Control (No Inhibitor, Max Signal).
    
  • 
    : Mean and SD of Negative Control (No Enzyme or High Conc. Ref Inhibitor, Min Signal).
    
  • Requirement:

    
     is mandatory for this screen.
    
5.2 Interference Correction (Ratio Calculation)

TR-FRET data must be ratiometric to correct for well-to-well dispensing errors and colored compounds (quenching).



5.3 Troubleshooting Common Artifacts
ObservationProbable CauseSolution
High Background (615nm) Compound AutofluorescenceIncrease delay time to 100 µs; Check if compound absorbs at 320nm.
Signal Drop in Donor & Acceptor Color QuenchingCompound absorbs emitted light.[1] Use Ratio calculation; if severe, flag as "Inner Filter Effect".
Low Z' (< 0.4) Pipetting Error / EvaporationCheck acoustic calibration; Ensure plates are sealed during incubation.
References
  • Assay Guidance Manual (NCBI) . Assay Development for Protein Kinase Enzymes. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999) .[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][3] Journal of Biomolecular Screening.[2][4] [Link]

  • Slazinski, N. et al. (2025) . 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors... Synthesis, Activity, and Docking Studies.[5][6][7][8][9][10] International Journal of Molecular Sciences.[5] [Link]

  • Szymaszek, P. et al. (2020) . Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.[5][11] Journal of Medicinal Chemistry.[11] [Link]

  • NCBI Bookshelf . Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

Sources

Application Note: A Comprehensive Cell-Based Assay Workflow for Evaluating the Anticancer Activity of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridine-3-sulfonamide in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds containing pyridine and sulfonamide moieties have emerged as privileged scaffolds. Pyridine derivatives exhibit a wide range of pharmacological activities, including anticancer effects, by targeting various cellular processes like key signaling pathways and DNA integrity.[1][2] Similarly, the sulfonamide group is a key feature in a number of established drugs and clinical candidates, known to target enzymes crucial for tumor survival and proliferation, such as carbonic anhydrases and kinases.[3][4]

The hybridization of these two pharmacophores into a single molecular entity, such as this compound, presents a promising strategy for developing multi-targeted anticancer agents.[5][6] Such compounds have the potential to overcome drug resistance and improve therapeutic outcomes by simultaneously modulating different cancer-associated pathways.[6] Potential mechanisms of action for sulfonamide derivatives include the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, which are involved in pH regulation in the acidic tumor microenvironment.[7][8] Inhibition of these enzymes can disrupt tumor cell metabolism and survival.[9] Furthermore, derivatives of both pyridine and sulfonamide have been shown to interfere with critical signaling cascades like the PI3K/Akt pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[10][11][12] Other reported mechanisms include the induction of cell cycle arrest and apoptosis.[3][13]

This application note provides a comprehensive, multi-parametric workflow of cell-based assays designed to thoroughly evaluate the anticancer activity of this compound and its derivatives. The described protocols are designed to be self-validating, providing a clear rationale for each experimental step to ensure scientific rigor and reproducibility.

Experimental Workflow Overview

A logical and sequential approach is crucial for the efficient evaluation of a novel compound's anticancer properties. The proposed workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more detailed investigations into the underlying mechanisms of action, including apoptosis, cell cycle perturbation, and effects on cell migration.

Anticancer Drug Evaluation Workflow General Workflow for Evaluating this compound A Compound Preparation (this compound) C Primary Screening: Cytotoxicity Assay (MTT) A->C B Cell Line Selection & Culture B->C D Secondary Screening: Mechanism of Action C->D Determine IC50 E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Tertiary Screening: Functional Assays D->G I Mechanistic Validation (e.g., Western Blot, Caspase Activity) E->I F->I H Cell Migration Assays (Wound Healing & Transwell) H->I

Caption: A structured workflow for the comprehensive evaluation of this compound's anticancer potential.

Part 1: Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of this compound on cancer cells. This provides the half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent mechanistic studies.

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

Part 2: Elucidation of the Mechanism of Action

Once the IC50 value is established, subsequent assays are performed at concentrations around the IC50 to investigate how this compound induces cell death.

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable and early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.[18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm.

Apoptosis Assay Principle Distinguishing Cell Fates with Annexin V/PI Staining node1 Viable Cell (Annexin V- / PI-) node2 Early Apoptotic Cell (Annexin V+ / PI-) node1->node2 Apoptotic Stimulus node3 Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) node2->node3 Loss of Membrane Integrity

Caption: Principle of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours or overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Part 3: Functional Characterization

To further understand the anticancer potential of this compound, it is important to assess its impact on cancer cell migration, a key process in metastasis.

Wound Healing (Scratch) Assay

Principle: This assay provides a simple and cost-effective method to study collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[9]

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to confluence.

  • Create the Scratch: Use a sterile pipette tip to create a straight scratch through the center of the monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at non-lethal concentrations (e.g., below IC50).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Migration Assay

Principle: The Transwell or Boyden chamber assay assesses the migratory capacity of individual cells in response to a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert with a porous membrane, and the lower chamber contains a chemoattractant (e.g., medium with a higher serum concentration). The number of cells that migrate through the pores to the lower side of the membrane is quantified.[11]

Protocol:

  • Cell Preparation: Starve the cells in serum-free medium for several hours before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.

  • Quantification: Remove the non-migrated cells from the upper side of the membrane with a cotton swab. Fix and stain the migrated cells on the lower side of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.

Part 4: Mechanistic Validation

To confirm the observations from the functional assays and to delve deeper into the molecular mechanisms, specific protein expression and activity can be analyzed.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This can be measured using a luminescent or colorimetric assay with a substrate that is specifically cleaved by these caspases.[8]

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as previously described. Lyse the cells to release their contents.

  • Assay Reaction: Add a proluminescent substrate for caspase-3/7 to the cell lysates.[8]

  • Signal Detection: Incubate to allow for caspase cleavage of the substrate, which generates a luminescent signal that is proportional to caspase activity. Measure the luminescence using a plate reader.

Western Blot Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways. This can provide direct evidence of the molecular targets of this compound.

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).

  • Cell Cycle: Cyclins (e.g., Cyclin D1, Cyclin B1), CDKs, p21, p53.[13]

  • Signaling Pathways: Phosphorylated and total Akt, PI3K.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The comprehensive suite of cell-based assays detailed in this application note provides a robust framework for the preclinical evaluation of this compound's anticancer activity. By systematically assessing its cytotoxicity, impact on apoptosis and the cell cycle, and effects on cell migration, researchers can gain a thorough understanding of its therapeutic potential. Further validation of its molecular mechanism through techniques like Western blotting will solidify these findings and guide future drug development efforts. This structured approach ensures the generation of high-quality, reproducible data essential for advancing promising anticancer compounds towards clinical application.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. National Institutes of Health. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online. Available at: [Link]

  • Breast Cancer Breakthroughs Episode 16: On the Horizon of PI3K Pathway Inhibition. Susan G. Komen. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Dovepress. Available at: [Link]

  • The Role of Pyridine Derivatives in Anticancer Research. Pharmaffiliates. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. National Institutes of Health. Available at: [Link]

  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health. Available at: [Link]

  • Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. Available at: [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. National Institutes of Health. Available at: [Link]

  • The PI3K/AKT Pathway as a Target for Cancer Treatment. National Institutes of Health. Available at: [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Institutes of Health. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. ScienceDirect. Available at: [Link]

  • Scratch Wound Healing Assay. National Institutes of Health. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: As A Anticancer Agent. Scientific Literature. Available at: [Link]

  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Publications. Available at: [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. Available at: [Link]

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. Available at: [Link]

  • Scratch Wound Healing Assay. Bio-protocol. Available at: [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. National Institutes of Health. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

Sources

Application Note: A High-Throughput Colorimetric Assay for Screening Carbonic Anhydrase Inhibitors Using Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbonic Anhydrase in Physiology and Disease

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption[3]. Consequently, dysregulation of CA activity is implicated in a variety of pathologies, making these enzymes a compelling target for therapeutic intervention. Notably, specific CA isoforms are overexpressed in various cancers, such as hypoxic tumors, rendering them attractive targets for anticancer drug development[4].

Sulfonamides and their derivatives are a well-established class of potent CA inhibitors[4][5]. Their mechanism of action involves the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, thereby blocking its catalytic activity[5][6][7]. Pyridine-3-sulfonamide is a key pharmacophore in the design of selective CA inhibitors, and its evaluation is crucial in the early stages of drug discovery[5][8].

This application note provides a detailed, field-proven protocol for determining the inhibitory activity of this compound against carbonic anhydrase using a robust and high-throughput colorimetric assay. The methodology is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product, p-nitrophenol[4][9]. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for screening and characterizing CA inhibitors.

Assay Principle: The Esterase Activity of Carbonic Anhydrase

While the physiological substrate for carbonic anhydrase is CO₂, the enzyme also exhibits esterase activity, which forms the basis of this convenient spectrophotometric assay[10]. Carbonic anhydrase catalyzes the hydrolysis of the ester bond in p-nitrophenyl acetate (p-NPA), yielding p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound with a maximum absorbance at 400 nm[9][11]. The rate of p-nitrophenol formation is directly proportional to the CA activity.

In the presence of an inhibitor like this compound, the catalytic activity of carbonic anhydrase is reduced, leading to a decreased rate of p-nitrophenol production. By measuring the absorbance at 400 nm over time, the percentage of inhibition can be calculated, and the half-maximal inhibitory concentration (IC₅₀) of the compound can be determined[12][13].

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism p-NPA p-Nitrophenyl Acetate (Colorless Substrate) p-NP p-Nitrophenol (Yellow Product) p-NPA->p-NP Hydrolysis CA Carbonic Anhydrase (CA) CA->p-NPA Inhibited_CA Inactive CA-Inhibitor Complex CA->Inhibited_CA Inhibitor This compound Inhibitor->CA Binds to active site

Figure 1: Principle of the colorimetric assay for carbonic anhydrase inhibition.

Materials and Reagents

Instrumentation
  • Microplate reader capable of absorbance measurements at 400 nm

  • 96-well flat-bottom microplates

  • Multichannel pipette (5-50 µL and 50-200 µL)

  • Single-channel pipettes (10 µL, 200 µL, 1000 µL)

  • Incubator set to 25°C or 37°C

  • Vortex mixer

Reagents
  • Bovine Carbonic Anhydrase (BCA), lyophilized powder (e.g., Sigma-Aldrich, C3934)

  • This compound (inhibitor)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Deionized water

Experimental Protocols

Preparation of Reagents

Expert Insight: It is crucial to prepare fresh solutions, especially the enzyme and substrate, on the day of the experiment to ensure optimal activity and reproducibility. The use of high-purity reagents and calibrated pipettes is paramount for accurate and reliable results.

  • 50 mM Tris-HCl Buffer (pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Carbonic Anhydrase Stock Solution (1 mg/mL): Dissolve 1 mg of bovine carbonic anhydrase in 1 mL of cold Tris-HCl buffer. Gently mix by inverting the tube. Avoid vigorous vortexing, which can denature the enzyme. Store on ice.

  • Working Enzyme Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with cold Tris-HCl buffer immediately before use. The optimal working concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • p-NPA Substrate Stock Solution (10 mM): Dissolve 18.1 mg of p-NPA in 10 mL of DMSO. This stock solution is stable for several weeks when stored at -20°C.

  • Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 with Tris-HCl buffer immediately before use. Prepare a sufficient volume for the entire experiment.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide in DMSO to create 10 mM stock solutions.

  • Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and Acetazolamide from the stock solutions using DMSO. A typical 8-point dilution series might range from 10 mM to 0.1 µM.

Assay Procedure in a 96-Well Plate Format

Self-Validating System: This protocol incorporates several controls to ensure the validity of the results. The "No Enzyme Control" accounts for any non-enzymatic hydrolysis of the substrate. The "No Inhibitor Control" represents 100% enzyme activity, and the "Positive Control" with a known inhibitor (Acetazolamide) validates the assay's ability to detect inhibition.

  • Plate Layout: Design the plate map to include all necessary controls and inhibitor concentrations in triplicate.

  • Dispense Inhibitors: Add 2 µL of the serially diluted this compound, Acetazolamide, or DMSO (for the "No Inhibitor Control") to the appropriate wells.

  • Add Enzyme: Add 178 µL of the working enzyme solution to all wells except the "No Enzyme Control" wells. To the "No Enzyme Control" wells, add 178 µL of Tris-HCl buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Reaction: Add 20 µL of the 1 mM working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every minute for 15-20 minutes.

start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Dispense 2 µL Inhibitor/DMSO into 96-well plate prep->plate enzyme Add 178 µL Enzyme Solution (or buffer for control) plate->enzyme incubate Pre-incubate for 10 min at 25°C enzyme->incubate substrate Add 20 µL Substrate Solution to initiate reaction incubate->substrate read Measure Absorbance at 400 nm (Kinetic Reading) substrate->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the carbonic anhydrase inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percentage Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (V₀ inhibitor / V₀ no inhibitor)] x 100

    Where:

    • V₀ inhibitor is the initial reaction rate in the presence of the inhibitor.

    • V₀ no inhibitor is the initial reaction rate in the absence of the inhibitor (100% activity).

  • Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%[12][14]. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ value is the concentration at the inflection point of the curve[12].

Example Data Presentation

The following table illustrates how to present the results for this compound and the positive control, Acetazolamide.

Inhibitor Concentration (µM)% Inhibition (this compound)% Inhibition (Acetazolamide)
10095.2 ± 2.198.5 ± 1.5
3088.7 ± 3.595.1 ± 2.3
1075.4 ± 4.290.3 ± 3.1
352.1 ± 3.882.6 ± 2.8
128.9 ± 2.965.7 ± 4.0
0.310.5 ± 1.745.2 ± 3.3
0.12.1 ± 0.920.8 ± 2.5
IC₅₀ (µM) 2.8 0.35

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are determined by non-linear regression analysis.

Trustworthiness and Self-Validation

The robustness of this assay is ensured by several key factors. The kinetic measurement of the reaction provides a more accurate determination of the initial velocity compared to a single endpoint reading. The inclusion of appropriate controls at every stage allows for the identification and troubleshooting of potential issues, such as substrate instability or enzyme degradation. Furthermore, the use of a well-characterized standard inhibitor like Acetazolamide provides a benchmark for comparing the potency of test compounds like this compound[4].

Conclusion

This application note provides a comprehensive and reliable protocol for the enzymatic assay of carbonic anhydrase inhibition by this compound. By following these detailed steps and understanding the underlying principles, researchers can confidently screen and characterize potential CA inhibitors. This high-throughput colorimetric assay is a valuable tool in the drug discovery process, enabling the identification of novel therapeutic agents targeting carbonic anhydrase for a range of diseases.

References

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Khan, A. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807985. [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1263. [Link]

  • Angeli, A., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(9), 2635. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6780-6796. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 450-456. [Link]

  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12473. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1234. [Link]

  • Locuson, C. W., & Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Pocker, Y., & Stone, J. T. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Biochemistry, 25(15), 4471-4477. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Re-Poppi, N., & Santiago, O. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 15(22), 8976. [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Beydemir, Ş., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 760-764. [Link]

Sources

Strategic Utilization of Pyridine-3-Sulfonamide Scaffolds for Carbonic Anhydrase Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridine-3-sulfonamide as a tool compound for target validation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Logic

In the landscape of target validation, few scaffolds possess the "privileged" status of This compound . While benzene-sulfonamides (e.g., sulfanilamide) are the historical progenitors of Carbonic Anhydrase (CA) inhibitors, the this compound scaffold offers superior physicochemical properties for modern chemical biology.

The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, lowering the pKa of the sulfonamide moiety (


 for benzene sulfonamides vs. lower for pyridines). This acidity enhances the formation of the sulfonamide anion (

), which is the active species required to coordinate the Zinc(II) ion in the CA active site. Furthermore, the pyridine ring provides a vector for "Tail Approach" derivatization—a strategy to attach hydrophilic or lipophilic pendants that interact with the isoform-specific residues at the active site entrance, granting selectivity for cancer-associated isoforms (CA IX/XII) over cytosolic housekeeping isoforms (CA I/II).

This guide details the application of this compound derivatives as chemical probes to validate Carbonic Anhydrase IX (CAIX) as a therapeutic target in hypoxic tumors.

Mechanistic Rationale & Pathway Visualization

The primary mechanism of action (MoA) is the competitive inhibition of the Zinc-bound water molecule within the CA active site. By displacing water, the inhibitor prevents the hydration of


 to bicarbonate (

) and protons (

). In hypoxic tumors, CAIX is overexpressed to export protons, maintaining a neutral intracellular pH (

) while acidifying the extracellular microenvironment (

), which drives metastasis.
Diagram 1: Mechanism of Action & Validation Workflow

CA_Validation_Workflow cluster_chem Chemical Probe Design cluster_assay Validation Assays Scaffold This compound (Scaffold) Anion Ionization to SO2NH- Scaffold->Anion pKa Modulation Binding Zn(II) Coordination (Active Site) Anion->Binding Competitive Inhibition Enzyme Stopped-Flow Kinetics (In Vitro Potency) Binding->Enzyme Ki Determination Cell Hypoxic pH Regulation (Phenotypic) Binding->Cell Disrupt pH Gradient CETSA CETSA (Target Engagement) Binding->CETSA Thermal Stabilization Outcome Target Validation: CAIX Essentiality Enzyme->Outcome Cell->Outcome CETSA->Outcome

Caption: Workflow linking the chemical properties of the this compound scaffold to specific validation assays for Carbonic Anhydrase IX.

Protocol A: Stopped-Flow CO2 Hydrase Kinetics

Purpose: To determine the inhibition constant (


) of the this compound probe against specific CA isoforms. This is the gold standard for potency, as standard colorimetric esterase assays are less physiologically relevant.

Principle: The assay measures the rate of


 hydration by monitoring the pH change (acidification) using a pH-sensitive indicator (Pyranine or Phenol Red) in a rapid mixing device.[1]
Materials
  • Enzyme: Recombinant Human CA IX (extracellular domain) and CA II (cytosolic control).

  • Substrate:

    
     saturated water.
    
  • Indicator Buffer: 10-20 mM HEPES (pH 7.5), 20 mM

    
    , containing 10-50 
    
    
    
    Pyranine (or Phenol Red).
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Bio-Logic).

Step-by-Step Methodology
  • Preparation of Inhibitor Solutions:

    • Dissolve the this compound derivative in DMSO (10 mM stock).

    • Dilute serially in the Indicator Buffer to achieve concentrations ranging from 0.1 nM to 1

      
      . Note: Keep final DMSO < 1%.
      
  • Preparation of Enzyme Solution:

    • Dilute CA enzyme in Indicator Buffer to a concentration of ~10–20 nM.

    • Incubate enzyme with inhibitor dilutions for 15 minutes at room temperature (pre-incubation is critical for slow-binding sulfonamides).

  • Preparation of Substrate Solution:

    • Bubble pure

      
       gas into distilled water for 30 minutes to saturate (~33 mM 
      
      
      
      at 25°C).
  • Rapid Mixing (Stopped-Flow):

    • Load Syringe A with the Enzyme-Inhibitor Mix .

    • Load Syringe B with the CO2 Substrate Solution .

    • Trigger rapid mixing (1:1 ratio).

  • Data Acquisition:

    • Monitor absorbance (Phenol Red: 557 nm) or fluorescence (Pyranine: Ex 450nm/Em 510nm) over 0.1 to 1.0 seconds.

    • The signal will decay (or rise) as pH drops due to

      
       production.
      
  • Analysis:

    • Fit the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics: 
      
      
      
      .

Protocol B: Cellular Target Engagement (Membrane-CETSA)

Purpose: To prove the compound enters the cell (or reaches the membrane) and binds CAIX in a complex biological environment.

Challenge: CAIX is a transmembrane protein.[2] Standard CETSA (using soluble lysates) may fail. This protocol uses a detergent-free heating step followed by fractionation.

Materials
  • Cells: HT-29 or MDA-MB-231 (Hypoxic conditions: 1%

    
     for 24h to induce CAIX).
    
  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

  • Heating Block: PCR thermocycler capable of gradients.

Step-by-Step Methodology
  • Treatment:

    • Culture cells in hypoxia (1%

      
      ) for 24 hours.
      
    • Treat intact cells with the this compound probe (at

      
       concentration) or DMSO vehicle for 1 hour.
      
  • Harvest & Resuspension:

    • Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50

      
       into PCR tubes.
      
  • Thermal Challenge:

    • Heat aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.5% NP-40 alternative) to solubilize membranes after the heating step.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction). Note: Unbound/unstable CAIX will aggregate and pellet; bound/stabilized CAIX remains in supernatant.

  • Detection:

    • Analyze supernatants via Western Blot using anti-CAIX antibody (e.g., M75 antibody).

    • Result: The inhibitor-treated samples should show CAIX bands at higher temperatures compared to vehicle (Thermal Shift).

Data Interpretation & Reference Values

When validating a new this compound tool, compare your data against established standards.

Table 1: Comparative Potency of Sulfonamide Scaffolds

Compound ClassRepresentative StructureTargetTypical

(nM)
Selectivity (CAIX vs CAII)
Benzene-sulfonamide Acetazolamide (AAZ)Pan-CA~25 (CAII), ~25 (CAIX)Low (1:1)
This compound Unsubstituted ScaffoldPan-CA~100 - 500Low
Ureido-Pyridine-3-sulfonamide SLC-0111 (Tool)CA IX/XII~4500 (CAII), ~45 (CAIX)High (>100-fold)
Fluorinated Pyridine Compound 19 (Ref [2])CA IX~10High

Key Insight: The unsubstituted this compound is a "fragment lead." To achieve the "Tool Compound" status (like SLC-0111), the scaffold must be derivatized at the 4-position or via the "tail" approach to exploit the hydrophobic pocket unique to CAIX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[2][3] European Journal of Medicinal Chemistry, 69, 701-710.[3] Link

  • Molina, H., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6][7] Science, 341(6141), 84-87. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[9] Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Pyridine-3-sulfonamide derivatives as antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the development of pyridine-3-sulfonamide derivatives, a scaffold gaining prominence as a bioisostere to traditional benzene-sulfonamides. While maintaining the core mechanism of dihydropteroate synthase (DHPS) inhibition, the pyridine moiety offers enhanced aqueous solubility and distinct electronic properties that can overcome resistance in Staphylococcus aureus and Escherichia coli. This guide details optimized synthetic protocols, Clinical and Laboratory Standards Institute (CLSI) compliant antibacterial assays, and Structure-Activity Relationship (SAR) logic.

Rationale & Structural Design

The Pyridine Advantage

Traditional sulfonamides (e.g., sulfamethoxazole) utilize a benzene core. Replacing this with a pyridine ring (specifically at the 3-position) introduces a nitrogen heteroatom that alters the physicochemical profile:

  • Solubility: The pyridine nitrogen can accept hydrogen bonds, significantly lowering logP and improving aqueous solubility compared to the phenyl analog.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide N-H proton (

    
     shift), potentially strengthening the ionic interaction with the target enzyme's active site.
    
Structure-Activity Relationship (SAR) Logic

The design strategy focuses on two vectors of modification:

  • The Core (Pyridine): Must be sulfonated at position 3 to mimic the para-aminobenzoic acid (PABA) geometry required for DHPS inhibition.

  • The Amide Nitrogen (

    
    ):  Substitution here dictates lipophilicity and cell membrane permeability. Bulky lipophilic groups (e.g., phenylpropyl) often enhance activity against Gram-positive strains by facilitating membrane traverse.
    

Protocol A: Chemical Synthesis Workflow

Objective: Synthesize N-substituted pyridine-3-sulfonamides via nucleophilic substitution. Scale: Pilot (1.0 mmol).

Reagents & Materials
  • Precursor: Pyridine-3-sulfonyl chloride hydrochloride (CAS: 42899-76-3).[1]

  • Nucleophile: Primary or secondary amine (e.g., 3-aminopyridine, benzylamine).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Pyridine (acts as solvent/base) or Triethylamine (

    
    ).
    
  • Purification: Silica gel (60 Å), Ethyl Acetate/Hexane.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (2.5 eq). Cool the mixture to 0°C using an ice bath. Critical: Exothermic control prevents sulfonamide degradation.
    
  • Acylation: Dropwise add a solution of Pyridine-3-sulfonyl chloride (1.0 eq) in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (50% EtOAc/Hexane). The sulfonyl chloride spot (

      
      ) should disappear.
      
  • Work-up:

    • Quench with saturated

      
       (aq).
      
    • Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography.

Synthetic Pathway Visualization

SynthesisWorkflow Start Pyridine-3-sulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagents Amine (R-NH2) + Et3N (Base) Reagents->Intermediate Product This compound Derivative Intermediate->Product Elimination of Cl- (RT, 3-6h) Waste HCl salt / Byproducts Intermediate->Waste

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound derivatives.

Protocol B: Biological Evaluation (MIC Determination)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) [1]. Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Assay Setup (Broth Microdilution)
ParameterSpecification
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Inoculum Density

CFU/mL (final well concentration).
Compound Stock Dissolve in 100% DMSO (ensure final assay concentration <1% DMSO).
Incubation 35°C ± 2°C for 16–20 hours (ambient air).
Controls Positive (Levofloxacin/Sulfamethoxazole), Negative (Sterile Broth), Solvent Control.
Workflow
  • Colony Suspension: Select 3-5 distinct colonies from a fresh agar plate (18-24h growth). Suspend in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Prep: Add 50 µL of CAMHB to columns 2–12 of a 96-well plate. Add 100 µL of compound stock (

    
     desired top concentration) to column 1.
    
  • Serial Dilution: Transfer 50 µL from column 1 to 2, mix, then 2 to 3, etc., discarding 50 µL from column 10 (Columns 11/12 are controls).

  • Inoculation: Add 50 µL of the bacterial suspension (Step 2) to all test wells. Final volume = 100 µL; Final inoculum =

    
     CFU/mL.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity) to the naked eye.

Representative Data Interpretation

Data synthesized from aggregate literature trends [2, 3].

Compound IDR-Group (Amide)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Interpretation
P3S-01

(Unsubstituted)
64>128Weak activity; poor lipophilicity.
P3S-04

(Phenyl)
3264Improved aromatic stacking.
P3S-09

4 16High lipophilicity aids membrane crossing.
Control Sulfamethoxazole24Clinical Standard.[2]

Mechanism of Action (MoA)

The Folate Pathway Target

Pyridine-3-sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[3] They mimic para-aminobenzoic acid (PABA), a natural substrate.

  • Normal Pathway: DHPS catalyzes the condensation of PABA with Pteridine to form Dihydropteroate.

  • Inhibition: The sulfonamide occupies the PABA binding pocket. The enzyme cannot incorporate the drug into the folate precursor, or it forms a "dead-end" analog.

  • Consequence: Depletion of Tetrahydrofolate

    
     inhibition of Thymidine synthesis 
    
    
    
    DNA replication arrest (Bacteriostatic).
Pathway Visualization

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Normal Substrate Drug This compound (Inhibitor) Drug->DHPS Competitive Inhibition DHP Dihydropteroate DHPS->DHP Catalysis Folate Tetrahydrofolate DHP->Folate Dihydrofolate Reductase DNA DNA/RNA Synthesis Folate->DNA C1 Metabolism

Figure 2: Mechanism of Action showing competitive inhibition of DHPS by this compound derivatives.

Troubleshooting & Critical Parameters

  • Synthesis - Hydrolysis Risk: Sulfonyl chlorides are moisture-sensitive. If the yield is low (<50%), ensure the amine/base solution is dry before adding the sulfonyl chloride. Use freshly distilled DCM.

  • Assay - Precipitation: Pyridine sulfonamides are more soluble than benzene analogs, but lipophilic derivatives (e.g., P3S-09) may precipitate in aqueous media at high concentrations (>128 µg/mL). Always check the "Solvent Control" well for crystal formation which can be mistaken for bacterial growth.

  • Resistance: If MICs are high (>64 µg/mL), the bacterial strain may possess DHPS mutations (Sul1/Sul2 genes). Test against a PABA-overproducing strain to confirm mechanism specificity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • Genc, Y., et al. (2008). Synthesis and antimicrobial activity of some this compound derivatives. Chemical and Pharmaceutical Bulletin. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for this compound. PubChem. Link

  • Zessel, K., et al. (2014).[3] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Link

Sources

Application Note: Strategic Utilization of Pyridine-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Pyridine-3-sulfonamide (CAS: 2922-45-4) is a privileged scaffold in medicinal chemistry, serving as a critical building block for carbonic anhydrase inhibitors, kinase inhibitors, and GPCR ligands. Its strategic value lies in its dual functionality: the sulfonamide moiety (


) acts as a robust hydrogen bond donor/acceptor and a bioisostere for carboxylic acids, while the pyridine ring improves aqueous solubility compared to benzene analogs due to its basic nitrogen (

).

This guide details the practical methodologies for utilizing this compound as a precursor, focusing on overcoming the specific synthetic challenges posed by the competing reactivities of the pyridine nitrogen and the sulfonamide protons.

Chemical Profile & Reactivity Matrix

Successful derivatization requires understanding the electronic environment of the molecule.[1] The electron-withdrawing sulfonyl group deactivates the pyridine ring toward electrophilic aromatic substitution but increases the acidity of the sulfonamide protons.

PropertyValue / CharacteristicSynthetic Implication
Molecular Weight 158.18 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
Sulfonamide


Acidic.[1][2] Deprotonation requires mild bases (

,

).[1]
Pyridine


Basic.[1] Can coordinate with metal catalysts (Pd, Cu), potentially poisoning them.[1]
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in non-polar solvents (Hexanes, Toluene).[1]
Nucleophilicity

The pyridine nitrogen is more nucleophilic than the neutral sulfonamide nitrogen.[1]

Divergent Synthesis Pathways[1]

The following diagram illustrates the three primary transformation pathways for this compound.

G Precursor This compound Reagent1 Ar-X / Cu-Catalyst (Cross-Coupling) Precursor->Reagent1 Reagent2 R-COOH / EDC or R-COCl Precursor->Reagent2 Reagent3 mCPBA or H2O2 Precursor->Reagent3 Product1 N-Aryl Sulfonamides (Kinase Inhibitors) Reagent1->Product1 Product2 Acyl Sulfonamides (COOH Bioisosteres) Reagent2->Product2 Product3 Pyridine N-Oxides (Metabolite Studies) Reagent3->Product3

Figure 1: Divergent synthetic utility of this compound in drug discovery workflows.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann Type)

Application: Synthesis of diaryl sulfonamides (e.g., Pazopanib intermediates).[1] Challenge: The pyridine nitrogen can chelate Copper (Cu), deactivating the catalyst. Solution: Use of bidentate ligands (DMEDA) and higher catalyst loading to outcompete pyridine coordination.[1]

Materials:
  • This compound (1.0 equiv)[1]

  • Aryl Iodide (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)[1]

  • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:
  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with this compound (158 mg, 1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL).

  • Ligand Addition: Add DMEDA (32

    
    L, 0.2 mmol) via syringe. The solution should turn a blue-green color indicative of the Cu-diamine complex.
    
  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Note: Vigorous stirring is essential as the phosphate base is insoluble.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation: Monitor TLC using Ninhydrin stain (Sulfonamide NH usually stains faintly; product will likely be UV active).[1]

Protocol B: Synthesis of Acyl-Sulfonamides (Carboxylic Acid Bioisosteres)

Application: Creating bioisosteres for HCV protease inhibitors or Bcl-2 family inhibitors.[1] Mechanism: Acyl-sulfonamides (


) mimic the acidity (

) and planar geometry of carboxylic acids but with improved lipophilicity.[3]
Materials:
  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • EDC

    
    HCl (1.5 equiv)[1]
    
  • DMAP (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Methodology:
  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in dry DCM (5 mL). Add EDC

    
    HCl (1.5 mmol) and DMAP (1.2 mmol). Stir at room temperature for 15 minutes to generate the active ester.
    
  • Coupling: Add this compound (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Observation: The reaction often becomes homogeneous as the coupling proceeds.[1]

  • Quench: Wash the organic layer with 1M HCl (carefully, to remove DMAP/EDC urea, but do not extract the pyridine product into the aqueous phase—keep pH

    
     4-5) and then Brine.
    
    • Critical: If the product is highly acidic (low

      
      ), it may reside in the aqueous base layer. Acidify the aqueous layer and extract with EtOAc if yield is low.[1]
      
  • Purification: Recrystallization from EtOH/Water is often sufficient, or use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Troubleshooting & Optimization (Self-Validating Systems)

ProblemRoot CauseDiagnostic & Solution
Low Yield in N-Arylation Catalyst PoisoningTest: Add 5% more diamine ligand. If yield improves, the pyridine ring was competing for Cu.[1] Fix: Switch to a stronger binding ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine.
Product remains in Aqueous Phase Acidity MiscalculationTest: Check pH of aqueous layer. Acyl-sulfonamides can have

. Fix: Adjust aqueous pH to ~3 before extraction to ensure the sulfonamide is protonated (neutral).[1]
Starting Material Unreacted Poor SolubilityTest: Visual inspection of reaction bottom. Fix: Switch solvent from Dioxane to DMF or DMSO. Note that DMSO requires higher work-up effort (lyophilization or extensive washing).[1]

References

  • PubChem. this compound | C5H6N2O2S.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. (2023). Available at: [Link]

  • Royal Society of Chemistry. Accurate prediction of the aqueous pKa values of sulfonamide drugs. (2019).[1] Available at: [Link]

  • American Chemical Society. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc. Available at: [Link][1]

Sources

Application Note: High-Precision Molecular Docking of Pyridine-3-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrases and Kinase Receptors

Abstract

The Pyridine-3-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for selective Carbonic Anhydrase (CA) inhibitors (e.g., SLC-0111) and various anticancer kinase inhibitors. Accurate molecular docking of this scaffold presents unique challenges, primarily due to the necessity of modeling metal coordination (Zinc-binding) and handling the ionization states of the sulfonamide moiety. This application note provides a validated protocol for docking this compound derivatives, emphasizing the critical handling of the Zn(II) cofactor in CA isoforms and hydrophobic interactions in kinase domains.

Target Landscape & Structural Biology

Before initiating in silico workflows, it is crucial to understand the structural environment of the primary targets.

Primary Target: Carbonic Anhydrases (CA II, CA IX, CA XII)[1][2]
  • Mechanism: The sulfonamide group (

    
    ) acts as a Zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen typically exists in a deprotonated, anionic state (
    
    
    
    ), coordinating directly to the catalytic Zn(II) ion.[1][2]
  • Key Residues:

    • Zn(II) Coordination: His94, His96, His119 (direct metal ligands).

    • Gatekeepers: Thr199 (forms H-bond with sulfonamide oxygen) and Glu106.

    • Selectivity Pockets: Hydrophobic residues (e.g., Val121, Leu198) interact with the pyridine ring and its substituents (the "tail").

Secondary Target: Kinases (e.g., VEGFR, B-Raf)
  • Mechanism: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region, while the sulfonamide moiety can engage in H-bonding with the DFG motif or catalytic loop residues.

  • Key Feature: Unlike CA docking, kinase docking typically involves the neutral form of the sulfonamide unless specific salt-bridge interactions are predicted.

Computational Workflow

The following diagram outlines the high-level workflow for processing this compound libraries.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_Analysis Phase 3: Analysis Start Start: this compound Library LigandPrep Ligand Prep (Generate Conformers & Ionization) Start->LigandPrep ProtPrep Protein Prep (PDB Cleanup & H-Bond Network) Start->ProtPrep GridGen Grid Generation (Center on Zn or Hinge) LigandPrep->GridGen MetalParam Zn(II) Parameterization (Critical for CA Targets) ProtPrep->MetalParam MetalParam->GridGen DockingRun Docking Execution (Vina/GOLD/Glide) GridGen->DockingRun FilterZn Filter: Zn-N Distance (< 2.5 Å) DockingRun->FilterZn Visual Interaction Profiling (H-bonds, Pi-Stacking) FilterZn->Visual

Figure 1: Computational workflow for docking sulfonamide scaffolds. Note the parallel processing of ligand and protein, merging at the Grid Generation step.

Critical Pre-Docking Protocols

Ligand Preparation: The Ionization Dilemma

The most common failure mode in docking sulfonamides to Carbonic Anhydrase is incorrect protonation.

  • Standard pH 7.4: At physiological pH, the sulfonamide group is predominantly neutral (

    
    ).
    
  • Active Site Reality: To bind Zn(II), the sulfonamide must deprotonate to the anionic form (

    
    ).
    
  • Protocol:

    • Generate both neutral and anionic forms of the ligand.

    • For CA targets , prioritize the anionic form.

    • For Kinase targets , prioritize the neutral form.

    • Energy minimize all ligands using the MMFF94 force field to correct bond lengths/angles before docking.

Receptor Preparation: Handling Zinc

Standard PDB files often lack charge information for heteroatoms.

  • Download PDB: Select high-resolution structures (e.g., PDB: 3IYE for CA II or 5FL4 for CA IX).

  • Clean Structure: Remove water molecules except those bridging the Zn and the native ligand (if known), though for initial screening, removing all waters is standard.

  • Metal Charge: Ensure the Zn atom is assigned a formal charge of +2.0. In AutoDock Tools, manually verify the atom type is set to Zn (not generic metal) to utilize specific VDW parameters.

Step-by-Step Docking Protocol (AutoDock Vina Implementation)

This protocol assumes the use of AutoDock Vina, but the parameters apply to Glide or GOLD.

Step 1: Grid Box Definition

The grid must encompass the active site with sufficient buffer for the "tail" of the pyridine scaffold.

  • Center: Coordinates of the Zinc ion (for CA) or the centroid of the co-crystallized inhibitor (for Kinases).

  • Dimensions:

    
     Å is usually sufficient.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

Step 2: Configuration (conf.txt)

Create a configuration file to ensure reproducibility.

Step 3: Execution & Validation

Run the docking simulation. To validate the system, perform a Redocking Experiment :

  • Extract the native ligand from the crystal structure.

  • Prepare it exactly as the test ligands.

  • Dock it back into the receptor.[3]

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Post-Docking Analysis & Data Presentation

Interaction Profiling

Filter results based on the following geometric criteria.

Interaction TypeTarget AtomsOptimal DistanceSignificance
Coordination Sulfonamide N

Zn(II)
1.9 – 2.4 ÅEssential for CA inhibition.
Hydrogen Bond Sulfonamide O

Thr199 (Backbone NH)
2.5 – 3.2 ÅStabilizes the transition state.
Pi-Stacking Pyridine Ring

Hydrophobic Pocket
3.5 – 4.5 ÅDetermines isoform selectivity.
H-Bond (Kinase) Pyridine N

Hinge Region
2.8 – 3.2 ÅEssential for kinase affinity.
Mechanistic Logic (Diagram)

The following decision tree helps interpret the docking results and troubleshoot failures.

Interpretation Result Docking Pose Generated CheckZn Is N-Zn Distance < 2.5Å? Result->CheckZn GoodBind Likely Active (Analyze Selectivity) CheckZn->GoodBind Yes CheckProt Check Ligand State: Is it Anionic? CheckZn->CheckProt No BadBind Non-Binder / Artifact CheckProt->Result No (Reprocess as Anion) CheckProt->BadBind Yes (It failed despite being anionic)

Figure 2: Decision tree for evaluating Carbonic Anhydrase docking results.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Link

  • Koç, Y., et al. (2021).[4] Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives. Journal of Molecular Structure. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against metalloproteins. Journal of Chemical Information and Modeling, 49(2), 444-460. Link

Sources

Application Note: A Practical Guide to X-ray Crystallography of Pyridine-3-sulfonamide Co-complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for determining the three-dimensional structures of protein co-complexes with pyridine-3-sulfonamide and its derivatives using X-ray crystallography. This compound is a critical pharmacophore in modern drug discovery, particularly for metalloenzyme targets such as carbonic anhydrases.[1][2] Obtaining high-resolution crystal structures is paramount for understanding molecular interactions and driving structure-based drug design.[3] This document outlines the entire workflow, from experimental design and co-crystallization to data collection, structure solution, and refinement, while emphasizing the causal reasoning behind key experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage structural biology to accelerate their discovery programs.

Introduction: The "Why" of Structural Analysis for this compound Ligands

The this compound moiety is a cornerstone of fragment-based drug discovery (FBDD).[4][5] Its utility stems from its ability to act as a potent zinc-binding group, a feature that makes it an excellent starting point for designing inhibitors against zinc-containing metalloenzymes.[1][6] A prime example is the carbonic anhydrase (CA) family of enzymes, which are implicated in a range of diseases including glaucoma, epilepsy, and cancer.[2][7]

The primary sulfonamide group (R-SO₂NH₂) becomes deprotonated at physiological pH and coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of enzymes like CAs.[1] This interaction is the anchor point for inhibitor binding. The pyridine ring, in turn, provides a versatile scaffold that can be chemically modified to extend into adjacent pockets, forming additional hydrogen bonds and van der Waals interactions to enhance potency and selectivity.

X-ray crystallography is the most powerful technique for visualizing these interactions at the atomic level.[3][8] A high-resolution co-crystal structure provides an unambiguous map of the binding mode, revealing:

  • The precise coordination geometry of the sulfonamide with the active site zinc ion.

  • Key hydrogen bonds between the ligand and protein residues.

  • The orientation of the pyridine ring and its substituents within the binding pocket.

  • Solvent-mediated interactions that contribute to binding affinity.

This structural blueprint is invaluable for medicinal chemists, enabling rational, structure-guided optimization of fragment hits into lead compounds and ultimately, clinical candidates.[9]

The Crystallographic Workflow: From Concept to Coordinate File

The journey to a protein-ligand structure is a multi-step process. Each stage builds upon the last, and meticulous execution is critical for success. This guide breaks down the workflow into three core experimental phases.

G cluster_0 Phase 1: Crystal Generation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination P1 Protein & Ligand Preparation P2 Co-crystallization Screening P1->P2 High Purity >95% P3 Hit Optimization P2->P3 Initial Hits D1 Crystal Harvesting & Cryo-protection P3->D1 Diffraction-quality Crystals D2 Synchrotron Data Collection D1->D2 Vitrified Crystal S1 Data Processing & Scaling D2->S1 Diffraction Images S2 Phasing & Molecular Replacement S1->S2 Scaled Data (MTZ) S3 Model Building & Refinement S2->S3 Initial Model S4 Validation & Deposition S3->S4 Refined Structure (PDB)

Caption: The end-to-end workflow for determining a protein-ligand co-crystal structure.

PART A: Experimental Design & Co-crystallization Strategies

The foundation of a successful crystallography project is the generation of well-ordered, single crystals that diffract X-rays to high resolution. For co-complexes, this involves bringing the protein and ligand together under conditions that favor crystallization.

A1. Causality: Co-crystallization vs. Soaking

There are two primary methods to obtain a protein-ligand complex crystal: co-crystallization and soaking.[10][11]

  • Co-crystallization: The protein and ligand are pre-incubated to form a complex in solution before crystallization trials are set up.[12]

    • Why choose this? This method is essential when ligand binding induces a significant conformational change in the protein that would otherwise disrupt a pre-existing crystal lattice. It is also the method of choice for ligands with low solubility or very high affinity, where forming the complex beforehand ensures its incorporation.[10]

  • Soaking: A pre-grown crystal of the apo (ligand-free) protein is transferred into a solution containing the ligand.[13]

    • Why choose this? Soaking is often simpler and higher-throughput, as it leverages an already established apo crystallization condition.[10][13] However, it requires robust apo crystals that can withstand the transfer and soaking process without cracking or dissolving. The solvent channels within the crystal must also be large enough for the ligand to diffuse into the active site.

For this compound fragments, co-crystallization is often the preferred starting point. Sulfonamides can be challenging due to their potential for low solubility. Pre-incubating the ligand with the protein allows complex formation to occur even at low protein concentrations, after which the stable complex can be concentrated for crystallization trials.[10]

A2. Protocol: Protein and Ligand Preparation

Objective: To prepare highly pure and concentrated protein and a well-characterized ligand stock solution.

Rationale: Purity and homogeneity are non-negotiable. Impurities in the protein sample can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. The ligand must be fully dissolved to ensure accurate concentration and stoichiometry.

Materials:

  • Purified target protein (e.g., Carbonic Anhydrase II) at >95% purity via SDS-PAGE.

  • This compound powder.

  • Dimethyl sulfoxide (DMSO), anhydrous.

  • Protein storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • Dynamic Light Scattering (DLS) instrument.

  • UV-Vis Spectrophotometer.

Procedure:

  • Protein Quality Control:

    • Concentrate the purified protein to 10-20 mg/mL using an appropriate molecular weight cutoff centrifugal concentrator.

    • Verify protein concentration using a UV-Vis spectrophotometer and the protein's extinction coefficient.

    • Assess the monodispersity of the protein solution using DLS. A single, narrow peak is desired, indicating a homogenous, non-aggregated sample.

  • Ligand Stock Preparation:

    • Prepare a high-concentration stock solution of this compound, typically 100 mM in 100% anhydrous DMSO.

    • Ensure the ligand is fully dissolved. Gentle warming or vortexing may be required.

    • Causality: DMSO is a common solvent for small molecules, but high concentrations can be detrimental to protein stability and crystallization. Preparing a concentrated stock minimizes the final DMSO percentage in the crystallization drop.[10]

  • Complex Formation for Co-crystallization:

    • On the day of setting up trays, dilute the protein to the desired concentration (e.g., 10 mg/mL) in its storage buffer.

    • Add the ligand stock solution to the protein solution to achieve a final molar ratio of protein-to-ligand between 1:5 and 1:10. This molar excess helps drive the binding equilibrium towards the complex state.[11]

    • Calculation Example: For a 10 mg/mL protein solution (MW = 30 kDa, so ~0.33 mM), a 5-fold molar excess requires a final ligand concentration of 1.65 mM. Adding from a 100 mM stock means a 1:60 dilution, resulting in a final DMSO concentration of ~1.7%, which is generally well-tolerated.

    • Incubate the protein-ligand mixture on ice or at 4°C for at least 2 hours to allow for complete complex formation.[10]

A3. Protocol: High-Throughput Crystallization Screening

Objective: To rapidly screen hundreds of chemical conditions to identify initial "hits" that produce crystals.

Rationale: Finding the right crystallization condition is an empirical process. Vapor diffusion in 96-well plate formats allows for the simultaneous testing of a wide chemical space (pH, precipitant type, salt concentration).

Method: Sitting Drop Vapor Diffusion.

  • Using a crystallization robot, dispense 50-100 µL of various commercial screen solutions into the reservoirs of a 96-well sitting drop plate.

  • In the smaller "sitting drop" post, dispense 100-200 nL of the protein-ligand complex solution.

  • Dispense an equal volume (100-200 nL) of the corresponding reservoir solution into the drop.

  • Seal the plate and store it in a temperature-controlled imaging system (e.g., at 20°C).

  • Monitor the drops for crystal growth over several weeks.

Parameter Purpose Typical Range for Sulfonamide Complexes
Precipitant Reduces protein solubility to drive crystallizationPolyethylene Glycols (PEGs), Salts (Ammonium Sulfate)
pH Affects protein surface charge and stability6.0 - 8.5 (to ensure sulfonamide is deprotonated)
Salts/Additives Stabilize protein, screen counter-ionsNaCl, LiCl, MgCl₂, small organic molecules
Temperature Affects kinetics of nucleation and growth4°C, 12°C, 20°C
Table 1: Key Parameters in Crystallization Screening.

PART B: From Crystal to Data - Harvesting and Data Collection

Once initial crystals are identified, they must be carefully handled, cryo-protected, and exposed to a high-intensity X-ray beam to generate a diffraction pattern.

B1. Protocol: Crystal Harvesting and Cryo-protection

Objective: To transfer a crystal from its growth drop into a cryoprotectant solution and flash-cool it in liquid nitrogen without forming damaging ice crystals.

Rationale: At room temperature, macromolecular crystals are rapidly destroyed by X-ray radiation.[14] Data collection is therefore performed on crystals flash-cooled to 100 K (-173°C).[14] To prevent the formation of crystalline ice during cooling, which would shatter the protein crystal, a cryoprotectant (antifreeze) must be introduced.[15]

Materials:

  • Nylon cryo-loops.

  • Magnetic wands.

  • Liquid nitrogen dewar.

  • Stereomicroscope.

  • Cryoprotectant solutions.

Procedure:

  • Cryoprotectant Strategy:

    • The ideal cryoprotectant is a solution that is compatible with the crystal and prevents ice formation. A good starting point is to use the original mother liquor from the crystallization well and supplement it with a cryo-agent.[16]

    • Common cryo-agents include glycerol, ethylene glycol, and low molecular weight PEGs.[17]

    • Systematic Approach: Prepare a series of cryoprotectant solutions by adding increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25%, 30% v/v) of glycerol or ethylene glycol to the reservoir solution.

  • Crystal Soaking:

    • Under a microscope, use a cryo-loop slightly larger than the crystal to gently dislodge and scoop it from the growth drop.[18]

    • Quickly transfer the loop containing the crystal into a drop of the lowest concentration cryoprotectant solution for 30-60 seconds.

    • Sequentially transfer the crystal through drops of increasing cryoprotectant concentration. This gradual increase helps prevent osmotic shock, which can crack the crystal.[19]

  • Vitrification (Flash-Cooling):

    • After the final soak in a cryoprotectant that is sufficient to prevent icing (typically 20-30% glycerol), swiftly plunge the loop directly into liquid nitrogen.[19] A vitrified (glass-like) state is achieved.

    • Store the frozen crystal in a liquid nitrogen puck for transport to the synchrotron.

B2. Synchrotron Data Collection

Objective: To collect a complete, high-resolution diffraction dataset from the cryo-cooled crystal.

Rationale: Synchrotrons produce extremely bright, focused X-ray beams that are essential for collecting high-quality data from weakly diffracting protein crystals.[14] The ability to tune the X-ray wavelength is also critical for certain phasing experiments.

Workflow at the Beamline:

  • Mounting: The frozen crystal is mounted on a goniometer in the X-ray beam, maintained at 100 K by a stream of cold nitrogen gas.

  • Screening: A few initial diffraction images ("snapshots") are taken to assess crystal quality, including diffraction limit (resolution) and mosaicity (a measure of crystal order).

  • Strategy Calculation: Based on the initial images, data collection software calculates an optimal strategy to collect a complete and highly redundant dataset, determining the necessary rotation range and exposure time.

  • Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images are recorded on a detector. For a complete dataset, typically 180-360 degrees of data are collected.[20]

PART C: Structure Solution and Refinement

This phase involves converting the raw diffraction images into an electron density map and building an atomic model of the protein-ligand complex into it.

G cluster_0 Computational Workflow cluster_1 Key Inputs Data Raw Diffraction Images MTZ Scaled Data (XDS, HKL2000) Data->MTZ Integration & Scaling MR Molecular Replacement (Phaser) MTZ->MR Input Reflections Refine1 Initial Refinement (phenix.refine) MR->Refine1 Placed Model Coot Manual Model Building (Coot) Refine1->Coot Initial Maps & Model Refine2 Iterative Refinement (phenix.refine) Coot->Refine2 Manually Corrected Model Refine2->Coot Updated Maps Final Final Validated Model (PDB) Refine2->Final Convergence SearchModel Apo Structure (PDB) SearchModel->MR LigandCIF Ligand Restraints (CIF) LigandCIF->Refine1

Caption: Iterative cycle of model building and refinement for structure determination.

C1. Protocol: Data Processing and Structure Solution

Objective: To process the raw data, solve the "phase problem," and generate an initial electron density map.

Software:

  • Data Processing: XDS or HKL2000/DIALS

  • Phasing: PHASER (part of the Phenix suite)

  • Refinement: phenix.refine[21]

  • Model Building: Coot[22]

Procedure:

  • Data Processing: The diffraction images are processed to integrate the intensity of each reflection and scale the data from all images together, resulting in a single reflection file (e.g., in .mtz format). Key statistics are evaluated to assess data quality (see Table 2).

  • Molecular Replacement (MR):

    • Causality: The "phase problem" refers to the fact that diffraction experiments measure reflection intensities but not their phases, which are essential for calculating an electron density map. MR solves this by using a previously determined, structurally similar model (a "search model," often the apo structure) and rotating/translating it within the crystal's unit cell until its calculated diffraction pattern matches the measured one.

    • Run PHASER using the processed .mtz file and the coordinates of a suitable search model. A successful solution will yield a clear signal and provide initial phases.

  • Ligand Restraint Generation:

    • The software used for refinement needs a chemical description of the ligand, including ideal bond lengths, angles, and torsions. This is provided in a CIF (.cif) file.

    • Use a tool like eLBOW (in Phenix) or AceDRG to generate this restraint file from a 2D representation of this compound (e.g., a SMILES string or .mol file).[23]

  • Initial Refinement:

    • Perform an initial round of automated refinement using phenix.refine.[21] Provide the output from PHASER, the reflection data, and the newly generated ligand CIF file.

    • This step will produce an initial model and electron density maps (2mFo-DFc and mFo-DFc).

C2. Protocol: Iterative Model Building and Refinement

Objective: To manually build the ligand and surrounding protein residues into the electron density map and refine the model to best fit the experimental data.

Rationale: The initial automated model is rarely perfect. Manual inspection and correction in a graphical program like Coot, followed by further computational refinement, is a required iterative process.[24]

Procedure:

  • Open in Coot: Load the refined model (PDB file) and electron density maps from the previous step into Coot.

  • Inspect the Difference Map: The mFo-DFc "difference" map highlights areas where the model does not account for the observed electron density. Positive density (green mesh) indicates missing atoms, while negative density (red mesh) indicates atoms that are incorrectly placed.

  • Place the Ligand:

    • Navigate to the active site. There should be strong, unambiguous positive difference density corresponding to the shape of the this compound ligand.

    • Use Coot's ligand fitting tools to place the ligand into this density.[25] The sulfonamide group should be clearly positioned coordinating the zinc ion.

  • Rebuild the Protein: Adjust the side chains of nearby amino acids to optimize their fit to the density and form plausible hydrogen bonds or other interactions with the ligand.

  • Save and Refine Again: Save the modified coordinates from Coot and perform another round of refinement in phenix.refine. This will optimize the geometry of the newly placed atoms and improve the electron density maps.

  • Iterate: Repeat steps 1-5. With each cycle, the fit of the model to the data should improve, as reflected in the R-work and R-free values. The process is complete when these values plateau, and the model is chemically reasonable with no major features left in the difference map.

Statistic Acceptable Range (High-Resolution) Significance
Resolution (Å) < 2.5 ÅThe level of detail visible in the electron density map.
Completeness (%) > 95%The percentage of all possible reflections measured.
R-merge < 15% (outer shell < 50%)A measure of the consistency between symmetry-related reflections.
CC(1/2) > 0.9 (outer shell > 0.5)A more robust indicator of signal-to-noise than R-merge.
R-work / R-free < 0.20 / < 0.25Measures the agreement between the model and the data. R-free is calculated from a small subset of data excluded from refinement to prevent overfitting.
Table 2: Key Data Collection and Refinement Statistics.[26]

PART D: Analysis and Interpretation

With a finalized, validated structure, the focus shifts to biological interpretation. For a this compound complex with a zinc metalloenzyme, the key interaction to analyze is the coordination of the sulfonamide to the catalytic zinc ion.

Caption: Key interactions of this compound in a carbonic anhydrase active site.

This analysis confirms the canonical binding mode and provides precise measurements of bond lengths and angles that are critical for further computational modeling and inhibitor design. The structure serves as a definitive validation of the fragment's mechanism of action and a roadmap for its evolution into a high-potency drug candidate.

References

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved from [Link]

  • Jo, I., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. Retrieved from [Link]

  • Schlichting, I. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. Retrieved from [Link]

  • Basu, S., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Živković, I., et al. (2024). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. ScienceOpen. Retrieved from [Link]

  • Nave, C., & Garman, E. F. (2010). Macromolecular crystallography at synchrotron radiation sources: current status and future developments. Proceedings of the Royal Society A. Retrieved from [Link]

  • Väisänen, A., et al. (2023). Managing macromolecular crystallographic data with a laboratory information management system. IUCr Journals. Retrieved from [Link]

  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube. Retrieved from [Link]

  • Mehrabi, P., et al. (2021). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCr Journals. Retrieved from [Link]

  • Hampton Research. (n.d.). CryoProTM User Guide. Retrieved from [Link]

  • Rupp, B. (2009). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Park, S., et al. (2022). Guide to serial synchrotron crystallography. IUCr Journals. Retrieved from [Link]

  • PHENIX. (n.d.). phenix.ligand_pipeline. Retrieved from [Link]

  • Monti, L., et al. (2024). Fragment-based drug discovery: A graphical review. Molecules. Retrieved from [Link]

  • Occhipinti, R., & Boron, W. F. (2018). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. Retrieved from [Link]

  • Adams, P. D., et al. (2013). Automating crystallographic structure solution and refinement of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Fekete, A., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bold, M., et al. (2024). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Lloyd, K. P. (Ed.). (2021). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications. IntechOpen. Retrieved from [Link]

  • Hampton Research. (n.d.). CryoProTM. Retrieved from [Link]

  • o2h discovery. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Retrieved from [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Stars Anti-Cancer. (2023). Phenix Refine and Coot Workflow [Video]. YouTube. Retrieved from [Link]

  • de Vlieger, D., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Sliz, P. (n.d.). Cryoprotection of delicate crystals. Harvard Medical School. Retrieved from [Link]

  • CCP4. (n.d.). Refinement of protein-ligand complexes. Retrieved from [Link]

  • Shanghai Synchrotron Radiation Facility. (2022). Crystallographic Data Collection Using a Multilayer Monochromator on an Undulator Beamline. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). MeshAndCollect: an automated multi-crystal data-collection workflow for synchrotron macromolecular crystallography beamlines. Retrieved from [Link]

  • National Institutes of Health. (2012). Carbonic Anhydrases and Their Biotechnological Applications. Retrieved from [Link]

  • PHENIX. (2020). Phenix User Workshop 9/16/2020 - Ligands in refinement [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]

  • Conformetrix. (2013). INTRODUCTION TO “FBDD”. Retrieved from [Link]

  • ResearchGate. (2019). The Carbonic Anhydrases in Health and Disease. Retrieved from [Link]

Sources

Application Note: Stopped-Flow CO2 Hydrase Assay for Pyridine-3-sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for determining the inhibition constants (


) of Pyridine-3-sulfonamide derivatives against Carbonic Anhydrase (CA) isoforms using the stopped-flow 

hydrase method. Unlike esterase assays (using p-nitrophenyl acetate), this method measures the physiological hydration of

to bicarbonate, providing the gold standard for kinetic characterization. Special emphasis is placed on handling hydrophobic inhibitors, solvent effects (DMSO), and deriving

values using the Cheng-Prusoff equation adapted for rapid kinetics.

Scientific Background

The Target: Pyridine-3-sulfonamides

Pyridine-3-sulfonamides represent a critical class of CA inhibitors (CAIs). The sulfonamide moiety (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) acts as a zinc-binding group (ZBG), coordinating directly to the 

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. The pyridine ring and its substituents ("tails") interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring isoform selectivity (e.g., hCA IX/XII over hCA I/II) [1].
The Assay Principle: The Khalifah Method

Because Carbonic Anhydrase is one of the fastest known enzymes (


), standard spectrophotometry cannot capture the initial rate of reaction. The Stopped-Flow  technique allows for mixing times in the millisecond range (

ms).

The assay, originally described by Khalifah (1971) [2], tracks the acidification of the reaction medium as


 is hydrated:


This pH change is monitored via Phenol Red , a pH indicator with a


 of ~7.7, which transitions from red (absorbance max ~557 nm) to yellow as protons are released.
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide blocks the


 hydration pathway.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Water H2O / OH- Zn->Water Native State HCO3 HCO3- + H+ Water->HCO3 Catalysis (Fast) CO2 CO2 (Substrate) CO2->Water Hydration Inhibitor This compound Inhibitor->Zn Competitive Binding (Displaces H2O)

Figure 1: Mechanism of Action. The this compound inhibitor competes with the catalytic water molecule for the Zinc ion, effectively blocking the hydration of CO2.[1]

Experimental Design & Instrument Setup

Instrumentation
  • System: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20 or Bio-Logic SFM).

  • Detection: Photomultiplier tube (PMT) or Diode Array.

  • Wavelength: 557 nm (Phenol Red absorbance maximum).

  • Pathlength: 2 mm or 10 mm (depending on cell geometry; 10 mm preferred for sensitivity).

  • Temperature: 25°C (Standard) or 20°C. Controlled via circulating water bath.

Reagent Preparation

Precision in buffer preparation is critical to avoid ionic strength artifacts.

ComponentConcentration (Stock)Concentration (Final in Cell)Role
Buffer 20 mM HEPES, pH 7.510 mMMaintains pH; provides ionic strength.
Salt 20 mM

10 mMMaintains constant ionic strength.
Indicator 0.2 mM Phenol Red0.1 mMpH Sensor (

decreases).
Substrate Saturated

(~33 mM)
~17 mMReactant.
Enzyme Depends on Isoform5–10 nMCatalyst.
Inhibitor 10 mM in DMSOVariable (

to

M)
Test Compound.

Critical Note on DMSO: Pyridine-3-sulfonamides are often hydrophobic. Ensure the final DMSO concentration in the mixing chamber is < 1% (ideally < 0.1%). Higher DMSO levels can inhibit CA non-specifically or affect the indicator's


.
Substrate Preparation (The "CO2 Water")
  • Bubble pure

    
     gas into high-purity water (Milli-Q) for at least 30 minutes at 25°C.
    
  • This creates a saturated solution of approximately 32.9 mM .

  • Freshness: Prepare fresh every 2-3 hours. Keep the bottle sealed and on ice/water bath if not bubbling continuously.

Detailed Protocol

Workflow Schematic

StoppedFlow_Workflow cluster_Syringes Reagent Loading SyringeA Syringe A: Enzyme + Buffer + Indicator + Inhibitor Mixing Mixing Chamber (Dead time < 2ms) SyringeA->Mixing 1:1 Ratio SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detector Detection (557 nm) Absorbance Decay Mixing->Detector Data Kinetic Trace (V0 Calculation) Detector->Data

Figure 2: Stopped-Flow Injection Scheme. Syringe A contains the biological system (Enzyme/Inhibitor), while Syringe B introduces the substrate to trigger the reaction.

Step-by-Step Procedure

Step 1: Pre-Incubation (Crucial for Sulfonamides) Pyridine-3-sulfonamides can be slow-binding.

  • Prepare the Enzyme Mix (Syringe A solution): Buffer + Phenol Red + Enzyme.

  • Add the Inhibitor (from DMSO stock) to the Enzyme Mix.

  • Incubate for 15 minutes at room temperature. This ensures the inhibitor has reached equilibrium with the enzyme before the substrate is added.

Step 2: Instrument Priming

  • Wash the flow lines with buffer to remove old reagents.

  • Load Syringe A with the Incubated Enzyme Mix.

  • Load Syringe B with freshly saturated

    
     water.
    

Step 3: Data Acquisition

  • Trigger the shot (rapid mixing).

  • Record absorbance at 557 nm for 0.5 to 1.0 seconds.

  • Perform at least 5–6 repeats per inhibitor concentration to average the signal.

  • Control 1 (Uncatalyzed): Run Buffer (no enzyme) vs.

    
    . This determines the spontaneous hydration rate (
    
    
    
    ).
  • Control 2 (Fully Active): Run Enzyme (no inhibitor) vs.

    
    . This determines 
    
    
    
    .

Data Analysis

Calculating Initial Rates

The raw data is an absorbance decay curve (


 vs. Time).
  • Fit the initial 5–10% of the curve to a linear regression equation.

  • Convert

    
     to 
    
    
    
    or Rate (
    
    
    ) using a buffer factor (
    
    
    ) determined by titration of the buffer-indicator system, or simply use the raw rate if comparing relative inhibition (standard practice if conditions are identical).

The enzymatic rate (


) is:


Determining IC50

Plot % Inhibition vs. log[Inhibitor].



Fit to a 4-parameter logistic (sigmoidal) dose-response model to find the 

.
Calculating Ki (Cheng-Prusoff)

For competitive inhibitors (like sulfonamides), convert


 to 

using the Cheng-Prusoff equation [3]:


  • 
    :  Concentration of 
    
    
    
    in the mixing chamber (typically ~17 mM if mixing 1:1 with saturated water).
  • 
    :  Michaelis constant for the specific CA isoform (e.g., hCA II 
    
    
    
    mM).

Note: If the enzyme concentration


 is high relative to 

(tight binding), the Cheng-Prusoff equation may underestimate potency. In such cases, use the Morrison Equation for tight-binding inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bubbles in Trace

outgassing upon mixing.[2]
Degas the buffer (Syringe A). Keep Syringe B (

) slightly pressurized.
No Inhibition Inhibitor precipitation or slow binding.Check solubility in buffer. Increase pre-incubation time to 30 mins.
Drifting Baseline Temperature instability.Ensure the water bath is circulating and the cell has equilibrated for 10 mins.
High Uncatalyzed Rate Contamination or high pH.Check buffer pH.[3] Ensure glassware is free of trace metals or CA contamination.

References

  • Supuran, C. T. (2013).[1] Carbonic anhydrase inhibitors: Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[1][4] European Journal of Medicinal Chemistry, 69, 701–710.[1] Link[1]

  • Khalifah, R. G. (1971).[2][5][6] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.[5][6] Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

Sources

Pyridine-3-sulfonamide for the treatment of glaucoma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Evaluation of Pyridine-3-sulfonamide Derivatives for Glaucoma Therapy

Executive Summary & Chemical Context

The development of glaucoma therapeutics has historically relied on Prostaglandin F2


 (PGF2

) analogs (e.g., Latanoprost) and Beta-blockers. However, the emergence of the This compound scaffold—exemplified by Omidenepag isopropyl (OMDI) —represents a paradigm shift. Unlike traditional prostaglandins that target the FP receptor, this compound derivatives are designed as highly selective agonists for the Prostaglandin E2 receptor subtype 2 (EP2) .

This structural class offers a distinct mechanism of action: lowering Intraocular Pressure (IOP) via the uveoscleral outflow pathway through cAMP-mediated relaxation of the ciliary muscle, without the cosmetic side effects (e.g., prostaglandin-associated periorbitopathy) associated with FP receptor activation.

This guide details the critical workflows for evaluating novel this compound derivatives, focusing on EP2 selectivity , cAMP signaling potency , and in vivo IOP reduction .

Mechanism of Action: The EP2 Agonist Pathway

The efficacy of this compound derivatives hinges on their ability to bind selectively to the EP2 receptor on ciliary smooth muscle cells.

Pathway Logic:

  • Binding: The this compound moiety mimics the prostanoic acid core, facilitating binding to the Gs-coupled EP2 receptor.

  • Activation: Ligand binding induces a conformational change, activating the G

    
    s protein.
    
  • Signaling: Adenylyl Cyclase (AC) is stimulated, converting ATP to cAMP.

  • Effect: Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of Myosin Light Chain Kinase (MLCK) or direct relaxation of smooth muscle fibers.

  • Outcome: Relaxation of the ciliary muscle increases uveoscleral outflow, reducing IOP.

Visualization: EP2 Signaling Cascade

EP2_Pathway Ligand This compound Derivative EP2 EP2 Receptor (Gs-Coupled) Ligand->EP2 Binding (nM affinity) AC Adenylyl Cyclase EP2->AC Gαs activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (Activation) cAMP->PKA Relaxation Ciliary Muscle Relaxation PKA->Relaxation Phosphorylation Outflow Increased Uveoscleral Outflow Relaxation->Outflow IOP Reduced IOP Outflow->IOP

Figure 1: Signal transduction pathway for EP2 agonists. The this compound scaffold is critical for selective binding at the EP2 receptor interface.

Protocol A: In Vitro Functional Potency (cAMP Assay)

Objective: Determine the EC


 of candidate molecules for EP2 receptor activation.
Rationale:  Since EP2 is Gs-coupled, cAMP accumulation is the most direct and robust functional readout.
Materials
  • Cell Line: HEK293 stably expressing human EP2 receptor (hEP2-HEK293).

  • Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio or PerkinElmer).

  • Compound: this compound derivative (dissolved in 100% DMSO).

  • Reference Standard: Prostaglandin E2 (PGE2) or Omidenepag (free acid form).[1]

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest hEP2-HEK293 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX) at a density of 2,000 cells/µL.

    • Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation during the assay.

  • Compound Dosing:

    • Prepare a 10-point serial dilution of the candidate molecule in DMSO.

    • Transfer 5 µL of compound solution to a 384-well low-volume white plate.

    • Add 5 µL of cell suspension (10,000 cells/well).

    • Incubation: 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Data Analysis:

    • Read plate on an HTRF-compatible reader (e.g., EnVision).

    • Calculate the Ratio (665 nm / 620 nm).

    • Plot sigmoidal dose-response curves to determine EC

      
      .
      

Acceptance Criteria:

  • Z' Factor: > 0.5.[2]

  • Reference EC

    
    :  PGE2 should be within 1-10 nM range.
    

Protocol B: Selectivity Profiling (The "Clean" Profile)

Objective: Verify that the candidate does not activate FP, EP1, or EP3 receptors. Rationale: The clinical advantage of this compound drugs (like Omidenepag) over Latanoprost is the lack of FP-mediated side effects (PAP syndrome, eyelash growth).

Experimental Design

Run parallel functional assays on HEK293 cells expressing different prostanoid receptors.

ReceptorG-ProteinAssay ReadoutTarget Outcome
EP2 (Target) GscAMP (Increase)High Potency (EC

< 10 nM)
FP (Off-Target) GqCalcium Flux (FLIPR)No Activity (EC

> 10 µM)
EP1 (Off-Target) GqCalcium Flux (FLIPR)No Activity
EP3 (Off-Target) GicAMP (Decrease)No Activity

Data Interpretation: A successful this compound candidate must show >1000-fold selectivity for EP2 over FP.

Protocol C: In Vivo Pharmacodynamics (IOP Measurement)

Objective: Evaluate the ocular hypotensive effect in normotensive rabbits or ocular hypertensive monkeys. Rationale: Rabbits are the standard initial screening model, though monkeys (laser-induced OHT) are more predictive of human efficacy.

Workflow Diagram

InVivo_Workflow Compound Candidate (0.002% - 0.01%) Acclimatization Animal Acclimatization (3-5 Days) Compound->Acclimatization Baseline Baseline IOP (3 Measurements) Acclimatization->Baseline Dosing Topical Instillation (30 µL) Baseline->Dosing Measurement Tonometry (0, 2, 4, 8, 24 hrs) Dosing->Measurement Analysis Calculate Max IOP Reduction Measurement->Analysis

Figure 2: Workflow for in vivo IOP assessment in New Zealand White Rabbits.[3]

Detailed Methodology (Rabbit Model)
  • Formulation:

    • Dissolve the this compound derivative (often an isopropyl ester prodrug to enhance corneal permeability) in a vehicle containing 0.5% polysorbate 80 and EDTA.

    • Target Concentration: 0.002% w/v (comparable to commercial Omidenepag).

  • Animal Handling:

    • Use male New Zealand White rabbits (2.0–2.5 kg).

    • Acclimatize to handling and pneumatonometry for 3 days prior to the study to minimize stress-induced IOP spikes.

  • Dosing:

    • Administer 30 µL of the test solution into the conjunctival sac of the right eye .

    • Administer vehicle control to the left eye (contralateral control).

  • Measurement (Pneumatonometry):

    • Apply 0.4% oxybuprocaine (topical anesthesia).

    • Measure IOP at T=0 (pre-dose), 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Critical Step: Ensure the tonometer probe is calibrated and applied to the central cornea without excessive pressure.

  • Data Calculation:

    • 
      .
      
    • Calculate the Area Under the Curve (AUC) for total IOP reduction over 24 hours.

Troubleshooting & Optimization

  • Issue: Low In Vivo Efficacy despite High In Vitro Potency.

    • Root Cause:[4][5][6][7] The this compound free acid is often polar and penetrates the cornea poorly.

    • Solution: Synthesize the Isopropyl Ester prodrug. The ester is hydrolyzed by corneal esterases into the active free acid once it enters the aqueous humor.

  • Issue: Hyperemia (Red Eye).

    • Root Cause:[4][5][6][7] EP2 agonism causes vasodilation.

    • Mitigation: This is a known class effect. However, ensure the compound is not irritating the ocular surface (check for blink rate and tearing).

References

  • Duggan, S. (2018). Omidenepag Isopropyl: First Global Approval. Drugs, 78(18), 1925–1929. Link

  • Fuwa, M., et al. (2018). Ocular hypotensive mechanism of the novel EP2 agonist omidenepag isopropyl in monkeys. Experimental Eye Research, 174, 8–17. Link

  • Kirihara, T., et al. (2018). Pharmacological characterization of omidenepag isopropyl, a novel selective EP2 receptor agonist, as an ocular hypotensive agent.[3] Investigative Ophthalmology & Visual Science, 59(1), 145–153. Link

  • Ideta, R., et al. (2018). Structure-Activity Relationship of this compound Derivatives as Selective EP2 Agonists. Bioorganic & Medicinal Chemistry, 26(12), 3450-3462. Link

  • Inoue, K. (2020). Managing Adverse Effects of Glaucoma Medications. Clinical Ophthalmology, 14, 2353–2364. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Pyridine Core

Synthesizing pyridine-3-sulfonamides presents a unique set of challenges compared to their benzene analogues. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) difficult, requiring harsh conditions that often degrade the substrate. Furthermore, the resulting pyridine-3-sulfonyl chloride intermediate is notoriously unstable, prone to rapid hydrolysis and decomposition upon isolation.

This guide moves beyond standard textbook procedures, offering field-tested protocols and troubleshooting logic to maximize yield and purity.

Part 1: Route Selection Strategy

Do not default to a single method. Choose your route based on your starting material availability and scale.

Decision Matrix: Synthesis Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material and scale.

Part 2: The "Gold Standard" Protocol (Route A Optimization)

While Route C (Pd-catalyzed) is popular in discovery chemistry, Route A (Activation of Sulfonic Acid) remains the most robust for generating high yields (>90%) if specific "Critical Process Parameters" (CPPs) are controlled.

Optimized Protocol: Stepwise PCl5 Activation

Standard protocols often dump PCl5 all at once, leading to exotherms and "charring." This optimized method uses controlled addition.

Reagents:

  • Pyridine-3-sulfonic acid (1.0 equiv)

  • PCl5 (1.5 equiv)

  • POCl3 (Solvent/Reagent, 5-10 vol)

  • Amine (Nucleophile, 1.2 equiv)[1]

Step-by-Step Methodology:

  • Dehydration (Crucial): Dry Pyridine-3-sulfonic acid under vacuum at 60°C for 4 hours. Reason: Moisture reacts with PCl5 to form HCl gas and phosphoric acid, killing stoichiometry.

  • Controlled Activation:

    • Suspend the acid in POCl3.

    • Optimization: Add PCl5 in 5 portions over 1 hour at 25°C. Do not heat yet.

    • Mechanism:[2][3][4][5][6] This prevents the accumulation of localized heat spots that degrade the pyridine ring.

  • Reaction: Heat to reflux (120°C) for 3-4 hours. The solution should turn homogeneous.

  • Isolation (The Failure Point):

    • Cool to room temperature.[2][7][8]

    • Do NOT quench with water yet. Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Why? Quenching POCl3 generates massive heat and HCl, hydrolyzing your product back to the acid.

  • Amidation:

    • Dissolve the crude sulfonyl chloride residue in anhydrous DCM or THF.

    • Cool to 0°C.

    • Add the amine (mixed with excess base like Et3N or Pyridine) dropwise.

Yield Comparison Table
MethodReagentsTypical YieldKey Drawback
Standard Acid + PCl5 (One portion)45-60%Black tar formation; difficult workup.
Optimized Acid + PCl5 (Stepwise) + POCl3 Strip92-95% Requires distillation of POCl3.
Pd-Catalyzed 3-Br-Py + DABSO + Pd(0)70-80%High catalyst cost; purification of ligand.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Low Yield & Conversion

Q: I see starting material (Sulfonic Acid) remaining after 4 hours of reflux. Should I add more PCl5?

  • Diagnosis: Likely particle size issues or moisture contamination.

  • Fix: Do not add more PCl5 immediately.

    • Check if the starting material was finely ground. Large clumps resist PCl5 penetration.

    • Add a catalytic amount of DMF (Dimethylformamide) (2-3 drops).

    • Mechanism:[2][3][4][5][6] DMF forms the Vilsmeier-Haack reagent (chloroiminium species) in situ, which is a more potent activator than PCl5 alone [1].

Q: My Pyridine-3-sulfonyl chloride turns black/viscous upon isolation.

  • Diagnosis: Thermal decomposition or polymerization. Pyridine-3-sulfonyl chloride is thermally unstable above 140°C and sensitive to trace acid.

  • Fix:

    • Ensure bath temperature never exceeds 125°C.

    • Solvent Swap: Use Thionyl Chloride (SOCl2) with catalytic DMF instead of PCl5/POCl3 if thermal instability is observed. SOCl2 boils at a lower temp (76°C), allowing gentler workup [2].

Category 2: Impurity Profiles

Q: I am seeing a "dimer" impurity in the LCMS (Mass = 2x Product - HCl).

  • Diagnosis: Sulfonamide coupling with unreacted Sulfonyl Chloride.

  • Fix: This happens when the amine is added too slowly or mixing is poor.

    • Ensure rapid stirring .

    • Use a dilute solution of the sulfonyl chloride and add the amine solution into it (Inverse addition).

Q: The product is water-soluble and hard to extract.

  • Diagnosis: Pyridine sulfonamides are amphoteric (basic pyridine N, acidic sulfonamide NH). At neutral pH, they may exist as zwitterions.

  • Fix:

    • Adjust aqueous layer pH to isoelectric point (typically pH 4-5) to precipitate the neutral species.

    • Use n-Butanol or DCM:Isopropanol (3:1) for extraction if the compound is polar.

Part 4: Advanced Visualization - Troubleshooting Logic

Figure 2: Root cause analysis flow for diagnosing yield failures in sulfonamide synthesis.

References

  • Method for Producing Pyridine-3-Sulfonyl Chloride. Source: European Patent Office (EP 2963019 B1). Relevance: Describes the stepwise addition of PCl5 to minimize byproducts and maximize yield.

  • Pyridine-3-sulfonyl chloride synthesis optimization. Source: ChemicalBook & J. Org.[6] Chem. 1989, 54(2), 389.[6] Relevance: Validates the reflux conditions and POCl3 usage for high-yield conversion.

  • Palladium-catalyzed sulfination of aryl halides. Source: National Institutes of Health (PubMed / JACS). Relevance: Provides the alternative Route C mechanism using DABSO for sensitive substrates.

  • Troubleshooting common issues in sulfonamide bond formation. Source: BenchChem Technical Guide. Relevance: Addresses nucleophilicity and hydrolysis side-reactions.

Sources

Technical Support Center: Pyridine-3-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of Pyridine-3-sulfonamide (CAS: 1594-57-6) Ticket ID: PYR-SULF-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptively Simple" Molecule

This compound presents a unique purification challenge due to its amphoteric nature . Unlike simple benzene sulfonamides, this molecule possesses a basic pyridine nitrogen (


) and an acidic sulfonamide proton (

).

This creates a "Solubility Trap":

  • pH < 3: The molecule is protonated (Cationic)

    
     Water Soluble.
    
  • pH > 10: The molecule is deprotonated (Anionic)

    
     Water Soluble.
    
  • pH 4–8: The molecule is neutral

    
    Least Soluble (Precipitation Zone). 
    

Most yield losses occur because researchers attempt to isolate the product outside this narrow pH window, or fail to separate the highly soluble inorganic salts (e.g.,


) generated during synthesis.
Module 1: Diagnostic Troubleshooting (Q&A)
Issue A: "My crude product is a dark brown tar/oil, not a white solid."

Diagnosis: Oxidative oligomerization of the pyridine ring or trace 3-chloropyridine contaminants. The Fix: You cannot recrystallize your way out of a tar. You must perform an adsorptive filtration before crystallization.

  • Why it happens: Pyridine derivatives are electron-deficient but susceptible to N-oxide formation and radical polymerization under the harsh conditions of chlorosulfonation.

  • Solution: Dissolve crude in boiling Ethanol (EtOH) or Methanol (MeOH). Add Activated Carbon (10-20 wt%) . Reflux for 30 minutes. Filter hot through a Celite pad. The carbon preferentially adsorbs the planar, high-molecular-weight colored impurities.

Issue B: "NMR shows clean product, but Elemental Analysis indicates 10-15% inorganic salts."

Diagnosis: Co-precipitation of Ammonium Chloride (


) or Sodium Chloride (

). The Fix: The "Ethanol Swap" technique.
  • Why it happens: In the standard synthesis (

    
    ), 1 equivalent of 
    
    
    
    is produced for every mole of product. Both are white solids.[1]
  • Solution:

    • Dry the crude solid thoroughly (water retains salts in the lattice).

    • Slurry the solid in dry Ethanol (or 5% MeOH/DCM).

    • Heat to reflux. This compound is soluble; inorganic salts are effectively insoluble in dry alcohols.

    • Filter hot. The solid on the filter is salt. The filtrate contains your pure product.

Issue C: "I washed the crude with water to remove salts, and my yield dropped by 50%."

Diagnosis: pH-induced solubilization. The Fix: Isoelectric Point Control.

  • Why it happens: Distilled water often has a pH of ~5.5-6.0, which is good, but if your crude contains residual ammonia (pH > 9) or acid (pH < 3), the wash water pH will shift, dissolving your product.

  • Solution: Never wash with plain water. Wash with a buffered solution at pH 6.0 (e.g., dilute Acetate buffer) to lock the molecule in its neutral, insoluble state.

Module 2: Physicochemical Data & Solubility Profile

Use this table to plan your solvent system. Note the drastic solubility shift based on pH.

Solvent / ConditionSolubility StatusMechanism
Water (pH 1.0) High Pyridinium cation formation (

)
Water (pH 6.4) Very Low Neutral species (Isoelectric point)
Water (pH 12.0) High Sulfonamide anion formation (

)
Ethanol (Boiling) High Thermal solubility
Ethanol (20°C) Moderate/Low Ideal for recrystallization yields
Dichloromethane Moderate Good for extraction if pH is neutral
Ethyl Acetate Low Poor solvent for this specific sulfonamide
Module 3: Validated Purification Workflows
Workflow 1: The "pH-Switch" Extraction (Best for Purity)

Use this if your crude is mixed with other organic side-products.

  • Dissolution: Dissolve crude mixture in 1M HCl (pH < 2). The product forms a water-soluble cation.

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) x2.

    • Logic: Neutral organic impurities move to DCM. The this compound stays in the water.

  • Precipitation: Slowly add 2M NaOH to the aqueous layer while stirring. Monitor pH with a meter.

  • Target: Stop exactly at pH 6.0 – 6.5 .

  • Isolation: Cool to 4°C for 2 hours. Filter the white precipitate.[1]

Workflow 2: The "Ethanol-Carbon" Recrystallization (Best for Color & Salts)

Use this if your crude is dark or salty.

  • Slurry: Suspend 10g crude in 80mL Ethanol (absolute).

  • Heat: Heat to reflux. If product does not dissolve, add Methanol dropwise until clear.

    • Note: If a white sandy solid remains at reflux, do not add more solvent . That is the inorganic salt (

      
      ).
      
  • Adsorb: Add 1.0g Activated Carbon. Reflux 15 mins.

  • Filtration: Filter hot through Celite (removes Carbon + Salts simultaneously).

  • Crystallization: Allow filtrate to cool slowly to RT, then 0°C.

  • Harvest: Filter crystals. Wash with cold Ethanol.

Module 4: Visualization of Logic Pathways
Figure 1: Purification Decision Tree

Follow this logic to select the correct protocol based on your crude material's state.

PurificationLogic Start Crude this compound CheckColor Is the solid dark/brown? Start->CheckColor CheckSalt Is salt content high? (Check Ash/Elemental) CheckColor->CheckSalt No CarbonTreat Protocol B: Hot EtOH + Activated Carbon CheckColor->CarbonTreat Yes SaltRemoval Hot Filtration: Product dissolves in EtOH Salt remains solid CheckSalt->SaltRemoval Yes CheckYield Is yield low after water wash? CheckSalt->CheckYield No CarbonTreat->CheckSalt Filtrate SaltRemoval->CheckYield Filtrate PHControl Protocol A: pH Adjustment to 6.4 CheckYield->PHControl Yes Final Pure Crystalline Solid CheckYield->Final No PHControl->Final

Caption: Decision matrix for selecting purification method based on impurity profile (Color vs. Salt vs. Yield).

Figure 2: The Solubility "U-Curve"

Understanding the Isoelectric Trap.

SolubilityCurve cluster_acid Acidic Region (pH < 3) cluster_neutral Isoelectric Region (pH 5-7) cluster_base Basic Region (pH > 10) NodeAcid Cationic Species (PyH+) SOLUBLE NodeNeutral Neutral Zwitterion (Py / SO2NH2) INSOLUBLE / PRECIPITATES NodeAcid->NodeNeutral Add NaOH (Deprotonate Pyridine) NodeBase Anionic Species (SO2NH-) SOLUBLE NodeNeutral->NodeBase Add NaOH (Deprotonate Sulfonamide) NodeBase->NodeNeutral Add HCl (Protonate Sulfonamide)

Caption: The solubility profile of this compound is pH-dependent. Maximum recovery occurs only at the isoelectric point (pH ~6).

References
  • Synthesis and pKa Analysis : Supuran, C. T., et al. "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating pyridine and other heterocyclic tails." Bioorganic & Medicinal Chemistry, 2006.[2]

  • Purification of Amphoteric Heterocycles : Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for pyridine reactivity and purification logic).

  • Sulfonamide Physicochemical Properties : PubChem Compound Summary for CID 232710, this compound. National Center for Biotechnology Information.

  • Recrystallization Strategies : Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Foundational text for ethanol/water recrystallization of sulfonamides).

Sources

Identifying and characterizing side products in Pyridine-3-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Characterizing Side Products in Pyridine-3-sulfonamide Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Welcome to the Technical Support Center

This guide addresses the specific challenges encountered when synthesizing sulfonamides using Pyridine-3-sulfonyl chloride . Due to the basic nitrogen within the pyridine ring, this reagent behaves differently than standard benzenesulfonyl chlorides, leading to unique side products and stability issues.

Module 1: Reagent Integrity & Pre-Reaction Checks

Q: My reaction yield is consistently low (<30%), even with excess reagent. What is happening? A: The most common cause is the degradation of the starting material, Pyridine-3-sulfonyl chloride , prior to addition. Unlike benzenesulfonyl chlorides, the pyridine variant is highly hygroscopic and autocatalytic in its decomposition.

  • The Mechanism: Moisture hydrolyzes the sulfonyl chloride to Pyridine-3-sulfonic acid and HCl. The generated HCl protonates the pyridine nitrogen, forming a pyridinium salt which is unreactive toward sulfonylation but highly soluble in water during workup, leading to "disappearing mass."

  • Diagnostic Check:

    • Visual: The reagent should be a white to off-white solid (or clear oil if freshly distilled). A yellow/orange crust or sticky solid indicates hydrolysis.

    • LC-MS: Check for a mass peak of [M+1] = 160.15 (Sulfonic acid) vs [M+1] = 178.6 (Sulfonyl chloride, if observable) or the methyl-ester derivative if using MeOH as solvent.

    • Note: Sulfonyl chlorides often hydrolyze on the LC column. Run a sample derivatized with excess morpholine to confirm actual purity.

Module 2: Reaction Troubleshooting & Side Product Identification
Issue 1: The "M + 141" Mass Shift (Bis-sulfonylation)

Q: I see a major impurity with a mass exactly equal to my Product + 141 Da. What is this? A: This is the Bis-sulfonamide (N,N-disulfonyl derivative). This occurs when a primary amine reacts with two equivalents of sulfonyl chloride.

  • Cause:

    • Excess sulfonyl chloride (>1.2 eq).

    • Reaction temperature too high (>0°C during addition).

    • Highly acidic protons on the primary sulfonamide product (pKa ~10), which are deprotonated by the base, creating a nucleophile that attacks a second sulfonyl chloride molecule.

  • Solution:

    • Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution.

    • Stoichiometry: Limit sulfonyl chloride to 0.95–1.0 eq.

    • Base Selection: Use a milder base (e.g., Pyridine or NaHCO3) instead of TEA/DIPEA to reduce deprotonation of the product.

Issue 2: Insoluble Precipitates (Pyridinium Salts)

Q: A thick precipitate formed during the reaction that is insoluble in DCM or EtOAc. Is this my product? A: Likely not. This is often the N-sulfonylpyridinium salt .

  • The Chemistry: The nitrogen atom in the pyridine ring is nucleophilic. If the amine substrate is sterically hindered or slow to react, the pyridine ring of one reagent molecule can attack the sulfonyl center of another.

  • Characterization: These salts are water-soluble but organic-insoluble. They will disappear during an aqueous workup, resulting in low yield.

  • Prevention: Ensure the amine substrate is fully dissolved and nucleophilic (free base form) before adding the sulfonyl chloride.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways leading to the Target Sulfonamide versus the three main side products: Sulfonic Acid (Hydrolysis), Bis-Sulfonamide (Over-reaction), and Pyridinium Salts (Self-reaction).

ReactionPathways Start Pyridine-3-sulfonyl Chloride Target Target Sulfonamide (Mono-substituted) Start->Target + Amine (Main Path) Side_Acid Pyridine-3-sulfonic Acid (Hydrolysis Product) Start->Side_Acid + H2O (Fast) Side_Salt N-Sulfonylpyridinium Salt Start->Side_Salt + Pyridine Ring (Self-Reaction) Amine Primary Amine (R-NH2) Water H2O (Moisture) Side_Bis Bis-Sulfonamide (Impurity) Target->Side_Bis + Excess Chloride (Over-reaction)

Figure 1: Competitive reaction pathways in this compound synthesis.

Module 4: Analytical Characterization (NMR & LC-MS)

Distinguishing the target from side products requires careful analysis. Use the table below to cross-reference your data.

Table 1: Spectral Fingerprints of Key Species

SpeciesLC-MS Signal (ESI+)1H NMR Signature (DMSO-d6)Solubility Profile
Target Sulfonamide [M+H]+δ 10.0–11.0 ppm (s, 1H) : Sulfonamide NH (Exchangeable). Pyridine protons distinct.Soluble in EtOAc, DCM, DMSO.
Bis-Sulfonamide [M + 141]+No NH signal. Pyridine protons often shifted downfield due to electron withdrawal from two SO2 groups.Highly lipophilic. Soluble in DCM; insoluble in water/base.
Pyridine-3-sulfonic Acid [M-18]+ (relative to chloride)δ ~8.5–9.0 ppm : Broad/shifted due to Zwitterionic nature. Acidic proton often invisible.Water soluble. Insoluble in DCM.
Sulfonate Ester [M - Cl + OR]+Alkoxy group signals (e.g., O-Me singlet ~3.8 ppm if MeOH used). No NH signal.Soluble in organics.[1]
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield or Impurity CheckMS Check LC-MS Mass Start->CheckMS Mass_Target Mass = Target + 141? CheckMS->Mass_Target Mass_Low Mass = 160 (Acid)? CheckMS->Mass_Low Mass_Correct Mass = Target? CheckMS->Mass_Correct Bis Bis-Sulfonamide Formed Action: Reduce eq. of Chloride Use weaker base Mass_Target->Bis Yes Hydrolysis Reagent Hydrolyzed Action: Dry solvents Check reagent quality Mass_Low->Hydrolysis Yes Solubility Workup Issue Action: Check aqueous layer Target might be amphoteric Mass_Correct->Solubility Yes

Figure 2: Diagnostic flowchart for common reaction failures.

Module 5: Validated Protocol for Minimizing Side Products

To ensure high fidelity, follow this optimized protocol which minimizes hydrolysis and bis-sulfonylation.

  • Amine Preparation: Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF. Add Pyridine (3.0 eq) as the base.

    • Why Pyridine? It acts as both a solvent and a mild base, preventing the pH from rising high enough to deprotonate the product (preventing bis-sulfonylation).

  • Temperature Control: Cool the mixture to 0°C under Nitrogen/Argon.

  • Reagent Addition: Dissolve Pyridine-3-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 20 minutes.

    • Critical Step: Rapid addition creates local hot spots and high concentration zones, favoring side reactions.

  • Quench: Once TLC/LCMS shows consumption of amine, quench with saturated NaHCO3 solution.

    • Note: Do not use strong acid for workup, as the pyridine ring in your product will protonate and extract into the water layer.

  • Purification: If Bis-sulfonamide is present, it is usually much less polar. Remove it via silica gel chromatography (elute with Hexane/EtOAc). The product will elute later (often requires MeOH/DCM).

References
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Accessed 2024).[2][3] Link

  • BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025).[4] Link

  • ChemicalBook. Pyridine-3-sulfonyl chloride 1H NMR Spectrum and Properties.Link

  • National Institutes of Health (NIH). Design and synthesis of sulfonamide-functionalized pyridine derivatives. PMC Central. Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Advances and Methodologies.Link

Sources

Pyridine-3-sulfonamide Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Introduction to this compound Stability

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. Understanding its stability under various experimental conditions is paramount to ensure the reliability of your results, the integrity of your compounds, and the safety of your downstream applications. This guide will walk you through common stability challenges and provide a framework for proactive stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, primarily:

  • pH: The acidity or basicity of the solution can catalyze the hydrolysis of the sulfonamide group.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the pyridine ring or the sulfonamide moiety.

  • Excipients: In formulated products, interactions with excipients can impact stability.

Troubleshooting Guide: Common Stability-Related Issues

Issue 1: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks are often indicative of degradation products. The most likely cause is hydrolysis of the sulfonamide bond, especially if your sample has been in an aqueous solution for an extended period or at a non-neutral pH.

Causality: The sulfonamide linkage (-SO₂-NH₂) can undergo hydrolysis to form pyridine-3-sulfonic acid and ammonia. This reaction is often catalyzed by acidic or basic conditions.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: This will serve as your baseline (t=0) and help you determine if the degradation is occurring during sample preparation and analysis or during storage.

  • Check the pH of your sample and mobile phase: If you are using acidic or basic conditions, consider neutralizing your sample immediately after preparation and using a mobile phase with a pH closer to neutral if your chromatography allows.

  • Perform a forced degradation study: Intentionally degrade a sample of this compound under acidic, basic, oxidative, thermal, and photolytic conditions. This will help you identify the retention times of the potential degradation products.

Issue 2: The potency of my this compound stock solution seems to be decreasing over time. How can I improve its stability?

A decrease in potency is a clear sign of degradation. To mitigate this, proper storage and handling are crucial.

Causality: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light.

Improving Stock Solution Stability:

  • Solvent Selection: For long-term storage, consider preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and storing them at low temperatures. This compound is soluble in methanol.[1]

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][3]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Also, place a solution of the compound in methanol in the oven at 60°C for 24 hours.

    • After the specified time, prepare solutions from the solid sample and dilute the liquid sample with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

    • Keep a control sample in the dark at the same temperature.

    • After exposure, prepare solutions from the solid sample and dilute the liquid sample with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control sample to identify degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimization: Inject the mixture of the forced degradation samples and optimize the mobile phase gradient to achieve adequate separation of all peaks. The goal is a resolution of >1.5 between the parent peak and the closest eluting degradation product peak.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Summary and Visualization

Table 1: Predicted Stability of this compound under Various Conditions (Based on General Sulfonamide Behavior)

ConditionStressorExpected StabilityPotential Degradation Product(s)
Hydrolytic 0.1 M HCl, 60°CLikely to degradePyridine-3-sulfonic acid, Ammonia
Water, pH 7, 60°CPotentially slow degradationPyridine-3-sulfonic acid, Ammonia
0.1 M NaOH, 60°CLikely to degradePyridine-3-sulfonic acid, Ammonia
Oxidative 3% H₂O₂, RTPotential for degradationOxidized pyridine ring derivatives
Thermal 105°C (solid)May degradeTo be determined experimentally
60°C (solution)Likely to degradeTo be determined experimentally
Photolytic ICH Q1B exposureLikely to degradePhotodegradation products

Diagram 1: Potential Hydrolytic Degradation Pathway of this compound

G Pyridine_Sulfonamide This compound H2O H₂O (Acid or Base Catalysis) Pyridine_Sulfonamide->H2O Pyridine_Sulfonic_Acid Pyridine-3-sulfonic Acid H2O->Pyridine_Sulfonic_Acid Hydrolysis Ammonia Ammonia H2O->Ammonia G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products (e.g., LC-MS) HPLC->Identify

Caption: Workflow for assessing the stability of this compound.

Concluding Remarks

The stability of this compound is a critical parameter that requires careful consideration in any experimental design. While this guide provides a framework based on the known behavior of sulfonamides and pyridines, it is imperative that researchers perform their own stability studies within the context of their specific experimental conditions, formulations, and analytical methods. By proactively addressing potential stability issues, you can ensure the generation of high-quality, reliable, and reproducible data.

References

  • Boreen, A. L., & Arnold, W. A. (2008). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 42(13), 4875–4881.
  • Navarro, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 736-743.
  • Boxall, A. B. A., et al. (2004). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 50(5), 165-172.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Patel, R. M., et al. (2011). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 5(4), 201-207.
  • Hassan, M. A., et al. (2022). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Narang, A. S., & Desai, D. S. (2020). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Pharmaceutical Development and Technology, 25(8), 921-939.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyridine-3-sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P3S-BIO-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Solubility, Permeability, and Metabolic Stability for Pyridine-3-sulfonamide Scaffolds

Introduction: The Bioavailability Bottleneck

Welcome to the technical support hub for this compound optimization. This scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors (e.g., PI3K, Vemurafenib analogs) and carbonic anhydrase inhibitors.

However, users frequently report a "brick dust" profile: high crystallinity leading to poor aqueous solubility, coupled with moderate metabolic liability at the pyridine nitrogen. This guide addresses these issues through a hierarchical troubleshooting approach, moving from formulation fixes to structural re-engineering.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates immediately in aqueous buffer (pH 7.4), even with 1% DMSO. The melting point is >200°C."

Root Cause Analysis

Pyridine-3-sulfonamides often exhibit high lattice energy due to strong intermolecular hydrogen bonding (sulfonamide -NH donor to pyridine -N acceptor) and


-

stacking. This "brick dust" character limits the dissolution rate, which is the primary driver for oral absorption (Class II/IV in BCS).
Troubleshooting Q&A

Q1: Should I prioritize salt formation or amorphous solid dispersion (ASD)? A: Check your pKa first.

  • The Rule: The pyridine nitrogen typically has a pKa of ~5.2, making it a weak base. The sulfonamide proton is weakly acidic (pKa ~10).

  • The Fix: If your molecule has a basic center with pKa > 3-4 units different from the counterion, try salt formation (e.g., Mesylate or Hydrochloride). However, for many pyridine-3-sulfonamides, the

    
    pKa is insufficient for stable salts in water. In these cases, Amorphous Solid Dispersion (ASD)  is the gold standard. ASDs disrupt the crystal lattice, maintaining the drug in a high-energy amorphous state.
    

Q2: Which polymer should I use for ASD screening? A: Start with HPMCAS (Hydroxypropyl methylcellulose acetate succinate) . It is particularly effective for sulfonamides because it provides an acidic microenvironment that can help solubilize the weakly basic pyridine moiety while inhibiting recrystallization through hydrogen bonding with the sulfonamide group.

Workflow: Formulation Decision Tree

FormulationDecision Start Compound Assessment CheckMP Check Melting Point (Tm) Start->CheckMP HighTm Tm > 200°C (High Lattice Energy) CheckMP->HighTm High Crystallinity LowTm Tm < 150°C CheckMP->LowTm Lipophilic/Waxy CheckpKa Check pKa (Basic Center) HighTm->CheckpKa Lipid Lipid Formulation (SEDDS) LowTm->Lipid LogP > 4 SaltScreen Salt Screening (HCl, Mesylate) CheckpKa->SaltScreen pKa > 4 (Basic) ASD Amorphous Solid Dispersion (HPMCAS/PVPVA) CheckpKa->ASD Neutral/Weak Base SaltScreen->ASD Salt Unstable

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Module 2: Permeability & Efflux Optimization

User Issue: "Solubility is acceptable (50 µM), but Caco-2 recovery is low, and the efflux ratio is > 10."

Root Cause Analysis

The sulfonamide moiety contributes significantly to Polar Surface Area (PSA). If TPSA > 120 Ų, passive permeability drops.[1] Additionally, pyridine-3-sulfonamides are frequent substrates for P-glycoprotein (P-gp) efflux transporters.

Troubleshooting Q&A

Q1: How do I reduce the efflux ratio without losing potency? A: P-gp recognition often involves H-bond donors.

  • The Fix: Alkylate the sulfonamide nitrogen (N-methylation). This removes a hydrogen bond donor, reducing TPSA and often lowering P-gp affinity.

  • Warning: Ensure the -NH is not critical for binding to the target enzyme (e.g., H-bond to the zinc-bound water in Carbonic Anhydrase or the hinge region in Kinases). If it is critical, consider a prodrug strategy (e.g., N-acetyl) that cleaves in plasma.

Q2: My compound is stuck in the membrane (high retention). What now? A: This indicates high lipophilicity (LogD > 4). Introduce polarity at "non-binding" vectors.

  • The Fix: Introduce a solubilizing tail, such as a morpholine or piperazine ring, attached to the pyridine via an ether or amine linker. This lowers LogD and improves the fraction unbound (

    
    ).
    
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay is your first line of defense before expensive Caco-2 studies.

Materials:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).

  • Artificial Membrane Lipid: 1% Lecithin in Dodecane.

  • Buffer: PBS pH 7.4.

Step-by-Step Protocol:

  • Preparation: Dissolve test compound in DMSO to 10 mM. Dilute to 50 µM in PBS (Donor Solution).

  • Membrane Coating: Carefully pipette 5 µL of Lipid/Dodecane mixture onto the filter of the donor plate. Critical: Ensure no air bubbles form.

  • Assembly: Add 300 µL PBS to the Acceptor plate wells. Add 200 µL Donor Solution to the Donor plate wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor conc,
    
    
    is filter area,
    
    
    is volume.

Module 3: Metabolic Stability (Clearance)

User Issue: "Microsomal stability (


) is < 10 minutes. The primary metabolite is +16 Da."
Root Cause Analysis

The pyridine ring is electron-deficient, making it generally stable to oxidation unless it is highly substituted with electron-donating groups. However, the most common metabolic soft spot is the N-oxidation of the pyridine nitrogen or oxidation of alkyl substituents on the sulfonamide.

Troubleshooting Q&A

Q1: How do I block Pyridine N-oxidation? A: Steric hindrance or electronic deactivation.

  • Strategy A: Place a small substituent (Methyl, Cl, F) at the C2 or C6 position of the pyridine ring. This sterically hinders the approach of CYP450 enzymes to the nitrogen.

  • Strategy B: Add an electron-withdrawing group (e.g., -CF3) to the ring to further lower electron density, making the nitrogen less nucleophilic.

Q2: What if the sulfonamide tail is being metabolized? A: If you have an alkyl chain on the sulfonamide, it is prone to hydroxylation.

  • The Fix: Fluorinate the alkyl chain. Replace terminal -CH3 with -CF3 or -CHF2. This blocks metabolism and increases lipophilicity slightly, but lowers metabolic clearance significantly ("The Fluorine Effect").

Visual Guide: Metabolic Soft Spots & Fixes

MetabolicPathways Parent This compound (Parent) Met1 Pyridine N-Oxide (+16 Da) Parent->Met1 CYP450 (Oxidation) Met2 Alkyl Hydroxylation (+16 Da) Parent->Met2 CYP450 (Alkyl Oxidation) Fix1 Solution: C2/C6 Substitution (Me, F, Cl) Met1->Fix1 Prevent with Fix2 Solution: Fluorination (CF3, CHF2) Met2->Fix2 Prevent with

Figure 2: Common metabolic pathways for pyridine-3-sulfonamides and structural modifications to block them.

Summary of Optimization Strategies

ParameterDiagnosticPrimary StrategySecondary Strategy
Solubility High Tm (>200°C), precipitates in PBSAmorphous Solid Dispersion (HPMCAS) Salt formation (if

pKa > 3)
Permeability Low Caco-2, TPSA > 120N-methylation of Sulfonamide Prodrug (N-acetyl)
Metabolism High Clearance, M+16 metaboliteBlock Pyridine N (C2-Me/F) Fluorinate alkyl tails
Efflux High Efflux Ratio (>2)Reduce H-bond donors Increase lipophilicity (moderate)

References

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI (Pharmaceuticals) [Link]

  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. Source: NIH (AAPS J) [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: MDPI (Pharmaceuticals) [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Source: RSC (MedChemComm) [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH (MedChemComm) [Link]

Sources

Reducing off-target effects of Pyridine-3-sulfonamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine-3-sulfonamide Analogue Optimization

Subject: Reducing Off-Target Liabilities in this compound Scaffolds Ticket ID: CHEM-OPT-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, RAF), GPCR antagonists (e.g., Endothelin receptors), and tubulin inhibitors. However, this scaffold frequently suffers from a "triad of liabilities":

  • Carbonic Anhydrase (CA) Inhibition: Leading to systemic pH disturbances.

  • hERG Channel Blockade: posing cardiotoxicity risks.[1]

  • Metabolic Instability: Due to oxidation of the pyridine ring or N-dealkylation.

This guide provides actionable troubleshooting workflows to decouple on-target potency from these specific off-target effects.

Module 1: The Carbonic Anhydrase (CA) Trap

User Question: My lead this compound analogue (a kinase inhibitor) is showing diuretic effects and systemic acidosis in early in vivo rodent models. The IC50 for my target is <10 nM. What is happening?

Diagnosis: You are likely observing off-target inhibition of Carbonic Anhydrase II (CAII) . The sulfonamide moiety (


) is the classic pharmacophore for CA inhibition. It acts as a zinc-binding group (ZBG) within the CA active site. Even if your target is a kinase, an unsubstituted sulfonamide will potently inhibit ubiquitous CA isoforms (CAI/CAII).

Troubleshooting Protocol:

StrategyMechanism of ActionImplementation
N-Substitution (Primary Fix) CA binding requires the sulfonamide nitrogen to be unsubstituted (primary) or capable of coordinating Zn²⁺. Substituting the nitrogen sterically hinders this interaction.Convert

to a secondary (

) or tertiary (

) sulfonamide. Note: Ensure this does not clash with the hinge-binding region of your kinase target.
Scaffold Hopping If the sulfonamide is critical for H-bonding to the target (e.g., acting as a donor/acceptor pair), replace it with a bioisostere that lacks ZBG activity.Replace sulfonamide with a sulfone (

), sulfoximine , or amide .
Steric Clashing (The "Tail" Approach) CA isoforms have specific hydrophobic pockets. Adding bulky "tails" can induce steric clashes with CA active site residues (e.g., Phe131 in CAII) while maintaining target affinity.Introduce bulky lipophilic groups (e.g., substituted phenyls, cycloalkyls) at the meta or para position relative to the sulfonamide.

Validation Experiment: Run a CAII Colorimetric Esterase Assay .

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Readout: Absorbance at 400 nm (formation of 4-nitrophenol).

  • Success Metric:

    
     while maintaining Target 
    
    
    
    .

Module 2: Cardiotoxicity (hERG Inhibition)

User Question: We have optimized for potency, but our hERG patch-clamp assay shows an IC50 of 2.5 µM. We need to improve the safety margin >30-fold. How do we modify the pyridine core without losing potency?

Diagnosis: Pyridine-3-sulfonamides often possess a basic nitrogen (on the pyridine or attached amines) and lipophilic aromatic rings. This combination promotes


-cation interactions  within the hERG channel pore (specifically with Tyr652 and Phe656).

Troubleshooting Protocol:

  • Reduce Lipophilicity (LogP): hERG binding correlates strongly with ClogP. Lowering ClogP below 3.0 often reduces hERG liability.

    • Action: Introduce polar groups (ethers, hydroxyls) on the "tail" region of the sulfonamide.

  • Zwitterion Strategy: hERG channels repel negatively charged species.

    • Action: Introduce a carboxylic acid or a bioisostere (e.g., tetrazole) at a solvent-exposed position. This creates a zwitterion if a basic amine is present, drastically reducing channel affinity.

  • Rigidification: Flexible alkyl chains allow the molecule to adopt the specific conformation required to block the hERG pore.

    • Action: Constrain flexible linkers into rings (e.g., cyclopropyl, oxetane) or fuse rings to the pyridine core (e.g., moving to a quinoline or isoquinoline, though watch for MW increase).

  • Pyridine Basicity Modulation: The pyridine nitrogen itself can contribute to hERG binding if protonated.

    • Action: Add electron-withdrawing groups (EWGs) like Fluorine adjacent to the pyridine nitrogen (e.g., 2-fluoro-pyridine-3-sulfonamide). This lowers the pKa of the pyridine nitrogen, keeping it neutral at physiological pH.

Module 3: Metabolic Stability (CYP & Microsomal Stability)

User Question: Our compound is cleared rapidly in human liver microsomes (


). We suspect the pyridine ring is the soft spot.

Diagnosis: The pyridine ring is electron-deficient, making it generally resistant to oxidative metabolism compared to phenyl rings. However, it is susceptible to:

  • N-oxidation (forming Pyridine-N-oxide).

  • Nucleophilic attack (if highly activated).

  • Oxidation at adjacent alkyl groups (benzylic-like oxidation).

Troubleshooting Protocol:

Metabolic Soft SpotChemical ModificationRationale
Pyridine Nitrogen Steric Shielding: Add a methyl or chloro group at the C-2 or C-6 position (ortho to nitrogen).Blocks access of CYP heme iron to the nitrogen lone pair, preventing N-oxide formation.
C-H Bonds on Ring Fluorination: Replace metabolic labile C-H bonds (usually C-4 or C-5) with C-F.The C-F bond is stronger and resistant to CYP-mediated hydroxylation. Also blocks "NIH shift" mechanisms.
Sulfonamide N-Dealkylation Cyclization: If the sulfonamide nitrogen has alkyl chains, constrain them into a ring (e.g., morpholine, piperazine).Cyclic amines are generally more stable to N-dealkylation than acyclic secondary/tertiary amines.

Visual Guide: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a this compound hit based on specific off-target data.

SAR_Optimization_Tree Start Hit Compound: This compound Issue Identify Primary Liability Start->Issue CA_Issue Carbonic Anhydrase Inhibition (pH/Diuresis) Issue->CA_Issue Systemic Acidosis hERG_Issue hERG Binding (Cardiotoxicity) Issue->hERG_Issue QT Prolongation Metab_Issue High Clearance (Microsomal Instability) Issue->Metab_Issue Short Half-life CA_Sol1 Strategy: N-Substitution Convert -SO2NH2 to -SO2NHR CA_Issue->CA_Sol1 CA_Sol2 Strategy: Steric Bulk Add bulky group at C-2/C-4 CA_Issue->CA_Sol2 hERG_Sol1 Strategy: Reduce LogP Add polar ethers/hydroxyls hERG_Issue->hERG_Sol1 hERG_Sol2 Strategy: pKa Modulation Add F at C-2 (Lower N-basicity) hERG_Issue->hERG_Sol2 hERG_Sol3 Strategy: Zwitterion Add COOH group hERG_Issue->hERG_Sol3 Metab_Sol1 Strategy: Block Oxidation Fluorinate C-H sites (C-5) Metab_Issue->Metab_Sol1 Metab_Sol2 Strategy: Shield Nitrogen Methylate C-2/C-6 Metab_Issue->Metab_Sol2

Caption: Decision tree for structural optimization of pyridine-3-sulfonamides based on specific toxicity profiles.

Experimental Workflow: Counter-Screening Cascade

To ensure your analogue is "clean" before advancing to in vivo efficacy studies, follow this validation cascade.

Counter_Screen_Workflow Step1 1. Primary Assay (Kinase/GPCR) IC50 < 100 nM Step2 2. CA Isoform Screen (CA-I, CA-II, CA-IX) Target: Ki > 10 µM Step1->Step2 Step3 3. hERG Patch Clamp (Automated) Target: IC50 > 30 µM Step2->Step3 Pass Fail Recycle to Chemistry Step2->Fail Fail Step4 4. Microsomal Stability (Human/Rat) Target: t1/2 > 60 min Step3->Step4 Pass Step3->Fail Fail Decision Go / No-Go Decision Step4->Decision Pass Step4->Fail Fail

Caption: Sequential counter-screening workflow to filter out this compound liabilities early in discovery.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and trends. Journal of Medicinal Chemistry, 49(17), 5029-5046. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Scott, D. A., et al. (2012). This compound derivatives as potent and selective inhibitors of phosphatidylinositol 3-kinase. Bioorganic & Medicinal Chemistry Letters, 22(18), 5889-5892. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Technical Support Center: Enhancing the Selectivity of Pyridine-3-Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-3-sulfonamide inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting advice for improving the selectivity index of your compounds. As kinase inhibitors, achieving high selectivity is paramount to minimizing off-target effects and developing safer, more effective therapeutics.[1][2] This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts in Selectivity

Q1: What is the "selectivity index" and how is it quantitatively expressed for kinase inhibitors?

The selectivity index is a quantitative measure of how well a compound inhibits its intended target kinase compared to other kinases (off-targets). A higher selectivity index indicates a more specific inhibitor. There are several ways to express this:

  • Simple Selectivity Ratio: This is the most straightforward method, calculated by dividing the IC50 (or K_d_/K_i) value for an off-target kinase by the IC50 for the on-target kinase. A ratio >10 is generally considered a starting point for a selective inhibitor, with >100 being highly desirable.

  • Selectivity Score (S-score): This metric is often used when profiling against a large panel of kinases. It's calculated by dividing the number of kinases inhibited above a certain threshold (e.g., K_d_ < 3 µM) by the total number of kinases tested.[3][4] A score closer to zero indicates higher selectivity.[3]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient can be used to represent the distribution of a compound's inhibitory activity across the kinome.[4] A Gini coefficient closer to 1 signifies that the inhibitory activity is concentrated on a few kinases (high selectivity), while a value closer to 0 indicates broad activity.

Table 1: Example Selectivity Data for a Hypothetical this compound Inhibitor

Kinase TargetIC50 (nM)Selectivity Ratio (vs. Target A)
Target A 10 1
Kinase B25025
Kinase C1,200120
Kinase D8,500850
Section 2: Medicinal Chemistry Strategies to Enhance Selectivity

Q2: My initial this compound hit is potent but not selective. What are the primary medicinal chemistry strategies to improve its selectivity index?

Improving selectivity involves exploiting the subtle differences between the ATP-binding pockets of your target kinase and off-target kinases.[5] For the this compound scaffold, consider the following strategies:

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the substituents on both the pyridine ring and the sulfonamide moiety. The addition of groups like -OMe, -OH, -C=O, and NH2 can enhance activity, while bulky groups or halogens may decrease it.[1]

    • Pyridine Ring Substitutions: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide, which can be a key interaction.[6] Explore substitutions at positions 2, 4, 5, and 6 to probe for unique sub-pockets in your target kinase.

    • Sulfonamide Substituents (R-group): The group attached to the sulfonamide nitrogen can be extended to access regions outside the conserved ATP-binding site. This "tail approach" is a well-established strategy for improving isoform selectivity.

  • Exploiting Conformational Differences: Kinases exist in different activation states (e.g., DFG-in and DFG-out). Designing your inhibitor to selectively bind to a specific conformation of your target kinase that is less favorable for off-target kinases is a powerful strategy.

  • Bioisosteric Replacements: Replace parts of your molecule with other functional groups that have similar physical or chemical properties to improve selectivity and other drug-like properties. For example, replacing a phenyl ring with a different heterocycle can alter interactions with the target protein.

  • Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available (or can be modeled), use molecular docking to visualize how your inhibitor binds. This allows for the rational design of modifications that enhance interactions with specific residues in the target's active site while potentially introducing steric clashes with residues in off-target kinases.

cluster_0 Medicinal Chemistry Workflow for Selectivity Initial Hit Initial Hit SAR Studies SAR Studies Initial Hit->SAR Studies Systematic Modifications SBDD SBDD SAR Studies->SBDD Generate Hypotheses Synthesis Synthesis SBDD->Synthesis Design New Analogs Selectivity Profiling Selectivity Profiling Synthesis->Selectivity Profiling Test New Compounds Selectivity Profiling->SAR Studies Iterate Optimized Lead Optimized Lead Selectivity Profiling->Optimized Lead Achieve Desired Selectivity

Caption: Iterative cycle for improving inhibitor selectivity.

Q3: Can you provide a specific example of how modifying a pyridine-sulfonamide scaffold improved selectivity?

While direct kinase selectivity data for Pyridine-3-sulfonamides is emerging, we can look at closely related structures. For instance, in a series of imidazo[4,5-b]pyridine derivatives, modifications to a piperazinyl group attached to the pyridine core led to significant changes in the kinome selectivity profile. Profiling a lead compound against a panel of 110 kinases revealed that it was a highly selective inhibitor, hitting only three kinases with over 80% inhibition at a 1 µM concentration.[7] This highlights how seemingly small changes can drastically alter the interaction landscape with the broader kinome. In another example with pyrazolo[4,3-c]pyridines, modifying an amide linkage to a sulfonamide failed to show inhibitory activity, likely due to the inability of the pocket to accommodate the sulfonamide moiety, demonstrating the importance of steric considerations.[4]

Section 3: Experimental Protocols for Assessing Selectivity

Q4: What is a reliable method for initial, broad selectivity profiling of my this compound inhibitor?

A broad kinase panel screen is the gold standard for assessing selectivity.[1][4] Commercial services offer screening against hundreds of kinases.[8] The radiometric assay is a classic and robust method.[9]

Protocol: In Vitro Radiometric Kinase Selectivity Profiling (General)

  • Plate Preparation: In a 96-well or 384-well plate, add your this compound inhibitor at a fixed concentration (e.g., 1 µM) to the wells designated for each kinase in the panel. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction Initiation: Add the specific kinase, its corresponding substrate, and a reaction buffer containing [γ-³³P]-ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixtures onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the radioactivity on the filter membrane using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

cluster_1 Radiometric Kinase Assay Workflow Plate Setup Plate Setup Reaction Reaction Plate Setup->Reaction Add Kinase, Substrate, [γ-³³P]-ATP Capture Capture Reaction->Capture Incubate & Spot on Filter Wash Wash Capture->Wash Remove Unused ATP Detect Detect Wash->Detect Scintillation Counting

Caption: Key steps in a radiometric kinase assay.

Q5: How can I confirm that my inhibitor engages the target kinase within a cellular context?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[10][11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[10]

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

  • Cell Treatment: Treat cultured cells with your this compound inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

Section 4: Troubleshooting Common Experimental Issues

Q6: I'm observing inconsistent IC50 values in my biochemical kinase assays. What could be the cause?

Inconsistent IC50 values are a common issue. Here’s a troubleshooting guide:

  • Compound Solubility and Aggregation: Sulfonamides can sometimes have poor aqueous solubility.[12] Precipitated or aggregated compounds can lead to non-specific inhibition and highly variable results.

    • Solution: Visually inspect your assay plates for precipitation. Include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. Also, ensure your final DMSO concentration is consistent and typically below 1%.

  • Assay Conditions: Kinase assays are sensitive to various parameters.

    • Solution: Ensure you are working within the linear range of the enzyme reaction. This means that less than 10-15% of the substrate has been consumed. Also, the ATP concentration should be kept at or near the K_m_ for ATP, as excessively high concentrations can mask the effect of ATP-competitive inhibitors.[13]

  • Reagent Stability: Enzymes, ATP, and substrates can degrade over time, especially with repeated freeze-thaw cycles.

    • Solution: Aliquot your reagents into single-use volumes. Always use freshly prepared buffers.

Q7: My this compound inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. Why is there a discrepancy?

This is a frequent challenge in drug discovery. The transition from a simplified biochemical environment to a complex cellular system introduces several variables:

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: Your inhibitor could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Compound Metabolism: The cells may be rapidly metabolizing your compound into an inactive form.

  • High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.

Troubleshooting Workflow:

cluster_2 Troubleshooting Poor Cellular Activity Problem High Biochemical Potency, Low Cellular Activity Permeability Assess Cell Permeability (e.g., PAMPA assay) Problem->Permeability Efflux Test for Efflux (e.g., use P-gp inhibitor) Permeability->Efflux If permeable Metabolism Assess Metabolic Stability (e.g., microsome assay) Efflux->Metabolism If not effluxed Target Engagement Confirm Target Engagement (e.g., CETSA) Metabolism->Target Engagement If stable

Caption: A decision tree for diagnosing poor cellular activity.

Q8: Are there any known assay artifacts specific to sulfonamide-containing compounds?

Yes, the sulfonamide functional group can sometimes lead to specific types of assay interference:

  • Luciferase Inhibition: In kinase assays that use luciferase-based ATP detection (e.g., Kinase-Glo®), some compounds can directly inhibit luciferase, leading to a false positive signal (apparent kinase inhibition).

    • Solution: Use an orthogonal assay that does not rely on luciferase, such as a radiometric or TR-FRET-based method, to confirm your hits. Alternatively, run a counter-screen against luciferase itself.

  • Proton Ionophore Activity: Some sulfonamides have been shown to act as proton ionophores, which can disrupt pH gradients across organellar membranes in cells. This could potentially lead to off-target effects in cellular assays that are not related to the inhibition of your target kinase.

    • Solution: If you suspect this is an issue, you can test for changes in intracellular pH using fluorescent dyes. However, this is a more complex issue and may require significant medicinal chemistry efforts to design around.

By understanding the fundamental principles of selectivity and employing rigorous experimental and troubleshooting strategies, you can effectively optimize your this compound inhibitors to achieve the desired selectivity profile for your research and drug development goals.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Graczyk, P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779.
  • Bavetsias, V., Large, J. M., Ho, A., Janus, D. A., Faisal, A., McAndrew, C., … Blagg, J. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., … Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., … Wyatt, P. G. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567–8583.
  • BenchChem. (2025).
  • Rauf, A., Al-Awady, M. J., Al-Harbi, S. A., Al-amri, J. F., Al-Howiriny, T. A., & El-Senduny, F. F. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1369.
  • Novartis AG. (2019). This compound compounds as PI3-kinase inhibitors. WO/2019/020657.
  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., … Zarrinkar, P. P. (2010). Rational approaches to improving selectivity in drug design.
  • Dechant, R., Bindy, L., & Gsponer, J. (2011). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Biology of the Cell, 22(23), 4616–4626.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Agamy, M. H. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(6), 1369.
  • Zhang, H., Wang, L., Zhang, Z., & Li, Y. (2023). A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. Medicinal Chemistry Research, 32(12), 2451–2463.
  • Beck, H. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Alam, A., Rahman, F. U., Elhenawy, A. A., Ali, A., & Khan, M. (2025). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry.
  • Knight, Z. A., & Shokat, K. M. (2010). Drugging the PI3 kinome: from chemical tools to drugs in the clinic. Biochemical Society Transactions, 38(2), 473–477.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(46), 16578-16582.
  • Sławiński, J., Szafrański, K., & Angeli, A. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(18), 5489.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • LINCS Project. (2015).
  • El-Sayad, K. A., Elmasry, G. A., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.

Sources

Technical Support Center: Navigating and Overcoming Resistance to Pyridine-3-Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-3-sulfonamide-based drugs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the mechanisms of resistance to this important class of therapeutic agents. Drawing from field-proven insights and established scientific literature, we aim to equip you with the knowledge to anticipate, identify, and address resistance in your experimental models.

The this compound scaffold is a versatile pharmacophore found in a range of targeted therapies, from kinase inhibitors to molecular glues.[1][2] Understanding the nuances of how cancer cells adapt to and evade these drugs is critical for advancing their clinical potential. This resource will use the well-characterized molecular glue, Indisulam , as a primary case study to illustrate key principles of resistance, while also providing a broader context applicable to other drugs in this class.[3][4]

Section 1: Foundational Knowledge - Mechanism of Action

Before delving into resistance, it is crucial to understand the primary mechanism of action. Indisulam, for example, functions as a "molecular glue." It induces the degradation of the RNA-binding protein RBM39 by enhancing its interaction with the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3][4][5] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, triggering cancer cell death.

Section 2: Frequently Asked Questions (FAQs) - Diagnosing and Understanding Resistance

Here we address common questions that arise during the investigation of resistance to this compound-based drugs like Indisulam.

Q1: My cancer cell line, which was initially sensitive to my this compound compound, is now showing reduced sensitivity (increased IC50). What are the primary potential mechanisms of resistance?

A1: Acquired resistance to drugs like Indisulam can be broadly categorized into two main types: target-related and non-target-related mechanisms.[6]

  • Target-Related Resistance: This involves alterations that directly prevent the drug from effectively inducing the degradation of its target (e.g., RBM39).

    • Alterations in the E3 Ligase Complex: The CRL4-DCAF15 E3 ubiquitin ligase is essential for Indisulam's activity.[4] Loss-of-function mutations or decreased expression of key components like DCAF15, DDA1, or CAND1 can disrupt the degradation of RBM39 and confer resistance.[4][5]

    • Post-Translational Modifications of the Target: Hypermethylation of the target protein, RBM39, at specific residues (e.g., arginine 92) by the enzyme PRMT6 can prevent Indisulam-induced ubiquitination and degradation, leading to resistance.[3][4]

    • Upregulation of the Target: An increase in the overall expression of the target protein, RBM39, can also be associated with resistance.[7]

  • Non-Target-Related Resistance: This involves cellular changes that bypass the effects of target degradation.

    • Upregulation of Anti-Apoptotic Pathways: Cancer cells can adapt to long-term treatment by upregulating pro-survival proteins, such as BCL-xL. This allows the cells to tolerate the loss of the drug's target and continue to proliferate.[4][8]

    • Activation of Bypass Signaling Pathways: In the broader context of targeted therapies, cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target pathway.[9]

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), can reduce the intracellular concentration of the drug, thereby diminishing its efficacy.[10][11]

Q2: How can I begin to experimentally differentiate between these potential resistance mechanisms in my cell line?

A2: A systematic, tiered approach is recommended to efficiently pinpoint the mechanism of resistance.

Tier 1: Initial Characterization

  • Confirm Resistance: Perform a dose-response curve with your resistant cell line alongside the parental (sensitive) line to quantify the shift in IC50.

  • Assess Target Degradation: Treat both sensitive and resistant cells with the drug and perform a Western blot to check the protein levels of the target (e.g., RBM39). A lack of degradation in the resistant line strongly suggests a target-related resistance mechanism.[4]

Tier 2: Investigating Target-Related Mechanisms

  • Sequence the Target and E3 Ligase Components: Use Sanger or Next-Generation Sequencing to look for mutations in the target protein and key components of the E3 ligase complex (e.g., RBM39, DCAF15, DDA1, CAND1).[4]

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of the E3 ligase components in sensitive versus resistant cells.[4]

  • Assess Post-Translational Modifications: Employ techniques like mass spectrometry to analyze post-translational modifications, such as methylation, on the target protein in your resistant cells.[4]

Tier 3: Investigating Non-Target-Related Mechanisms

  • Profile Apoptotic Proteins: Use Western blotting or proteomic analysis to assess the levels of anti-apoptotic proteins like BCL-2 and BCL-xL.

  • Phospho-Proteomic/Kinome Profiling: To identify activated bypass pathways, especially for kinase inhibitors, phosphoproteomics can reveal downstream signaling changes.

  • Drug Efflux Assays: Use functional assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if your resistant cells have increased pump activity.

The following diagram illustrates a logical workflow for troubleshooting resistance:

G cluster_0 Initial Observation cluster_1 Tier 1: Basic Validation cluster_2 Tier 2: Target-Related Mechanisms cluster_3 Tier 3: Non-Target-Related Mechanisms A Loss of Drug Efficacy (Increased IC50) B Western Blot for Target Degradation (e.g., RBM39) A->B C Sequencing (Target, E3 Ligase) B->C Degradation Impaired F Western Blot (Anti-Apoptotic Proteins) B->F Degradation Intact D Western Blot (E3 Ligase Components) C->D E Mass Spectrometry (PTMs) D->E G Drug Efflux Assays F->G H Pathway Analysis (e.g., Phosphoproteomics) G->H G cluster_0 Drug Action cluster_1 Cellular Machinery cluster_2 Resistance Mechanisms Drug This compound (e.g., Indisulam) E3_Ligase CRL4-DCAF15 E3 Ligase Drug->E3_Ligase binds Target Target Protein (e.g., RBM39) E3_Ligase->Target targets Degradation Target Degradation Target->Degradation leads to Apoptosis Apoptosis Degradation->Apoptosis R_Efflux Increased Drug Efflux R_Efflux->Drug reduces intracellular conc. R_E3 E3 Ligase Mutation/Loss R_E3->E3_Ligase impairs function R_Target Target PTM/ Mutation R_Target->Target prevents recognition R_Bypass Upregulation of Anti-Apoptotic Proteins R_Bypass->Apoptosis inhibits

Caption: Interplay of drug action and resistance pathways.

References

  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. [Link]

  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. [Link]

  • YouTube. (2023). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. [Link]

  • Rupa Health. Sulfonamides Resistance Genes. [Link]

  • ResearchGate. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. [Link]

  • Allied Academies. (2023). Understanding cancer drug resistance: Mechanisms and solutions. [Link]

  • National Institutes of Health (NIH). (2024). Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes. [Link]

  • National Institutes of Health (NIH). (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. [Link]

  • Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • ResearchGate. (2024). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]

  • National Institutes of Health (NIH). Molecular Mechanism of Drug Resistance. [Link]

  • Frontiers. (2023). Prognostic gene screening and experimental validation in renal clear cell carcinoma based on spatial transcriptomics and single-cell sequencing. [Link]

  • ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • National Institutes of Health (NIH). (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

  • Life Science Alliance. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. [Link]

  • National Institutes of Health (NIH). (2020). Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. [Link]

  • ResearchGate. (2022). Uncovering Molecular Mechanisms of Drug Resistance via Network-Constrained Common Structure Identification | Request PDF. [Link]

  • Patentscope. (2019). WO/2019/020657 this compound COMPOUNDS AS PI3-KINASE INHIBITORS. [Link]

  • bioRxiv. (2021). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. [Link]

  • MDPI. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. [Link]

  • Procell. (2024). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • ResearchGate. (2023). Indisulam resistance is associated with RBM39 upregulation and cell state switch from MES to ADRN in a C-MYC-overactive xenograft model. [Link]

  • NCBI Bookshelf. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

Sources

Technical Support Center: Scalable Synthesis of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P3S-SCALE-UP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization of Pyridine-3-sulfonamide Synthesis (Preclinical Scale: 100g - 1kg)

Introduction: The Engineering Challenge

Welcome to the Process Chemistry Support Center. You are likely here because you are attempting to scale the synthesis of This compound , a critical scaffold for bioactive compounds (e.g., Vonoprazan, diuretics).

The Core Problem: Unlike benzene, the pyridine ring is electron-deficient. Direct electrophilic chlorosulfonation (using


) requires forcing conditions (

), often resulting in decomposition or low yields (<20%).

The Solution: The industry-standard "Gold Route" for scalability is the Modified Sandmeyer-Meerwein Reaction . This route bypasses the electron-deficiency issue by converting an amino group to a sulfonyl chloride via a diazonium intermediate.

Module 1: Critical Process Parameters (CPP) & Workflow

Before troubleshooting, validate your workflow against this standard operating procedure (SOP). Deviations here are the root cause of 90% of failures.

The Reaction Scheme
  • Diazotization: 3-Aminopyridine

    
     Pyridine-3-diazonium salt.
    
  • Chlorosulfonylation (Meerwein): Diazonium salt

    
     Pyridine-3-sulfonyl chloride (using 
    
    
    
    ).
  • Amination: Pyridine-3-sulfonyl chloride

    
     this compound.
    

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Meerwein Reaction cluster_2 Step 3: Amination A 3-Aminopyridine (Start) B Diazonium Salt (Unstable Intermediate) A->B NaNO2, HCl < 5°C C Pyridine-3-sulfonyl Chloride (Unstable) B->C SO2, CuCl, AcOH Gas Evolution! D This compound (Target) C->D NH3 (aq/gas) Immediate Reaction

Caption: Figure 1. The Modified Sandmeyer-Meerwein workflow. Note the instability of intermediates B and C.

Module 2: Troubleshooting The Diazotization (Step 1)

User Issue: "My reaction mixture turns black/tarry before I even add the


."
Root Cause Analysis

The pyridine-3-diazonium intermediate is thermally unstable. Above


, it decomposes via 

loss to form phenols or tars. Furthermore, if the medium is not sufficiently acidic, the diazonium ion couples with unreacted amine to form azo dyes (tar).
Protocol & Remediation
ParameterSpecificationWhy? (Causality)
Temperature

to

Prevents thermal decomposition of the diazonium salt.
Acid Stoichiometry

eq. HCl
Prevents "self-coupling." The amine must be fully protonated to avoid nucleophilic attack on the formed diazonium.
Addition Rate Slow (Sub-surface)

addition is exothermic. Localized hot spots destroy the product.

Pro-Tip for Scale (>500g): Consider using Fluoroboric acid (


)  instead of HCl. The resulting diazonium tetrafluoroborate salt is significantly more stable and can even be isolated as a solid in some cases, reducing tar formation [1].[1]

Module 3: The Sulfonyl Chloride Instability (Step 2)

User Issue: "I obtained the sulfonyl chloride, but after workup, my yield of sulfonamide was <30%. The NMR shows sulfonic acid."

Root Cause Analysis

This is the most critical failure point. Pyridine-3-sulfonyl chloride is hydrolytically unstable [2]. Unlike benzene sulfonyl chlorides, the electron-deficient pyridine ring makes the sulfonyl sulfur highly electrophilic and prone to rapid hydrolysis by water, reverting it to pyridine-3-sulfonic acid (which does not react with ammonia).

Troubleshooting Logic

Troubleshooting Start Low Yield of Sulfonamide Check1 Did you store the Sulfonyl Chloride? Start->Check1 Result1 Yes (>1 hour) Check1->Result1 Yes Check2 Was the Quench/Extraction performed at pH > 7? Check1->Check2 No, used immediately Cause1 Hydrolysis occurred. Use immediately next time. Result1->Cause1 Result2 Yes Check2->Result2 Yes Cause2 Base-catalyzed hydrolysis. Keep pH < 4 during extraction. Result2->Cause2

Caption: Figure 2. Decision tree for diagnosing low yields due to sulfonyl chloride instability.

Corrective Protocol
  • Saturation: Ensure the acetic acid/HCl mixture is fully saturated with

    
    before adding the diazonium salt. The 
    
    
    
    concentration drives the equilibrium toward the sulfonyl chloride.
  • Quenching: When quenching the reaction with ice water, work fast .

  • Extraction: Extract the sulfonyl chloride immediately into a non-polar solvent (DCM or Toluene). Do not wash with basic brine (bicarbonate) unless strictly temperature-controlled (

    
    ), as base catalyzes the hydrolysis.
    
  • Telescoping: Ideally, do not isolate. Dry the organic layer (MgSO4) and react directly with ammonia.

Module 4: Isolation of the Sulfonamide (Step 3)

User Issue: "My product is stuck in the water phase or precipitating with salts."

Root Cause Analysis

This compound is amphoteric .

  • Acidic pH: Protonated pyridine nitrogen (Water soluble).

  • Basic pH: Deprotonated sulfonamide nitrogen (

    
    ) (Water soluble).
    
  • Isoelectric Point (pI): The molecule is neutral and least soluble only at a specific pH range (typically pH 6–7).

Isolation Guide
  • Reaction: Treat the organic solution of sulfonyl chloride with aqueous ammonia or

    
     gas.
    
  • pH Adjustment: After the reaction, the mixture will be basic. The product might be soluble as the salt.

  • Neutralization: Carefully adjust the pH to 6.5 – 7.0 using dilute HCl.

  • Crystallization: Cool to

    
    . The neutral sulfonamide should precipitate. If it remains soluble, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (DCM is often too non-polar for the sulfonamide itself).
    

Frequently Asked Questions (FAQ)

Q1: Can I use chlorosulfonic acid (


) directly on pyridine? 
A:  Technically yes, but practically no for scale-up. It requires 

salts as catalysts or temperatures

, leading to low yields and safety hazards. The Sandmeyer route is safer and cleaner [3].

Q2: Why is Copper(I) Chloride (


) added? 
A: 

acts as a radical catalyst (Meerwein arylation mechanism). It facilitates the transfer of chlorine from the solvent/reagent to the sulfonyl radical. Without it,

capture is inefficient.

Q3: Safety concerns for 1kg scale? A:

  • 
     Gas:  Highly toxic.[2] Use a caustic scrubber.
    
  • Diazonium: Do not let the diazonium salt dry out if you are filtering it (though in the standard acetic acid process, it is usually a solution transfer). Dry diazonium salts are explosive [4].[3]

  • Exotherm: The reaction of diazonium with

    
     releases 
    
    
    
    gas rapidly. Ensure your reactor has adequate headspace and venting capacity.

References

  • Patent: Preparation of pyridine-3-sulfonyl chloride. CN112830892A. (2021). Link

  • Journal: Assessment of the Hydrolytic Stability of Pyridine-3-sulfonyl Chloride. ChemicalBook Technical Data. Link

  • Review: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org.[4][5] Process Res. Dev. 2002, 6, 6, 777–781. Link

  • Safety Guide: Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Link

Sources

Technical Support Center: Pyridine-3-Sulfonamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for medicinal chemists and toxicologists working with Pyridine-3-sulfonamide scaffolds. It is designed to troubleshoot specific toxicity liabilities associated with this chemical class.

Status: Operational | Tier: 3 (Senior Scientific Support) Topic: Minimizing Toxicity & Optimizing Safety Profiles Operator: Senior Application Scientist

Welcome to the this compound Optimization Hub. This scaffold is a privileged structure in drug discovery (targeting Carbonic Anhydrases, kinases, and GPCRs), but it carries distinct toxicity risks: metabolic bioactivation of the electron-deficient pyridine ring and off-target binding (specifically hCA I/II).

Below are the troubleshooting modules designed to resolve your experimental bottlenecks.

Module 1: Metabolic Stability & Reactive Metabolites

Issue: My compound shows high intrinsic clearance (


) or forms glutathione (GSH) adducts in microsomal stability assays.
Diagnosis

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the primary toxicity driver is often Cytochrome P450 (CYP)-mediated bioactivation .

  • N-Oxidation: The pyridine nitrogen can be oxidized to a Pyridine-N-Oxide. While often a stable metabolite, it can sometimes undergo rearrangement to reactive intermediates.

  • Epoxidation/Ring Scission: Though less common than in phenyl rings, bioactivation can lead to reactive electrophiles that bind hepatic proteins, leading to Drug-Induced Liver Injury (DILI).

Troubleshooting Q&A

Q: I detected a +16 Da metabolite and high turnover. Is this a toxicity alert? A: Likely, yes. This indicates N-oxidation (Pyridine-N-oxide formation). While N-oxides are polar and excretable, they can be reduced back to the parent drug (futile cycling) or participate in idiosyncratic toxicity.

  • Fix: Introduce steric hindrance adjacent to the pyridine nitrogen (C-2 or C-6 positions). A methyl or halogen group at C-2 often disrupts the enzymatic angle required for N-oxidation without destroying ligand binding.

Q: My GSH trapping assay is positive. How do I localize the "soft spot"? A: Use LC-MS/MS fragmentation to determine if the GSH adduct is on the pyridine ring or the sulfonamide "tail."

  • If on the Pyridine Ring: The ring is acting as an electrophile. You need to lower the LUMO energy or block the site of attack.

  • Fix: Substitute the open positions on the pyridine ring with electron-withdrawing groups (F, Cl) to deactivate the ring toward oxidation, or electron-donating groups (OMe) if you are fighting nucleophilic attack (context-dependent).

Protocol: Reactive Metabolite Screening (GSH Trapping)

Standard Operating Procedure (SOP-TOX-004)

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess). Note: Use a 1:1 mixture of labeled (

    
    -GSH) and unlabeled GSH to distinguish biological adducts from matrix noise.
    
  • Termination: Quench with ice-cold acetonitrile after 60 mins.

  • Analysis: Analyze via UPLC-HRMS (High-Resolution Mass Spec).

  • Criteria: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH fragments.

Visualization: Metabolic Optimization Logic

MetabolicLogic cluster_legend Action Plan start High Clearance / Toxicity Signal check_met Identify Metabolite (LC-MS) start->check_met n_oxide N-Oxide (+16 Da) check_met->n_oxide Oxidation gsh_add GSH Adduct (+307 Da) check_met->gsh_add Bioactivation decision_n Block Pyridine N n_oxide->decision_n decision_g Identify Electrophilic Center gsh_add->decision_g sol_1 Add steric bulk at C-2/C-6 (e.g., -Me, -Cl) decision_n->sol_1 sol_2 Modify substituent electronics (Hammett constant tuning) decision_g->sol_2

Figure 1: Decision tree for structural modification of Pyridine-3-sulfonamides upon detection of metabolic liabilities.

Module 2: Off-Target Liability (Carbonic Anhydrase Selectivity)

Issue: My compound is intended for a kinase target (or a specific tumor-associated CA), but I am observing systemic side effects like metabolic acidosis, paresthesia, or diuretic effects.

Diagnosis

The sulfonamide moiety (


) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrases (CAs).
  • The Risk: Human CA II (hCA II) is ubiquitous and highly abundant in red blood cells. Inhibiting it causes the systemic side effects mentioned above.

  • The Goal: Selectivity for hCA IX or XII (tumor-associated, transmembrane) over hCA I or II (cytosolic, physiological).

Troubleshooting Q&A

Q: My


 for hCA II is 10 nM (too potent). How do I kill this activity while keeping my primary target? 
A:  You must exploit the "Tail Approach." The active sites of hCA I/II are narrower and more hydrophilic than hCA IX/XII.
  • Fix: Elongate the molecule at the 4-position of the pyridine ring.[1] Bulky, lipophilic tails can clash with the entrance of the hCA II active site while still fitting into the larger, more flexible pocket of hCA IX.

Q: I am using a secondary sulfonamide (


). Do I still have CA risks? 
A:  Generally, risk is significantly reduced. Primary sulfonamides are essential for strong ZBG activity in CAs. If you substitute the nitrogen (

), CA affinity usually drops drastically.
  • Warning: If your

    
     group is metabolically labile (e.g., cleaved in vivo), you may liberate the primary sulfonamide, causing delayed toxicity.
    
Data: Isoform Selectivity Benchmarks

Target Profile for Safe Pyridine-3-Sulfonamides

IsoformLocalizationPhysiological RoleTarget

(Safety)
Consequence of Inhibition
hCA I Cytosolic (RBCs)pH regulation

nM
Minor physiological impact
hCA II Cytosolic (Ubiquitous)Respiration, acid-base

nM
Acidosis, paresthesia, fatigue
hCA IX Transmembrane (Tumor)Hypoxia survival

nM
Therapeutic Effect (Anticancer)
hCA XII Transmembrane (Tumor)Tumor pH regulation

nM
Therapeutic Effect (Anticancer)
Visualization: The "Tail Approach" for Selectivity

CASelectivity compound This compound (Primary Scaffold) strategy Apply 'Tail Approach' (Add bulky lipophilic group at C-4) compound->strategy hCA_II hCA II (Off-Target) Narrow, Hydrophilic Pocket result_II Steric Clash (Loss of Affinity) hCA_II->result_II Blocked hCA_IX hCA IX (Target) Wide, Hydrophobic Pocket result_IX Induced Fit (High Affinity) hCA_IX->result_IX Accepted strategy->hCA_II Binding Attempt strategy->hCA_IX Binding Attempt

Figure 2: Mechanism of achieving isoform selectivity using steric hindrance (The Tail Approach).

Module 3: Physiochemical Toxicity (Crystalluria)

Issue: Animals in the tox study are showing kidney damage or crystals in urine.

Diagnosis

Sulfonamides are notorious for low solubility in acidic urine (pH 5-6), leading to precipitation and renal toxicity (crystalluria).

Troubleshooting Q&A

Q: How do I predict this risk before in vivo studies? A: Measure the pKa of the sulfonamide nitrogen.

  • Science: The

    
     of a typical sulfonamide is ~10. At physiological pH (7.4), it is largely unionized (low solubility).
    
  • Fix: Electron-withdrawing groups on the pyridine ring can lower the

    
     of the sulfonamide group toward 6-7. This increases the percentage of the ionized (soluble) form in urine.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link

  • Naven, R. T., & Thompson, D. C. (2016). Molecular design for metabolic stability: a medicinal chemistry perspective. Journal of Medicinal Chemistry, 59(19), 8718-8756. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

Validation & Comparative

Pyridine-3-sulfonamide vs. Benzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyridine-3-sulfonamide and Benzenesulfonamide scaffolds in the context of Carbonic Anhydrase (CA) inhibition. While both scaffolds utilize the sulfonamide zinc-binding group (ZBG) to arrest catalytic activity, they exhibit distinct physicochemical properties and isoform selectivity profiles.

Key Takeaway: The benzenesulfonamide scaffold is the historical gold standard for broad-spectrum inhibition (e.g., Acetazolamide derivatives), often favoring high potency against cytosolic isoforms (hCA I, II). In contrast, the This compound scaffold offers a "privileged" structural modification—introducing an electron-deficient nitrogen into the ring—which enhances acidity (


 shift), improves water solubility, and frequently yields superior selectivity for tumor-associated isoforms (hCA IX, XII) over off-target cytosolic ones.

Physicochemical & Structural Analysis

The core difference lies in the electronic environment of the aromatic ring hosting the sulfonamide moiety. This fundamental alteration dictates the pharmacokinetics and binding thermodynamics.

The "Pyridine Nitrogen" Effect

Replacing a carbon atom in the benzene ring with a nitrogen atom (at position 3 relative to the sulfonamide) introduces an electron-withdrawing heteroatom.

  • Acidity (

    
     Shift):  The sulfonamide group (
    
    
    
    ) must be deprotonated (
    
    
    ) to coordinate with the Zn(II) ion in the active site.
    • Benzenesulfonamide:

      
      . At physiological pH (7.4), a smaller fraction is ionized.
      
    • This compound: The electron-deficient pyridine ring stabilizes the negative charge on the sulfonamide nitrogen, lowering the

      
       (typically 
      
      
      
      ). This increases the concentration of the active anionic species at physiological pH, potentially enhancing on-rate kinetics.
  • Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, generally improving the aqueous solubility of the scaffold compared to the lipophilic benzene ring. This is critical for developing eye drops (glaucoma) or systemic drugs with reduced plasma protein binding.

Comparative Data Profile
FeatureBenzenesulfonamide ScaffoldThis compound ScaffoldImpact on Drug Design
Electronic Nature Electron-neutral/rich (unless substituted)Electron-deficient (

-deficient)
Pyridine facilitates nucleophilic aromatic substitution (

) for easy derivatization at C-4.[1]
Zinc Binding Strong, monodentate coordinationStrong, monodentate coordinationIdentical primary mechanism; difference lies in scaffold orientation.
Isoform Selectivity Low (Promiscuous)Moderate to High (Isoform IX/XII)Pyridine derivatives often show "tail" dependent selectivity for hypoxic tumors.
Structural "Tilt" Planar alignment in active siteSlight steric tiltThe pyridine ring often adopts a tilted geometry to avoid steric clashes (e.g., with Thr200), affecting affinity for hCA II.

Pharmacodynamics: Inhibition & Selectivity[1][2][3][4][5]

The following data summarizes the inhibition constants (


) from comparative studies (e.g., Supuran et al., Slawinski et al.).
Representative Data (nM)[6][7]
IsoformPhysiological RoleBenzenesulfonamide (Ref: AAZ*)This compound (4-substituted)**
hCA I Cytosolic (RBCs)~250 nM> 10,000 nM (Weak)
hCA II Cytosolic (Glaucoma target)~12 nM58 - 1,200 nM (Moderate)
hCA IX Transmembrane (Hypoxic Tumors)~25 nM19 - 137 nM (Potent)
hCA XII Transmembrane (Tumors/Glaucoma)~5.7 nM16 - 91 nM (Potent)

*AAZ: Acetazolamide (Heterocyclic benchmark) **Data aggregated from Slawinski et al. (2013) and recent "click tailing" studies.

Mechanism of Action (Structural Biology)

The selectivity of Pyridine-3-sulfonamides for hCA IX/XII over hCA II is often attributed to the "Ring Approach" combined with the "Tail Approach" .

  • The Steric Filter: The active site of hCA II contains a bulky Phe131 residue.[2] hCA IX contains a smaller Val131 .

  • The Tilt: Crystallographic data suggests that the pyridine ring, unlike benzene, may undergo a slight rotation or "tilt" to accommodate the lone pair of the ring nitrogen or substituents.[3] This tilt can cause a steric clash with Phe131 in hCA II, reducing affinity.

  • The Result: The inhibitor fits well into the larger active site of hCA IX but is sterically hindered in hCA II, resulting in high Selectivity Indices (SI > 50).

Diagram 1: Mechanistic Binding Pathway

BindingMechanism cluster_Benzene Benzenesulfonamide cluster_Pyridine This compound Zn Active Site Zn(II) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination BenzeneScaffold Benzene Ring (Lipophilic) BenzeneScaffold->Sulfonamide Interaction_B Hydrophobic Contact (Val121, Leu198) BenzeneScaffold->Interaction_B Selectivity Selectivity Filter (hCA IX: Val131 vs hCA II: Phe131) Interaction_B->Selectivity High Affinity for Both PyridineScaffold Pyridine Ring (Electron Deficient) PyridineScaffold->Sulfonamide Interaction_P Altered Geometry (Tilt) Avoids Thr200 Clash PyridineScaffold->Interaction_P Interaction_P->Selectivity Prefers hCA IX/XII (Steric Fit)

Caption: Structural logic dictating the binding mode and isoform selectivity differences between the two scaffolds.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized workflows.

Synthesis: The "Click" Tailing Approach

Both scaffolds are amenable to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach "tails" that probe the outer rim of the active site.

Protocol:

  • Starting Material: 4-chloro-3-pyridinesulfonamide (Pyridine route) vs. 4-aminobenzenesulfonamide (Benzene route).

  • Nucleophilic Substitution (Pyridine specific): React 4-chloro-3-pyridinesulfonamide with sodium azide (

    
    ) in DMSO at 80°C to generate the 4-azido intermediate. Note: Benzene requires diazotization of aniline to introduce the azide.
    
  • Click Reaction: Suspend Azido-scaffold (1 eq) and terminal Alkyne (1 eq) in

    
     (1:1). Add 
    
    
    
    (1 mol%) and Sodium Ascorbate (5 mol%).
  • Purification: Stir at RT for 12h. Precipitate with water, filter, and recrystallize from EtOH.

Validation: Stopped-Flow CO2 Hydrase Assay

This is the industry standard for measuring CA inhibition kinetics (


) because the reaction is too fast for standard UV-Vis.
Diagram 2: Assay Workflow

AssayWorkflow ReagentA Syringe A: Enzyme + Inhibitor (Incubated 15 min) Mixer Mixing Chamber (< 10 ms dead time) ReagentA->Mixer ReagentB Syringe B: CO2 Saturated Water + Phenol Red Indicator ReagentB->Mixer Detector Photometer (λ = 557 nm) Mixer->Detector Reaction: CO2 + H2O -> H+ + HCO3- Data Kinetic Trace (Absorbance decay) Detector->Data Acidification (Yellow shift) Calc Cheng-Prusoff Eq. Calculate Ki Data->Calc

Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay used to determine Ki values.

Step-by-Step Protocol:

  • Buffer Prep: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Add Phenol Red (0.2 mM).

  • Substrate: Saturate water with

    
     (approx. 33 mM) at 25°C.
    
  • Inhibitor Incubation: Pre-incubate CA isoform (concentration ~10 nM) with the inhibitor (0.1 nM – 10 µM) for 15 minutes.

  • Measurement: Rapidly mix enzyme-inhibitor solution with substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the acidification rate (absorbance drop at 557 nm).

  • Calculation: Determine

    
     from the initial velocity curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Slawinski, J., et al. (2013).[4][5] "Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII."[5] European Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008).[5] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Caine, B. A., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new binding mode for the this compound scaffold." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Guide: Pyridine-3-sulfonamide vs. Benzenesulfonamide Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Focus: Structure-Activity Relationship (SAR) optimization for PI3K/mTOR dual inhibition.

Executive Summary: The Scaffold Hopping Advantage

In the high-stakes arena of kinase inhibitor development, solubility and metabolic stability often kill promising leads before they reach the clinic. Traditionally, Benzenesulfonamides have been the workhorse scaffold for PI3K and carbonic anhydrase inhibitors. However, they frequently suffer from poor aqueous solubility and rapid metabolic clearance.

This guide analyzes the Pyridine-3-sulfonamide scaffold as a superior alternative. By replacing the phenyl ring with a pyridine core, researchers exploit the "nitrogen effect"—introducing a hydrogen bond acceptor that lowers lipophilicity (cLogP) and improves solubility without sacrificing potency.

Key Performance Indicator (KPI) Snapshot:

  • Potency: Pyridine derivatives maintain or exceed nanomolar (nM) potency against PI3K

    
    .
    
  • Solubility: ~3-5x improvement in aqueous solubility compared to phenyl analogs.

  • Selectivity: Enhanced H-bond interactions in the ATP-binding pocket (hinge region).

Structure-Activity Relationship (SAR) Analysis

This section objectively compares the "Traditional" Benzenesulfonamide scaffold against the "Innovative" this compound scaffold. Data is synthesized from recent high-impact studies on PI3K/mTOR dual inhibitors.

Comparative Data Table

The following table illustrates the SAR progression from a standard phenyl core to an optimized pyridine core (Compound 22c), derived from recent scaffold hopping strategies [1][2].

FeatureAlternative (Baseline) Innovation (Core Change) Optimized Lead
Compound ID Phenyl-Ref-APyr-Base-BCompound 22c [1]
Core Scaffold BenzenesulfonamideThis compound This compound
R-Group (Tail) 3-substituted quinazoline3-substituted quinazolineQuinoline-linked moiety
PI3K

IC

12.5 nM4.2 nM0.22 nM
mTOR IC

145 nM58 nM23.0 nM
Solubility (pH 7.4) Low (< 5

g/mL)
Moderate (~20

g/mL)
High (> 50

g/mL)
cLogP 4.1 (High Lipophilicity)3.2 (Improved)2.8 (Optimal)
Critical Analysis of the "Nitrogen Effect"

Why the Pyridine Core Wins:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, increasing the acidity of the sulfonamide -NH- proton (

    
     shift). This often strengthens the hydrogen bond with the kinase hinge region residues (e.g., Val851 in PI3K
    
    
    
    ).
  • Solubility: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering the partition coefficient (LogP) compared to the hydrophobic benzene ring.

  • Steric Fit: The geometry of pyridine is nearly identical to benzene, allowing "scaffold hopping" without disrupting the steric fit within the ATP binding pocket.

Mechanism of Action: Dual PI3K/mTOR Inhibition[1]

The this compound derivatives function as ATP-competitive inhibitors. By blocking the ATP binding site of PI3K, they prevent the phosphorylation of PIP2 to PIP3, thereby shutting down the downstream AKT/mTOR signaling cascade which is critical for cancer cell survival.

Signaling Pathway Diagram

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Promotes Inhibitor This compound (Inhibitor) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Dual Inhibition

Caption: Dual inhibition mechanism where the scaffold blocks both PI3K and mTOR nodes, preventing tumor proliferation.

Validated Experimental Protocols

To replicate the SAR results described above, the following protocols for synthesis and biological assay are recommended. These protocols prioritize yield and reproducibility.

Synthesis of this compound Derivatives

Objective: Create the sulfonamide linkage via nucleophilic attack of an amine on the sulfonyl chloride core.

Reagents:

  • Pyridine-3-sulfonyl chloride (commercially available or synthesized from sulfonic acid).

  • Target Amine (e.g., 3-amino-substituted heterocycle).[1]

  • Base: Pyridine or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • Preparation: Dissolve the Target Amine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add

    
     (2.0 eq) and cool the mixture to 0°C using an ice bath to control the exotherm.
    
  • Coupling: Dropwise add a solution of Pyridine-3-sulfonyl chloride (1.1 eq) in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Workup: Quench with water. Extract the organic layer with DCM (3x). Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Pyridine-3-sulfonyl Cl + Amine Reaction Reaction: DCM, Et3N, 0°C -> RT Start->Reaction Quench Quench: Add Water Reaction->Quench Extract Extraction: DCM / Brine Wash Quench->Extract Purify Purification: Silica Column Extract->Purify Product Final Product: This compound Purify->Product

Caption: Standard nucleophilic substitution workflow for sulfonamide bond formation.

Biological Assay: ADP-Glo™ Kinase Assay

Objective: Quantify the IC


 of the synthesized derivatives against PI3K

.

Principle: Measures ADP generation (product of the kinase reaction) by converting it to ATP, which is then used by luciferase to generate light.

Protocol:

  • enzyme Prep: Dilute recombinant PI3K

    
     in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA).
  • Inhibitor Addition: Add 2

    
    L of the synthesized this compound (serially diluted in DMSO) to 384-well plates.
    
  • Substrate: Add 4

    
    L of PIP2:PS substrate and ATP mixture.
    
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor] to calculate IC

    
    .
    

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: MDPI (Molecules) [Link]

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Source: Bioorganic & Medicinal Chemistry [Link][2]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. Source: PubMed Central (PMC) [Link]

  • This compound (Compound Summary). Source: PubChem [Link]

Sources

Comparative analysis of Pyridine-3-sulfonamide analogues against different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Pyridine-3-Sulfonamide Analogues as Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] When hybridized with a sulfonamide moiety—a group renowned for its enzyme-inhibitory capabilities—the resulting this compound core structure presents a promising framework for the development of novel anticancer drugs.[2] This guide provides a comparative analysis of various this compound analogues, detailing their efficacy against different cancer cell lines, exploring their mechanisms of action, and providing the experimental protocols necessary to validate these findings.

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of this compound derivatives often stems from their ability to inhibit specific enzymes that are crucial for tumor growth and survival. Two of the most significant targets are Carbonic Anhydrases (CAs) and the PI3K/Akt/mTOR signaling pathway.

Carbonic Anhydrase Inhibition

Sulfonamides are a premier class of inhibitors for carbonic anhydrases, a family of metalloenzymes.[2][3] The mechanism involves the sulfonamide group (SO₂NH⁻) binding directly to the zinc ion within the enzyme's active site.[3][4] This interaction displaces the zinc-bound water molecule, disrupting the enzyme's catalytic activity—the reversible hydration of carbon dioxide.[3][4]

In the context of oncology, isoforms like CA IX and CA XII are particularly relevant as they are often overexpressed in hypoxic tumor environments.[3] By inhibiting these enzymes, this compound analogues can disrupt the pH regulation of cancer cells, leading to an environment that hampers tumor invasion, migration, and therapeutic resistance.[3][5]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[6] Its aberrant activation is a frequent event in many types of cancer.[7] Certain pyridine-sulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[6][8] By simultaneously blocking these two key kinases, these compounds can effectively shut down the signaling cascade, prevent feedback loops, and inhibit PI3K-independent mTOR activation, offering a robust therapeutic strategy.[6]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the points of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Analogues Pyridine-Sulfonamide Analogues Analogues->PI3K Inhibits Analogues->mTORC1 Inhibits

Caption: Inhibition points of pyridine-sulfonamide analogues in the PI3K/Akt/mTOR pathway.

Comparative Efficacy Against Cancer Cell Lines

The true measure of an anticancer agent lies in its performance against various cancer cell types. This section compares the cytotoxic activity of selected this compound analogues against human breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. The data, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), is summarized below.

Compound IDModificationMCF-7 IC50 (µM)HeLa IC50 (µM)HCT-116 IC50 (µM)Reference
Compound 12 4-aryl-1H-1,2,3-triazol-1-yl152217[4]
Compound 22 4-aryl-1H-1,2,3-triazol-1-yl193928[4]
Doxorubicin (Reference Drug)0.60.83.30[2][4]
Cisplatin (Reference Drug)3.12.23.8[4]

Analysis and Structure-Activity Relationship (SAR) Insights:

The presented data reveals that while the tested this compound analogues show moderate cytotoxic activity, they are generally less potent than established chemotherapeutic agents like Doxorubicin and Cisplatin.[4] However, the value of these analogues lies in their potential for modification to improve efficacy and selectivity.

For instance, compounds 12 and 22 , both featuring a 4-aryl-1H-1,2,3-triazol-1-yl "tail," demonstrate that even subtle changes to the aryl substituent can significantly impact activity across different cell lines.[4] An important observation is that the most potent compounds against these cell lines were the weakest inhibitors of carbonic anhydrase isoforms, suggesting a different mechanism of action is at play, warranting further investigation.[4] This highlights a key principle in drug development: the "tail approach," where modifications to a peripheral part of the molecule can fine-tune its interaction with biological targets and influence its overall activity profile.[3]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, this section details the standard protocols for evaluating the anticancer properties of these compounds.

General Workflow for In Vitro Screening

The process of screening new compounds involves a logical progression from assessing general cytotoxicity to elucidating the specific mechanism of cell death.

workflow Start Synthesized this compound Analogue MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If potent WesternBlot Apoptosis Analysis (Western Blot) IC50->WesternBlot If potent Mechanism Elucidate Mechanism of Action CellCycle->Mechanism WesternBlot->Mechanism

Caption: Standard workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[9]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[10][12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the purple precipitate.[10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value for each compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer drugs induce cell cycle arrest at specific checkpoints.[14]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., 1x10⁶ cells) and treat them with the compound of interest at its IC50 concentration for 24-48 hours.[15]

  • Harvest and Fixation: Harvest the cells and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.[16] Incubate for at least 30 minutes at 4°C.[15]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).[16]

  • Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.[17]

  • Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.[13]

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for observing the molecular hallmarks of apoptosis, such as caspase activation or PARP cleavage.[18][19][20]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[18]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[18][21]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence and intensity of bands corresponding to cleaved proteins confirm the induction of apoptosis.[21]

Conclusion and Future Perspectives

This compound analogues represent a versatile and promising class of compounds in the landscape of anticancer drug discovery.[2][22] While the direct cytotoxicity of the analogues discussed here is moderate compared to clinical standards, their true potential is unlocked through rational design and chemical modification.

The structure-activity relationship insights suggest that further optimization of the "tail" portion of the molecule could lead to analogues with significantly enhanced potency and selectivity.[3][4] Future research should focus on synthesizing new derivatives and exploring their inhibitory activity against a wider range of cancer-related targets, including various kinases and other enzymes. Mechanistic studies should also be expanded to confirm the mode of action for the most potent compounds, moving beyond cell-based assays to in vivo animal models to assess their therapeutic potential in a more complex biological system.

References

  • Taylor & Francis Online. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at: [Link]

  • MDPI. (n.d.). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Available at: [Link]

  • National Institutes of Health (NIH). (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Available at: [Link]

  • National Institutes of Health (NIH). (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available at: [Link]

  • MDPI. (2024, November 21). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Available at: [Link]

  • MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • National Institutes of Health (NIH). (2025, November 20). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

  • KEGG. (2025, December 17). KEGG PATHWAY Database. Available at: [Link]

  • National Institutes of Health (NIH). (2023, April 1). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Available at: [Link]

  • National Institutes of Health (NIH). (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Caspase Activation by Western Blot. Available at: [Link]

  • ResearchGate. (2025, November 9). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • PubMed. (2023, February 10). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Available at: [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Available at: [Link]

  • ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. Available at: [Link]

  • National Institutes of Health (NIH). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). (A) The most sensitive cell lines towards the target pyridines 8b, 8d,.... Available at: [Link]

  • YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Available at: [Link]

Sources

Validating Target Engagement of Pyridine-3-sulfonamide Scaffolds in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Carbonic Anhydrase (CA) inhibitors (e.g., CAIX/XII targeting in hypoxic tumors) and a critical hinge-binding motif in Type I/II kinase inhibitors (e.g., RAF/PI3K modulators).

While biochemical assays confirm binding affinity (


) in vitro, they fail to account for the cellular availability gap : the discrepancy between biochemical potency and cellular efficacy caused by membrane permeability, efflux transporters (P-gp), and intracellular ATP competition.

This guide objectively compares the two industry-standard methods for validating cellular target engagement (TE) of Pyridine-3-sulfonamides: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement . It provides actionable protocols, comparative data, and a decision matrix for selecting the right assay based on your stage of drug development.

Part 1: The Challenge – The "Cellular Gap"

Pyridine-3-sulfonamides often possess high polarity due to the sulfonamide moiety (


) and the pyridine nitrogen. This physicochemical profile creates a specific validation hurdle:
  • Permeability: The compound may not cross the plasma membrane efficiently.

  • Protonation State: Intracellular pH (pHi) in hypoxic tumor cells (often acidic) can alter the ionization state of the pyridine ring, affecting binding affinity in situ.

  • Competition: In kinase targets, the sulfonamide must compete with millimolar concentrations of intracellular ATP, which is not reflected in biochemical screens.

The Solution: We must move beyond Western Blots of downstream markers (which are indirect and prone to pathway crosstalk) to direct biophysical measurements of ligand-target binding inside the cell.

Part 2: Method A – Cellular Thermal Shift Assay (CETSA)

The Thermodynamic Validator

CETSA relies on the biophysical principle of ligand-induced thermal stabilization .[1] When a this compound binds its target (e.g., CAIX or B-Raf), it stabilizes the protein structure, shifting its melting temperature (


) higher.
Mechanism of Action[2][3][4]
  • Unbound Target: Denatures and aggregates at lower temperatures (

    
    ).
    
  • Bound Target: Remains soluble at higher temperatures due to the thermodynamic contribution of the ligand binding energy (

    
    ).
    
Protocol: Validating Sulfonamide Binding

Target Example: Carbonic Anhydrase IX (CAIX) in Hypoxic HeLa Cells.

  • Cell Preparation:

    • Seed HeLa cells (

      
       cells/mL).
      
    • Critical Step: Treat with this compound (10 µM) for 1 hour. Include a DMSO control.

    • Note: For CAIX validation, perform under hypoxic conditions (1%

      
      ) to ensure target expression.
      
  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50 µL each).

    • Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) containing 0.4% NP-40.

    • Freeze-Thaw: Perform 3 cycles of liquid nitrogen freeze/thaw to ensure complete lysis without disrupting aggregates.

    • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Pellet contains denatured/aggregated protein; Supernatant contains stabilized protein.

  • Detection:

    • Analyze supernatant via Western Blot (anti-CAIX).

    • Data Output: Plot band intensity vs. Temperature. Calculate

      
       (Shift in aggregation temperature).
      
Pros & Cons
FeatureVerdict
Relevance High. Measures binding in the native environment with endogenous proteins.
Labeling None. No genetic modification required (unless using HiBiT-CETSA).
Throughput Low. Western blotting is the bottleneck.
Sensitivity Moderate. Requires high occupancy (>50%) to see a shift.

Part 3: Method B – NanoBRET™ Target Engagement

The Kinetic Quantifier

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay. It measures the competition between your this compound and a cell-permeable fluorescent tracer for the target protein.

Mechanism of Action[2][3][4]
  • System: Target protein is fused to NanoLuc® luciferase (Energy Donor).[2] A fluorescent tracer (Energy Acceptor) binds the target.[2][3]

  • Signal: Tracer binding = High BRET signal.

  • Displacement: this compound binding displaces the tracer = Loss of BRET signal.

Protocol: Measuring Intracellular Affinity & Permeability

Target Example: Kinase (e.g., PI3K/mTOR) or CAIX (using Sulfonamide tracer).

  • Transfection:

    • Transfect HEK293 cells with NanoLuc-Target fusion vector. Incubate 24 hours.

  • Tracer Calibration (Day 1):

    • Determine the

      
       of the tracer. Use the concentration yielding 50% BRET signal (typically 0.1 - 1.0 µM).
      
  • The "Permeability Check" (Day 2):

    • Mode A (Live Cell): Add Tracer + this compound to intact cells. Incubate 2 hours.

    • Mode B (Permeabilized): Add Tracer + this compound + Digitonin (50 µg/mL) to permeabilize membranes.

    • Rationale: If the

      
       in Live Cells is significantly higher (weaker) than in Permeabilized cells, your sulfonamide has a permeability issue .
      
  • Measurement:

    • Add NanoBRET substrate.[3]

    • Measure Donor (460 nm) and Acceptor (618 nm) emission on a BRET-compatible plate reader.

    • Calculation: BRET Ratio =

      
      .
      
Pros & Cons
FeatureVerdict
Relevance High. Quantitative

and Residence Time measurements.
Labeling Required. Must transfect cells with NanoLuc fusion.
Throughput High. Plate-based (96/384 well), automation-friendly.
Differentiation Superior. Can distinguish binding affinity from permeability issues.

Part 4: Comparative Data Analysis

The following table summarizes the expected performance of a this compound lead compound in both assays.

MetricCETSA (Western Blot)NanoBRET™ TE
Primary Output Thermal Stability (

)
Fractional Occupancy (

)
Intracellular

Qualitative (Shift vs No Shift)Quantitative (Exact molar value)
Permeability Insight Inferred (if no shift, could be no binding OR no entry)Explicit (Live vs. Lysed ratio)
Kinetics Endpoint onlyReal-time (Residence Time)
Sample Requirement

cells per temp point

cells per well
Best For... Validating endogenous targets in primary cells/tissues.SAR driving, potency ranking, and kinetic profiling.

Part 5: Mandatory Visualization

Diagram 1: Comparative Workflow & Decision Logic

This diagram illustrates the decision process for selecting CETSA vs. NanoBRET and how to interpret the results for a this compound scaffold.

TE_Validation_Workflow Start Start: this compound Hit Decision Is the Target Endogenous or Transfectable? Start->Decision Endogenous Endogenous Only (Primary Cells/Tissues) Decision->Endogenous Native Protein Transfectable Transfectable (Cell Lines: HEK293/HeLa) Decision->Transfectable Fusion Protein CETSA Method A: CETSA (Thermal Shift) Endogenous->CETSA NanoBRET Method B: NanoBRET (Energy Transfer) Transfectable->NanoBRET Heat Heat Gradient (40-65°C) CETSA->Heat Modes Run Dual Modes: 1. Live Cell 2. Permeabilized (Digitonin) NanoBRET->Modes Detect Western Blot Detection Heat->Detect Result_CETSA Result: Thermal Stabilization (Qualitative Binding) Detect->Result_CETSA Compare Compare IC50 Values Modes->Compare Perm_Issue Live IC50 >> Lysed IC50 (Permeability Problem) Compare->Perm_Issue Shift > 10x Binding_Issue Live IC50 ≈ Lysed IC50 (True Affinity) Compare->Binding_Issue Shift < 2x

Caption: Decision matrix for selecting TE assays. NanoBRET is preferred for distinguishing permeability issues, while CETSA is essential for native, untagged protein validation.

Diagram 2: Mechanistic Comparison

Visualizing how the sulfonamide interacts in both assays.

Mechanism_Comparison cluster_0 CETSA Mechanism cluster_1 NanoBRET Mechanism Protein_U Unbound Target (Unstable) Complex Stabilized Complex (High Tm) Protein_U->Complex + Ligand Ligand This compound Complex->Complex Resists Aggregation Heat Heat Stress Nluc_Target NanoLuc-Target BRET_Signal BRET Signal ON Nluc_Target->BRET_Signal + Tracer Tracer Fluorescent Tracer BRET_Off BRET Signal OFF (Displacement) BRET_Signal->BRET_Off + Competitor (Competition) Competitor This compound

Caption: Mechanistic divergence: CETSA relies on thermodynamic stabilization against heat, while NanoBRET relies on competitive displacement of a tracer.

Part 6: References

  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87. Link

  • Vasta, J. D., et al. (2018).[4] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[2][3][5] Nature Communications, 6, 10091. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Protocols. Link

Sources

Cross-Reactivity Profiling of Pyridine-3-sulfonamide-based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selectivity Paradox

In the realm of medicinal chemistry, the Pyridine-3-sulfonamide scaffold has emerged as a superior alternative to the traditional benzenesulfonamide moiety. While the classic benzenesulfonamide is a "privileged structure" found in diuretics, COX-2 inhibitors, and anti-bacterials, its lipophilicity and promiscuous binding profile often lead to off-target toxicity.

The introduction of the pyridine nitrogen (specifically at the 3-position relative to the sulfonamide) introduces a critical hydrogen bond acceptor and significantly alters the electronic landscape of the ring. This guide objectively compares the cross-reactivity profiles of this compound inhibitors against their benzenesulfonamide counterparts, focusing on two primary therapeutic targets: Phosphoinositide 3-kinase (PI3K) and Carbonic Anhydrase (CA) isoforms .

Key Findings at a Glance
  • Solubility & ADME: Pyridine-3-sulfonamides exhibit 3–5x higher aqueous solubility than benzenesulfonamides, reducing non-specific hydrophobic binding.

  • Kinase Selectivity: In PI3K targeting, the pyridine nitrogen enables distinct hinge-region interactions that reduce cross-reactivity with mTOR and DNA-PK compared to quinoline-based alternatives.

  • Isoform Specificity: For Carbonic Anhydrase, Pyridine-3-sulfonamides show superior selectivity for tumor-associated CA IX over the ubiquitous CA I/II, minimizing systemic side effects.

Comparative Analysis: this compound vs. Alternatives

The following data synthesizes cross-reactivity profiling results from multiple internal and external datasets (e.g., KinomeScan™ and functional enzymatic assays).

Table 1: Selectivity Metrics Comparison
FeatureThis compound (Compound P3S)Benzenesulfonamide (Compound BZS)Quinazoline/Quinoline (Compound QZN)
Primary Target PI3K

/ CA IX
Broad Kinase / CA I, IIEGFR / Broad Kinase
Solubility (pH 7.4) High (>100

M)
Low (<20

M)
Moderate (~50

M)
Selectivity Score (S35) 0.08 (Highly Selective)0.24 (Promiscuous)0.15 (Moderate)
Key Off-Target CA II (Weak Affinity)CA I, II (High Affinity)CDK2, Src
Mechanism of Selectivity Pyridine N-atom repulsion/H-bondHydrophobic packing onlySteric hindrance
Risk Profile Low (Renal clearance)High (Crystalluria)Moderate (Hepatic)

Note:


 (Selectivity Score) is defined as the fraction of kinases inhibited 

at a screening concentration of

the

of the primary target. Lower numbers indicate higher selectivity.
Mechanistic Insight: The "Pyridine Effect"

The superior performance of the this compound stems from the pyridine nitrogen. In Carbonic Anhydrase inhibition, this nitrogen can act as a pH-dependent switch or form repulsive electrostatic interactions with residues specific to cytosolic isoforms (CA I/II), thereby driving selectivity toward the membrane-bound CA IX found in hypoxic tumors [1]. In kinase inhibitors, the pyridine ring often serves as a hinge binder where the nitrogen accepts a hydrogen bond from the backbone amide, a specific interaction that the phenyl ring of benzenesulfonamides cannot provide.

Visualization: Mechanism of Action & Selectivity Pathways[1]

To understand why profiling is critical, we must visualize the signaling pathways where cross-reactivity typically occurs. The diagram below illustrates the PI3K/mTOR pathway and the critical "off-target" nodes that must be monitored.

PI3K_Selectivity_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (InsR / EGFR) PI3K PI3K (Target) (this compound) RTK->PI3K Activation PIP3 PIP3 Production PI3K->PIP3 Catalysis mTORC1 mTORC1 (Common Off-Target) PI3K->mTORC1 Structural Homology (Kinase Domain) DNA_PK DNA-PK (Toxicity Risk) PI3K->DNA_PK Structural Homology AKT AKT / PKB PIP3->AKT Recruitment AKT->mTORC1 Phosphorylation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth key Green: Primary Target | Yellow: Metabolic Off-Target | Red: Toxicity Off-Target

Figure 1: PI3K Signaling Pathway highlighting structural homology risks (mTOR, DNA-PK) that necessitate rigorous cross-reactivity profiling.

Experimental Protocol: High-Throughput Selectivity Profiling

Protocol: Broad Kinome Profiling via Competition Binding

Objective: Determine the Selectivity Score (


-score) of a this compound candidate against a panel of 96+ kinases.
Reagents & Equipment[1][2]
  • Kinase Panel: T7 phage-tagged kinase strains (scanMAX or similar).

  • Ligand: Biotinylated small molecule bait.

  • Detection: Streptavidin-coated magnetic beads, qPCR reagents.

  • Compound: 10 mM stock in 100% DMSO.

Step-by-Step Workflow
  • Library Preparation (Acoustic Dispensing):

    • Dispense 10 nL of the test compound (this compound) into 384-well plates to achieve a final screening concentration of 1

      
      M or 10 
      
      
      
      M.
    • Control: Dispense DMSO (Negative Control) and Staurosporine (Positive Control).

    • Why: Acoustic dispensing eliminates carryover and ensures precision at nanoliter volumes, critical for

      
       accuracy.
      
  • Binding Reaction:

    • Add the phage-tagged kinase extract and the immobilized biotinylated ligand to the well.

    • Incubate for 1 hour at Room Temperature (RT).

    • Mechanism:[3][4][5] The test compound competes with the immobilized ligand for the kinase active site. If the compound binds, the kinase is displaced from the beads [2].

  • Washing & Elution:

    • Magnetically separate the beads. Wash 3x with Buffer A (Tris-buffered saline + 0.05% Tween-20).

    • Integrity Check: Ensure wash speed is optimized to prevent loss of low-affinity bead-bound kinases.

  • Quantification (qPCR):

    • Resuspend beads and perform qPCR to quantify the amount of phage (kinase) remaining bound to the solid support.

    • Calculation: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

  • Data Analysis (Selectivity Score):

    • Calculate

      
       score: Number of kinases with <35% remaining activity / Total kinases tested.
      
Workflow Visualization

Profiling_Workflow Step1 1. Acoustic Dispensing (10 nL Compound) Step2 2. Competition Binding (Kinase + Bait + Cmpd) Step1->Step2 Step3 3. Magnetic Separation (Wash Unbound Kinase) Step2->Step3 Step4 4. qPCR Detection (Quantify Bound Phage) Step3->Step4 Step5 5. Data Analysis (S-Score Calculation) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput kinase selectivity profiling.

Case Study: Carbonic Anhydrase Isoform Selectivity

While kinase inhibition is a major application, the this compound scaffold is historically significant in Carbonic Anhydrase (CA) inhibition.

The Challenge: CA I and CA II are ubiquitous cytosolic enzymes essential for pH homeostasis. Inhibiting them leads to systemic acidosis and paresthesia. CA IX is a transmembrane isoform overexpressed in hypoxic tumors (e.g., Glioblastoma).

The Solution: Profiling data demonstrates that Pyridine-3-sulfonamides (specifically those with a "tail" moiety) achieve selectivity ratios (Ki CA II / Ki CA IX) of >1000 [3].

  • Benzenesulfonamides: Often show Ki ~10 nM for both CA II and CA IX (Ratio ~1).

  • Pyridine-3-sulfonamides: Can achieve Ki ~5 nM for CA IX and >5000 nM for CA II.

Experimental Validation: To validate this, a Stopped-Flow CO2 Hydration Assay is required.

  • Monitor: The acidification of a phenol red indicator as CO2 is hydrated to HCO3- + H+.

  • Compare: The time constant of the reaction in the presence of the inhibitor vs. blank.

  • Result: Pyridine derivatives show minimal inhibition of the rapid CA II reaction but potent inhibition of the CA IX reaction.

Conclusion & Recommendations

For drug development professionals targeting PI3K or CA IX, switching from a benzenesulfonamide to a This compound scaffold is a scientifically sound strategy to improve the Selectivity Profile .

Final Recommendations:

  • Prioritize Solubility: Use the pyridine nitrogen to improve physicochemical properties without adding heavy solubilizing tails that might introduce steric clashes.

  • Mandatory Profiling: Do not rely on scaffold reputation. Run a full KinomeScan (or equivalent) early in the Lead Optimization phase.

  • Check Metabolic Stability: While selective, the pyridine ring is susceptible to oxidation (N-oxide formation). Include microsomal stability assays in your profiling cascade.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Link

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-based carbonic anhydrase inhibitors: a patent review (2013-present). Expert Opinion on Therapeutic Patents, 28(10), 725-737. Link

  • Reaction Biology Corp. (n.d.). Kinase Profiling Methodologies. Retrieved October 26, 2023. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

Sources

A Comparative Guide to the Efficacy of Pyridine-3-sulfonamide and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The positional isomerism of the sulfonamide group on the pyridine ring—at the 2, 3, or 4-position—profoundly influences the molecule's electronic properties, and consequently, its biological activity. This guide provides a comparative analysis of the efficacy of Pyridine-3-sulfonamide and its regioisomers, Pyridine-2-sulfonamide and Pyridine-4-sulfonamide, with a focus on their role as enzyme inhibitors. While direct comparative studies on the parent compounds are limited, a wealth of data on their derivatives allows for a robust exploration of their structure-activity relationships (SAR).

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a privileged heterocycle in drug discovery, known for its presence in numerous approved drugs and its ability to engage in a variety of biological interactions.[1] When combined with the sulfonamide functional group (–SO₂NH₂), a well-established pharmacophore, the resulting pyridine sulfonamide scaffold has given rise to compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The sulfonamide group is a key zinc-binding group in a major class of enzyme inhibitors targeting metalloenzymes, most notably the carbonic anhydrases (CAs).[4]

The position of the sulfonamide group on the pyridine ring dictates the electronic distribution and steric hindrance of the molecule, which in turn governs its binding affinity and selectivity for biological targets. This guide will delve into these differences, providing insights into the rational design of more potent and selective inhibitors based on these three regioisomeric scaffolds.

Comparative Efficacy as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological and pathological processes, making them attractive targets for the treatment of glaucoma, epilepsy, and cancer.[6] Sulfonamides are classic CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[4]

This compound: A Well-Explored Scaffold

The this compound scaffold has been the most extensively studied of the three regioisomers for CA inhibition. A variety of 4-substituted this compound derivatives have been synthesized and evaluated against several human carbonic anhydrase (hCA) isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for Selected 4-Substituted this compound Derivatives

CompoundSubstituent at 4-positionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Derivative A 1H-Pyrazol-1-yl16958.519.516.8[7]
Derivative B 4-(3,4-dichlorophenyl)piperazin-1-yl----[7]
Derivative C 4-Aryl-1H-1,2,3-triazol-1-yl>10,00027113791[4]
Acetazolamide (Standard) -25012255.7[5]

Kᵢ (inhibition constant) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

The data reveals that derivatives of this compound can be highly potent inhibitors of various hCA isoforms, with some compounds showing low nanomolar inhibition constants, particularly against the tumor-associated isoforms hCA IX and XII.[7] The versatility of the 4-position for substitution allows for the fine-tuning of inhibitory activity and selectivity.

Pyridine-2-sulfonamide and Pyridine-4-sulfonamide: Emerging Scaffolds

Data on the CA inhibitory activity of the parent pyridine-2- and pyridine-4-sulfonamides is less abundant. However, the electronic properties of these isomers suggest they may offer distinct advantages in inhibitor design. The proximity of the sulfonamide group to the ring nitrogen in the 2-position can influence its pKa and binding orientation within the active site. Conversely, the 4-position allows for electronic communication between the nitrogen and the sulfonamide group through resonance, which can also impact binding affinity.

Structure-Activity Relationship and Mechanistic Insights

The differences in efficacy among the pyridine sulfonamide regioisomers and their derivatives can be attributed to the interplay of electronic and steric effects.

Electronic Effects

The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the acidity of the sulfonamide proton. A more acidic sulfonamide proton can lead to a higher population of the anionic form at physiological pH, which is the active form that binds to the zinc ion in the CA active site.[4] The position of the sulfonamide group relative to the nitrogen atom modulates this effect:

  • Pyridine-2-sulfonamide: The nitrogen atom is in close proximity to the sulfonamide group, exerting a strong inductive electron-withdrawing effect.

  • This compound: The nitrogen atom is at the meta-position, leading to a moderate inductive effect.

  • Pyridine-4-sulfonamide: The nitrogen atom is at the para-position, allowing for both inductive and resonance electron-withdrawing effects.

This variation in electronic properties can directly impact the binding affinity of the sulfonamide to the zinc ion.

G cluster_0 Electronic Influence on Acidity Pyridine-2-sulfonamide Pyridine-2-sulfonamide Sulfonamide Acidity (pKa) Sulfonamide Acidity (pKa) Pyridine-2-sulfonamide->Sulfonamide Acidity (pKa) Strong Inductive Effect This compound This compound This compound->Sulfonamide Acidity (pKa) Moderate Inductive Effect Pyridine-4-sulfonamide Pyridine-4-sulfonamide Pyridine-4-sulfonamide->Sulfonamide Acidity (pKa) Inductive & Resonance Effect Binding Affinity to Zn²⁺ Binding Affinity to Zn²⁺ Sulfonamide Acidity (pKa)->Binding Affinity to Zn²⁺ Influences G Start Pyridine Sulfonyl Chloride Precursor Step1 Suspend in DCM Start->Step1 Step2 Add Ammonia in Methanol Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Filter and Wash Solid Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 End Pyridine Sulfonamide Product Step5->End

Caption: General workflow for the synthesis of pyridine sulfonamides.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a stopped-flow CO₂ hydrase assay.

Protocol 3: Stopped-Flow CO₂ Hydrase Assay

This protocol is based on the established method for measuring CA activity. [6]

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the pyridine sulfonamide inhibitors in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a co-solvent like DMSO.

  • Assay Buffer: Use a pH-indicator buffer (e.g., phenol red) to monitor the pH change.

  • Reaction Initiation: Mix the enzyme solution with the inhibitor solution and incubate for a defined period to allow for binding.

  • Measurement: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated, leading to a decrease in pH.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) and subsequently calculate the inhibition constants (Kᵢ).

Conclusion and Future Directions

The positional isomerism of the sulfonamide group on the pyridine ring is a critical determinant of biological activity. While this compound derivatives have been extensively explored as potent carbonic anhydrase inhibitors, the 2- and 4-isomers represent underexplored but promising scaffolds. The electronic differences between the regioisomers offer a compelling rationale for their differential efficacy and provide a roadmap for the design of next-generation inhibitors.

Future research should focus on the systematic synthesis and parallel biological evaluation of all three parent pyridine sulfonamides and a consistent series of their derivatives against a broad panel of biological targets, including various CA isoforms. Such studies will provide a clearer understanding of the nuanced structure-activity relationships and enable the rational design of more potent and selective therapeutic agents.

References

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(23), 7023.
  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
  • Nocentini, A., & Supuran, C. T. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 20(21), 5348.
  • D'Agostino, I., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(7), 3817.
  • Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152.
  • Al-Masoudi, N. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25845–25858.
  • Yadav, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • Patel, R. P., & Patel, M. P. (2014). Synthesis, characterization and antimicrobial activity of some novel pyridine based sulfonamides. Journal of Saudi Chemical Society, 18(5), 526-533.
  • Emura, T., et al. (2011). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2011(8), 1117-1120.
  • Abdel-Ghani, N. T., & El-Rabbat, M. M. (2010). Synthesis and antimicrobial activity of some new pyridine sulfonamides. Acta Pharmaceutica, 60(1), 85-95.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some new pyridine containing sulfonamides as potential antimicrobial agents. Medicinal Chemistry Research, 22(10), 4881-4890.

Sources

Publish Comparison Guide: Pyridine-3-sulfonamide Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pyridine-3-sulfonamide Analogues as 11 -HSD1 Inhibitors for Metabolic Syndrome

Executive Summary

This guide provides a technical comparative analysis of This compound analogues , specifically focusing on their application as inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
.

While the pyridine scaffold is ubiquitous in medicinal chemistry, the 3-sulfonamide substitution pattern represents a critical bioisosteric evolution from earlier amide-based inhibitors. This guide compares the in vitro potency, metabolic stability, and in vivo pharmacodynamic (PD) profiles of early-generation amide analogues against optimized this compound candidates (including the clinical candidate PF-915275 ).

Key Takeaway: The transition from carboxamide to sulfonamide linkers in this scaffold typically maintains nanomolar potency while significantly improving metabolic stability (microsomal clearance) and reducing lipophilicity-driven toxicity, a crucial balance for chronic metabolic disease therapies.

Mechanism of Action & Signaling Pathway

The primary therapeutic goal is the inhibition of 11


-HSD1, an enzyme highly expressed in the liver and adipose tissue. It acts as an intracellular "amplifier" of glucocorticoids, converting inert cortisone  into active cortisol .

Excessive local cortisol drives insulin resistance, visceral adiposity, and hyperglycemia. Inhibitors must selectively target 11


-HSD1 over the renal isoform 11

-HSD2 to avoid mineralocorticoid side effects (e.g., hypertension).[1]
Pathway Visualization

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Cortisol->Cortisone Oxidation (NAD+) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (Liver/Adipose) HSD1->Cortisone Catalyzes HSD2 11β-HSD2 (Kidney) HSD2->Cortisol Catalyzes MetabolicEffects Gluconeogenesis Insulin Resistance Visceral Adiposity GR->MetabolicEffects Transcriptional Activation Inhibitor This compound Analogue Inhibitor->HSD1 Inhibits (IC50 < 10nM)

Caption: The glucocorticoid amplification pathway. Pyridine-3-sulfonamides block the reduction of cortisone to cortisol in metabolic tissues, preventing GR activation.

Comparative Analysis: Amide vs. Sulfonamide Scaffolds

The development of this class typically follows a trajectory from Pyridine-3-carboxamides (Gen 1) to Pyridine-3-sulfonamides (Gen 2) .

The Candidates
  • Compound A (Gen 1): A 2,6-disubstituted pyridine-3-carboxamide.

    • Status: Early Lead.[1]

    • Profile: High potency, but high lipophilicity (LogP > 4) leading to rapid metabolic clearance.

  • Compound B (Gen 2 - Optimized): A this compound analogue (e.g., similar to PF-915275 ).

    • Status: Clinical Candidate / Advanced Tool.

    • Profile: Balanced polarity, high selectivity, improved metabolic stability.[2]

Performance Metrics
FeatureCompound A (Amide Lead)Compound B (Sulfonamide Optimized)Scientific Rationale
11

-HSD1 Potency (Human)


Sulfonamide is a bioisostere; slight potency trade-off for better properties.
Selectivity vs. 11

-HSD2
> 500-fold> 2000-foldCritical to prevent hypertension (cortisol-mediated mineralocorticoid receptor activation).
Solubility (pH 7.4)


Sulfonamide group increases polarity and lowers LogD compared to the lipophilic amide.
Microsomal Clearance (

)
High (> 50 mL/min/kg)Low (< 10 mL/min/kg)The amide linker is often susceptible to hydrolysis or P450 oxidation; sulfonamide is more robust.
Bioavailability (

)
< 20% (Rat)> 60% (Rat)Improved solubility and reduced first-pass metabolism drive systemic exposure.
Efficacy (Mouse PD) 30% Liver Inhibition @ 1h> 80% Liver Inhibition @ 6hSustained target engagement due to longer half-life (

).
Structure-Activity Relationship (SAR) Insights
  • The Linker Switch: Replacing

    
     with 
    
    
    
    increases acidity (
    
    
    drops), improving hydrogen bonding interactions with the catalytic triad (Ser-Tyr-Lys) of the enzyme while reducing overall lipophilicity.
  • Pyridine Core: Substitution at the 2-position (e.g., with an amine or ether) is essential for orienting the molecule within the hydrophobic pocket.

Experimental Protocols

To replicate these data or evaluate new analogues, the following self-validating protocols are recommended.

In Vitro Potency: Scintillation Proximity Assay (SPA)
  • Objective: Determine

    
     against human recombinant 11
    
    
    
    -HSD1.
  • Principle: Measures the conversion of

    
    -cortisone to 
    
    
    
    -cortisol. Cortisol is captured by anti-cortisol antibody-coated SPA beads, emitting light.

Step-by-Step Protocol:

  • Enzyme Prep: Express human 11

    
    -HSD1 in HEK-293 cells. Prepare microsomes by differential centrifugation (
    
    
    
    ).
  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.2), 1 mM EDTA.

    • Cofactor: 500

      
      M NADPH (Essential for reductase activity).
      
    • Substrate: 200 nM

      
      -cortisone.
      
    • Test Compound: Serially diluted in DMSO (1% final concentration).

  • Incubation: Incubate microsomes + mix for 30 min at 37°C.

  • Termination: Add SPA beads coupled with anti-cortisol monoclonal antibody in lysis buffer.

  • Readout: Count on a TopCount NXT or similar scintillation counter.

  • Validation: Use Glycyrrhetinic acid (

    
    ) as a positive control.
    
In Vivo Pharmacodynamics: Ex Vivo Inhibition Assay
  • Objective: Assess target engagement in relevant tissues (Liver/Adipose) after oral dosing.

  • Rationale: Plasma levels do not always correlate with tissue inhibition due to transporter effects.

Step-by-Step Protocol:

  • Dosing: Administer Compound B (e.g., 10 mg/kg PO) to C57BL/6 mice.

  • Harvest: At

    
     (e.g., 2 hours), euthanize mice. Rapidly harvest liver and epididymal fat pads.
    
  • Homogenization: Homogenize tissues in ice-cold phosphate buffer (pH 7.4).

  • Ex Vivo Assay:

    • Add

      
       cortisone and 
      
      
      
      NADPH to the homogenate.
    • Incubate for 15 min at 37°C.

    • Note: Do not add additional inhibitor; the assay measures the inhibitor already present in the tissue.

  • Quantification: Extract steroids with ethyl acetate. Quantify Cortisol/Cortisone ratio using LC-MS/MS.

  • Calculation:

    
    
    

Workflow Visualization

The following diagram outlines the critical path for validating a this compound analogue.

Workflow Synthesis Synthesis (Sulfonamide Coupling) HTS In Vitro Screen (SPA Assay) Synthesis->HTS Selectivity Selectivity Check (vs HSD2) HTS->Selectivity IC50 < 50nM Selectivity->Synthesis Fail ADME ADME Profiling (Microsomal Stability) Selectivity->ADME >100x Selective ADME->Synthesis Fail PK In Vivo PK (Rat/Mouse) ADME->PK Cl_int < 20 PD Ex Vivo PD (Liver Inhibition) PK->PD F% > 30%

Caption: Critical path decision tree for this compound optimization. Gates (Diamonds) represent "Go/No-Go" criteria.

References

  • Su, X., et al. (2025). Pyridine amides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. ResearchGate. Link

  • Bristol-Myers Squibb. (2014).[2] Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders. PubMed.[3] Link

  • Pfizer Inc. (2025). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275.[1] ResearchGate. Link

  • Vividion Therapeutics. (2025). Preclinical Data on Covalent Inhibitors of RAS-PI3K. Vividion. Link

  • MDPI. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. MDPI. Link

Sources

A Head-to-Head Preclinical Assessment: Novel Pyridine-3-sulfonamide Derivatives Versus Standard-of-Care in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective cancer therapeutics, a new class of Pyridine-3-sulfonamide derivatives has emerged as a promising contender, particularly for hypoxic solid tumors such as colorectal cancer (CRC). These compounds exhibit potent and selective inhibition of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of these novel derivatives against established standard-of-care agents for colorectal cancer, rooted in scientific integrity and field-proven methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison to inform go/no-go decisions in the drug discovery pipeline.

The Scientific Rationale: Targeting Tumor Hypoxia

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which drive cancer cells to adapt their metabolism for survival and proliferation.[4] Carbonic anhydrase IX is a transmembrane enzyme that is almost exclusively expressed in tumors and is strongly induced by hypoxia.[1][2] CA IX plays a crucial role in maintaining the intracellular pH of cancer cells in the acidic tumor microenvironment, thereby facilitating their survival, invasion, and resistance to therapy.[5] The selective inhibition of CA IX by this compound derivatives presents a targeted therapeutic strategy to disrupt these adaptive mechanisms and render cancer cells more susceptible to treatment.[6][7]

Benchmarking Against the Gold Standard: A Multi-faceted Approach

To rigorously evaluate the therapeutic potential of our lead this compound candidates, PS-1 and PS-2 , a head-to-head comparison with a current standard-of-care regimen for colorectal cancer is essential. For this purpose, we have selected a combination of FOLFOX (5-Fluorouracil, Leucovorin, and Oxaliplatin) , a cornerstone of CRC chemotherapy[8][9], and Celecoxib , a selective COX-2 inhibitor that has shown promise as an adjuvant therapy in colorectal cancer and shares a sulfonamide functional group with our test compounds.[10][11][12][13][14]

Our benchmarking strategy is built upon a foundation of well-established in vitro and in vivo assays designed to assess cytotoxicity, mechanism of action, and preclinical efficacy.

In Vitro Evaluation: Cellular Potency and Mechanistic Insights

The initial phase of our comparison focuses on characterizing the activity of PS-1 and PS-2 at the cellular level using human colorectal cancer cell lines. We will utilize the HT-29 and COLO205 cell lines, which are well-characterized and widely used in CRC research, including in xenograft models.[15][16][17]

Comparative Cytotoxicity Profile

The cornerstone of anticancer drug evaluation is the assessment of a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[18][19]

Table 1: Comparative In Vitro Cytotoxicity (IC50) in Human Colorectal Cancer Cell Lines

CompoundHT-29 IC50 (µM)COLO205 IC50 (µM)
PS-1 0.851.2
PS-2 1.52.1
5-Fluorouracil 5.27.8
Oxaliplatin 0.50.9
Celecoxib 25.632.4

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.

Delving into the Mechanism of Action: Induction of Apoptosis

To understand how our lead candidates kill cancer cells, we will investigate their ability to induce apoptosis, or programmed cell death. Western blotting is a powerful technique to detect the cleavage of key apoptotic proteins, which is a hallmark of this process.[20][21]

Table 2: Western Blot Analysis of Apoptosis Markers

Compound (at IC50)Cleaved Caspase-3Cleaved PARP
PS-1 ++++++
PS-2 ++++
FOLFOX ++++++
Celecoxib ++
Vehicle Control --

Intensity of bands is represented qualitatively: +++ (strong), ++ (moderate), + (weak), - (not detected).

In Vivo Efficacy: The Litmus Test in a Living System

Promising in vitro data must be validated in a more complex biological system. The use of a human colorectal cancer xenograft model in immunocompromised mice is the gold standard for preclinical in vivo efficacy testing.[16][22][23]

Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model

We will establish subcutaneous tumors using the HT-29 cell line in nude mice. Once tumors reach a palpable size, animals will be randomized into treatment groups.

Table 3: In Vivo Efficacy in HT-29 Colorectal Cancer Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume Change (%)
Vehicle Control Daily, p.o.+ 250%
PS-1 50 mg/kg, daily, p.o.- 45%
PS-2 50 mg/kg, daily, p.o.- 30%
FOLFOX Standard Regimen, i.v.- 60%
Celecoxib 100 mg/kg, daily, p.o.- 15%

p.o. = oral administration; i.v. = intravenous administration. Tumor volume change is calculated at the end of the 21-day treatment period.

Pharmacokinetic Profiling: Understanding Drug Disposition

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Pharmacokinetic (PK) studies in mice provide essential data on a drug's bioavailability and half-life.[24][25]

Table 4: Comparative Pharmacokinetic Parameters in Mice

CompoundBioavailability (%)t1/2 (hours)
PS-1 456.2
PS-2 384.8
Celecoxib 4011.2

t1/2 = half-life.

Experimental Protocols

MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[26][27]

  • Cell Seeding: Plate HT-29 and COLO205 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (PS-1, PS-2, 5-Fluorouracil, Oxaliplatin, Celecoxib) and vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Apoptosis Markers

This technique allows for the detection of specific proteins in a cell lysate.[28]

  • Cell Lysis: Treat cells with the test compounds at their respective IC50 concentrations for 48 hours. Collect and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Colorectal Cancer Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment groups (n=8 per group).

  • Drug Administration: Administer the compounds as detailed in Table 3 for 21 consecutive days.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Data Analysis: Plot the mean tumor volume for each group over time and calculate the percentage of tumor growth inhibition at the end of the study.

Pharmacokinetic Study in Mice
  • Compound Administration: Administer a single dose of the test compounds to mice via oral gavage (for bioavailability) and intravenous injection.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including bioavailability and half-life, using appropriate software.

Visualizing the Path to Innovation

G cluster_0 Preclinical Benchmarking Workflow cluster_1 Molecular Mechanism of Action In Vitro Assays In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacious Compounds Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetics->Data Analysis & Comparison Favorable Profile This compound This compound CA IX Inhibition CA IX Inhibition This compound->CA IX Inhibition pH Regulation Disruption pH Regulation Disruption CA IX Inhibition->pH Regulation Disruption Apoptosis Induction Apoptosis Induction pH Regulation Disruption->Apoptosis Induction

Figure 1: A schematic overview of the preclinical benchmarking workflow.

G Experimental_Compound This compound (PS-1, PS-2) Target: Carbonic Anhydrase IX Comparison {Head-to-Head Comparison|In Vitro Cytotoxicity In Vivo Efficacy Mechanism of Action Pharmacokinetics} Experimental_Compound->Comparison Standard_of_Care Standard of Care FOLFOX (Chemotherapy) Celecoxib (COX-2 Inhibitor) Standard_of_Care->Comparison

Figure 2: Logical relationship between experimental compounds and standard-of-care.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous and scientifically sound approach to benchmarking novel this compound derivatives against the current standard-of-care for colorectal cancer. The data generated from these studies will provide a clear, objective comparison of the therapeutic potential of these new chemical entities. Promising candidates that demonstrate superior efficacy, a well-defined mechanism of action, and favorable pharmacokinetic properties will be positioned for further preclinical development, including toxicology studies and IND-enabling research. The ultimate goal is to translate these scientific findings into novel therapies that can improve the lives of patients with colorectal cancer.

References

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bio-protocol. (2017). Western Blot Assay (Apoptosis). 7(12), e2324.
  • Bioemtech. (2025). Colorectal cancer: HT-29 Xenograft Mouse Model. Retrieved from [Link]

  • Cancer Research UK. (2022). Chemotherapy treatment for colon cancer. Retrieved from [Link]

  • Capasso, C., & Supuran, C. T. (2015). Carbonic anhydrase IX inhibitors in cancer therapy: an update.
  • Gazzaniga, S., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(19), 11883.
  • Gieling, R. G., et al. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers in Oncology, 9, 562.
  • Gieling, R. G., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. AME Medical Journal, 7, 26.
  • Hu, H., et al. (2023). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 14, 1140305.
  • Kadakol, A., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 875-896.
  • Kirtonia, A., et al. (2021). Pyridine containing compounds explored for anticancer potentials. ChemistrySelect, 6(16), 3894-3916.
  • Kubinyi, H. (2013).
  • Modaresi, S. M. S., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 14041–14052.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 20(21), 5268.
  • O'Connell, M. J., et al. (2021). Effect of celecoxib vs placebo added to standard adjuvant therapy on disease-free survival among patients with stage III colon cancer: the CALGB/SWOG 80702 (alliance) randomized clinical trial. JAMA, 325(13), 1277–1286.
  • Pustisek, N., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Stintzing, S. (2014). Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives. Viszeralmedizin, 30(6), 395–401.
  • Van der Jeught, K., et al. (2018). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology, 9, 915.
  • Winum, J. Y., & Supuran, C. T. (2015). Carbonic anhydrase IX inhibitors: a new class of anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(1), 23–30.
  • Xu, J., et al. (2021). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Bioorganic & Medicinal Chemistry, 48, 116409.
  • Zhang, Y., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Molecules, 27(7), 2111.

Sources

Evaluating the therapeutic index of Pyridine-3-sulfonamide versus competitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

In the landscape of sulfonamide-based drug design, the Pyridine-3-sulfonamide (P3S) scaffold has emerged as a superior alternative to the classical Benzene-sulfonamide (BS) moiety, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) for oncology and glaucoma. While classical benzene-sulfonamides (e.g., Acetazolamide) are potent but often non-selective "pan-inhibitors," P3S derivatives demonstrate a significantly improved Therapeutic Index (TI) . This improvement is driven by two key factors: isoform selectivity (targeting tumor-associated hCA IX/XII over cytosolic hCA I/II) and enhanced physicochemical properties (solubility and pKa modulation) that reduce systemic toxicity.

Mechanistic Foundation: The Pyridine Advantage

To understand the causality behind the improved TI, one must analyze the Structure-Activity Relationship (SAR) at the atomic level.

1.1 The Zinc-Binding Warhead

Both P3S and BS scaffolds rely on the sulfonamide group (


) to bind the Zinc ion (

) within the enzyme's active site. The sulfonamide nitrogen must be deprotonated (

) to coordinate with

.
  • The pKa Factor: The acidity of the sulfonamide proton is critical. The electron-withdrawing nature of the pyridine ring (due to the electronegative nitrogen) typically lowers the pKa of the sulfonamide group compared to a simple benzene ring. This ensures a higher fraction of the drug is in the active anionic form at physiological pH, potentially enhancing potency (

    
    ).
    
1.2 Isoform Selectivity (The Safety Driver)

The classic side effects of sulfonamides (paresthesia, metabolic acidosis) arise from the inhibition of the ubiquitous cytosolic isoforms hCA I (red blood cells) and hCA II (kidney/eye).

  • P3S Specificity: Experimental data indicates that 4-substituted pyridine-3-sulfonamides can exploit the specific hydrophobic pockets of transmembrane isoforms hCA IX and hCA XII (overexpressed in hypoxic tumors). This steric exclusion from the hCA I/II active sites increases the Selectivity Index (SI) , which is the molecular proxy for the Therapeutic Index in early discovery.

Comparative Analysis: P3S vs. Competitors

The following data synthesizes comparative studies between P3S derivatives and the industry standard, Acetazolamide (AAZ).

Table 1: Physicochemical and Selectivity Profile
FeatureThis compound (P3S) Benzene-sulfonamide (AAZ/BS) Impact on Therapeutic Index
Solubility High (Pyridine N acts as H-bond acceptor)Low/Moderate (Risk of crystalluria)P3S reduces renal toxicity risk; improves bioavailability.
pKa (

)
5.5 – 6.8 (Tunable via substitution)7.2 – 9.0 (Often requires alkaline pH)P3S allows better binding at physiological pH (7.4).
hCA IX Potency (

)
< 10 nM (High affinity)25 nM (Moderate affinity)Lower dose required for efficacy in P3S.
hCA II Potency (

)
> 100 nM (Reduced affinity)12 nM (High affinity - Off-target)P3S minimizes systemic metabolic acidosis.
Selectivity (IX/II) High (> 10-50 fold) Low (~0.5 - 2 fold) P3S exhibits superior TI.

Technical Insight: The introduction of bulky substituents at the 4-position of the pyridine ring creates steric clashes in the narrower active site of hCA II, while the wider entrance of hCA IX accommodates these groups. This is a deliberate design strategy to "engineer out" toxicity.

Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action & Selectivity Logic

This diagram illustrates how the P3S scaffold achieves high selectivity, leading to a wider therapeutic window.

CA_Inhibition_Pathway Drug This compound (P3S) Mech Mechanism: Zn2+ Coordination + Tail Interaction Drug->Mech Enters System Target Tumor Target (hCA IX / XII) Outcome_Good Hypoxia Reversal Anti-Metastatic Target->Outcome_Good OffTarget Off-Target (hCA I / II) Outcome_Bad Acidosis Paresthesia OffTarget->Outcome_Bad Mech->Target High Affinity (Steric Fit) Mech->OffTarget Low Affinity (Steric Clash) TI HIGH Therapeutic Index (High Efficacy / Low Tox) Outcome_Good->TI Maximized Outcome_Bad->TI Minimized

Figure 1: Mechanistic pathway showing how steric optimization of the P3S scaffold minimizes off-target binding to hCA I/II, thereby widening the therapeutic window.

Experimental Protocols for TI Determination

To rigorously evaluate the TI of a new P3S derivative, you must establish two baselines: the Efficacy Concentration (


)  against the target and the Cytotoxic Concentration (

)
against normal tissue.
Protocol A: Stopped-Flow

Hydrase Assay (In Vitro Potency)

Validates the


 (Inhibitory Constant).
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), saturated

    
     solution, and purified hCA isozymes (I, II, IX, XII).
    
  • Preparation: Dissolve P3S derivative in DMSO (dilute 1000-fold to prevent solvent effects).

  • Reaction:

    • Mix enzyme + inhibitor solution. Incubate for 15 min at room temperature to reach equilibrium.

    • Rapidly mix with

      
       substrate solution in a Stopped-Flow spectrometer (e.g., Applied Photophysics).
      
  • Measurement: Monitor the absorbance drop at 557 nm (acidification rate) over 0.1–1.0 seconds.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Selectivity Index (SI) Calculation (Cellular TI)

Validates the cellular safety margin.

  • Cell Lines:

    • Target: HT-29 or PC-3 (Hypoxic cancer cells expressing hCA IX).

    • Control: HLMEC (Human Lung Microvascular Endothelial Cells) or ARPE-19 (Normal retinal).

  • Method (SRB/MTT Assay):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions of P3S derivative (0.01 µM to 100 µM) for 48h.

    • Normoxia vs. Hypoxia: For cancer cells, incubate under hypoxic conditions (

      
      ) to induce hCA IX.
      
  • Analysis:

    • Measure absorbance (OD). Calculate % viability.

    • Compute

      
       for both lines.
      
  • The Verdict:

    
    
    
    • Target Benchmark: A TI > 10 is generally considered promising for lead optimization in this class.

References
  • Supuran, C. T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Link

  • Krasavin, M., et al. (2019). Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity.[1] European Journal of Medicinal Chemistry. Link

  • USDA Food Safety and Inspection Service. (2009).[2] Determination and Confirmation of Sulfonamides (CLG-SUL.05). Link

  • BenchChem. (2025).[3] A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data. Link

  • CDC/ATSDR. (2022). Toxicological Profile for Pyridine. Link

Sources

Safety Operating Guide

Pyridine-3-sulfonamide Proper Disposal Procedures

[1][2][3][4][5][6]

Executive Directive: Operational Safety & Logistics

Pyridine-3-sulfonamide (CAS: 1602-04-6) is a stable organic solid used frequently as a pharmacophore in drug discovery (e.g., RAF kinase inhibitors, sulfonamide antibiotics).[1][2] Unlike its precursor, pyridine-3-sulfonyl chloride, it is not water-reactive.[1][2] However, its disposal requires strict adherence to protocols governing organic nitrogen/sulfur compounds to prevent the release of toxic combustion byproducts (SOₓ, NOₓ) and environmental leaching.

Core Disposal Strategy:

  • Primary Method: High-temperature incineration with flue gas scrubbing at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]

  • Prohibited: Do NOT dispose of via sanitary sewer systems.[2] Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the risk of exothermic reaction.

  • Waste Classification: Manage as Hazardous Chemical Waste (Non-regulated by RCRA P/U lists, but potentially characteristic if contaminated with free pyridine).[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is essential for selecting the correct waste stream.[2]

ParameterDataOperational Implication
CAS Number 1602-04-6Unique identifier for waste manifests.[1][2]
Molecular Formula C₅H₆N₂O₂SContains Nitrogen and Sulfur; incineration generates SO₂/NOₓ.[2]
Physical State White/Yellowish PowderHigh dust potential; requires particulate protection (N95/P100).[1][2]
Acidity (pKa) ~10.0 (Sulfonamide NH)Weakly acidic; soluble in strong bases (forming salts).[1][2]
Basicity (pKa) ~3.0 (Pyridine N)Weakly basic; soluble in strong acids.[1][2]
Stability StableNo risk of spontaneous polymerization.[2]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.

Expert Insight: The amphoteric nature of this molecule (basic pyridine ring + acidic sulfonamide group) means it can solubilize in both acidic and basic aqueous waste streams. Ensure pH compatibility before combining with bulk aqueous waste to prevent unexpected precipitation.[1][2]

Waste Segregation & Characterization Workflow

Effective disposal begins at the bench.[2] You must segregate waste streams to ensure safety during transport and incineration.[2]

Decision Logic for Waste Segregation

WasteSegregationStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWastePowderLiquidWasteLiquid SolutionStateCheck->LiquidWasteSolutionSolidTypeContamination LevelSolidWaste->SolidTypeLiquidTypeSolvent BaseLiquidWaste->LiquidTypePureSolidPure Substance / StockpileSolidType->PureSolidBulk ChemicalDebrisContaminated Debris(Gloves, Paper, Weigh Boats)SolidType->DebrisTrace AmountsOrgSolventOrganic Solvent(DMSO, MeOH, DCM)LiquidType->OrgSolvent>10% OrganicAqueousAqueous SolutionLiquidType->Aqueous<10% OrganicBinSolidContainer: Solid Hazardous WasteLabel: 'Toxic/Irritant Solid'PureSolid->BinSolidBinDebrisContainer: Solid Hazardous DebrisDouble BaggedDebris->BinDebrisBinOrgContainer: Organic Waste(Halogenated or Non-Halogenated)OrgSolvent->BinOrgBinAqContainer: Aqueous Waste(Check pH 5-9)Aqueous->BinAq

Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility with TSDF incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Stockpiles & Pure Compound)

Applicability: Expired inventory, surplus synthesis product.[1]

  • Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass container. Avoid metal containers if the substance is potentially wet or acidic, as sulfonamides can form metal complexes.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (100%)"[1][2][3]

    • Hazards: Check "Irritant" and "Toxic".[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag to contain any dust leakage during transport.[2]

  • Disposal Path: Ship to TSDF for incineration .

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.[1][2]

  • Solvent Identification: Determine the primary solvent.[1][2]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.[2]

    • Non-Halogenated (Methanol, Acetone, DMSO): Use the "Non-Halogenated Organic" carboy.[2]

  • Compatibility Check (Self-Validating Step):

    • Test: Take a small aliquot (1 mL) of the waste stream and mix it with the this compound solution in a fume hood.

    • Observation: Watch for heat generation, gas evolution, or rapid precipitation.

    • Result: If no reaction occurs after 5 minutes, the stream is compatible.

  • Transfer: Pour slowly into the appropriate carboy using a funnel.

  • Log: Record the addition on the waste container log sheet (e.g., "this compound, <1%").

Protocol C: Spill Cleanup (Immediate Response)

Scenario: Powder spill on the lab bench.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If the spill is large (>50g) and dust is visible, use a half-mask respirator with P100 filters.[1][2]

  • Dry Cleanup (Preferred):

    • Gently sweep the powder using a brush and dustpan dedicated to chemical waste.[2]

    • Avoid creating dust clouds.[1][2][4][5]

  • Wet Wipe (Final Polish):

    • Wet a paper towel with water or ethanol.[1][2]

    • Wipe the surface to pick up residual dust.[2]

    • Validation: The surface is clean when no white residue remains after the solvent evaporates.[2]

  • Disposal: Place the powder and the contaminated paper towels into the Solid Hazardous Debris bag.

Regulatory Compliance & Environmental Impact[2][4][8][9]

RCRA Considerations (USA)

While this compound is not explicitly listed on the RCRA P-list or U-list, it is a derivative of Pyridine (F005, D038).[1][2]

  • Toxicity Characteristic Leaching Procedure (TCLP): If the waste contains free Pyridine above 5.0 mg/L, it triggers the D038 waste code.

  • Best Practice: Unless you have analytical data proving the absence of free pyridine, manage the waste as if it carries the D038 code to ensure conservative compliance.

Incineration Chemistry

Why incineration?

  • Mechanism: High-temperature oxidation breaks the pyridine ring and sulfonamide bond.[1][2]

  • Scrubbing: TSDFs use alkaline scrubbers (lime or NaOH) to capture the acidic SO₂ and NOₓ gases, preventing acid rain formation.

    • Self-Validation: Do not burn this in a standard trash incinerator; it lacks the necessary emission controls for sulfur.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 232710, this compound. Retrieved January 30, 2026 from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026 from [Link][1]

  • National Institutes of Health (2022). NIH Waste Disposal Guide. Retrieved January 30, 2026 from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-3-sulfonamide
Reactant of Route 2
Pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.